5-(Hydroxymethyl)tetrahydrofuran-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXOLOBWMBITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391037 | |
| Record name | 5-(hydroxymethyl)tetrahydrofuran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-88-6 | |
| Record name | 5-(hydroxymethyl)tetrahydrofuran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Hydroxymethyl)tetrahydrofuran-3-ol basic properties and structure
An In-Depth Technical Guide to 5-(Hydroxymethyl)tetrahydrofuran-3-ol: A Chiral Scaffold for Modern Drug Discovery
Executive Summary
This compound is a chiral diol of significant interest in medicinal and synthetic chemistry. Its structure, featuring a tetrahydrofuran ring that acts as a mimic for the furanose form of ribose and deoxyribose, positions it as a high-value building block, or synthon, for a new generation of therapeutic agents.[1] The stereochemically distinct primary and secondary hydroxyl groups serve as versatile handles for chemical modification, allowing for the construction of complex molecular architectures with precise three-dimensional control.[1] This guide provides an in-depth analysis of the fundamental properties, stereoselective synthesis, chemical reactivity, and critical applications of this scaffold, with a focus on its role in the development of nucleoside and nucleotide analogues for antiviral and anticancer research.
Chapter 1: Physicochemical Properties and Structural Elucidation
Core Structure and Nomenclature
The foundational structure is a five-membered tetrahydrofuran (also known as oxolane) ring. It is substituted with a hydroxyl group (-OH) at the 3-position and a hydroxymethyl group (-CH₂OH) at the 5-position. The molecule's IUPAC name is 5-(hydroxymethyl)oxolan-3-ol .[2]
Crucially, the carbon atoms at positions 3 and 5 are chiral centers, leading to the existence of four possible stereoisomers. The specific stereochemistry is paramount to the molecule's utility, as biological systems are exquisitely sensitive to chirality. The most commonly utilized isomers in research and development are (3R,5S) and (3S,5R).
-
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
-
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
These enantiomers and their corresponding diastereomers provide a toolkit for medicinal chemists to probe structure-activity relationships (SAR) by systematically altering the spatial orientation of substituents.[1]
Physicochemical Data
The fundamental properties of this compound are summarized below. It is important to consult the specific CAS number to identify the exact stereoisomer.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₃ | [2] |
| Molecular Weight | 118.13 g/mol | [2] |
| IUPAC Name | 5-(hydroxymethyl)oxolan-3-ol | [2] |
| Common Synonyms | 4-Hydroxytetrahydrofuran-2-methanol, 1,4-Anhydro-3-deoxypentitol | [2] |
| CAS Number (Unspecified) | 58534-88-6 | [2] |
| CAS Number (3S,5R) | 204509-32-0 | [3] |
| XLogP3 (Predicted) | -1.0 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Spectroscopic Profile (Analytical Validation)
Structural confirmation and purity assessment are critical for any synthetic intermediate. The following analytical techniques are standard for validating the identity and stereochemical integrity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the core structure.
-
¹H NMR : The proton spectrum is expected to show distinct signals for the protons on the tetrahydrofuran ring, the methylene protons of the hydroxymethyl group, and the carbinol proton at C3. The chemical shifts and coupling constants between adjacent protons are highly dependent on their diastereomeric relationship (cis/trans), providing direct insight into the relative stereochemistry of the molecule.
-
¹³C NMR : The spectrum should reveal five distinct carbon signals, corresponding to the four carbons of the tetrahydrofuran ring and the one carbon of the hydroxymethyl substituent. The chemical shifts would be characteristic of ether and alcohol functionalities.
-
-
Mass Spectrometry (MS) : Confirms the molecular weight (118.13 g/mol ) and can reveal fragmentation patterns consistent with the structure, such as the loss of water or the hydroxymethyl group.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the gold standard for determining the enantiomeric purity of a specific stereoisomer. By using a chiral stationary phase, the enantiomers can be separated and quantified, allowing for the precise measurement of enantiomeric excess (ee%).[3]
-
Polarimetry : As a chiral molecule, it will rotate plane-polarized light. Measuring the specific rotation provides confirmation of the enantiomeric purity and the identity of the stereoisomer.[3]
Chapter 2: Synthesis and Manufacturing
The synthesis of this compound, particularly in an enantiomerically pure form, is a key challenge that leverages principles of carbohydrate chemistry.
The Strategic Imperative of Stereocontrol
In drug development, enantiomers of a chiral molecule often exhibit vastly different pharmacological and toxicological profiles. Therefore, achieving high stereochemical purity is not merely an academic exercise but a regulatory and safety necessity. Synthetic routes are designed to be highly stereoselective, either by starting from a chiral pool precursor or by using stereocontrolled reactions.
Key Synthetic Pathway: From 2-Deoxy-D-Ribose
A highly effective and documented route to (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol starts from the readily available chiral sugar, 2-deoxy-D-ribose.[3] This approach is powerful because the inherent chirality of the starting material is transferred directly to the product.
-
Reduction of Aldehyde: 2-deoxy-D-ribose is first reduced to its corresponding alditol (a sugar alcohol). This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an aqueous or alcoholic solvent. The reaction selectively reduces the open-chain aldehyde form of the sugar to a primary alcohol.
-
Acid-Catalyzed Dehydration-Cyclization: The resulting acyclic pentitol is then subjected to acidic conditions, for example, using aqueous hydrogen chloride (HCl).[3] This step promotes an intramolecular dehydration reaction, where one of the hydroxyl groups attacks a protonated hydroxyl group, leading to the loss of a water molecule and the formation of the stable five-membered tetrahydrofuran ring. The stereochemistry of the starting material dictates the stereochemical outcome of the cyclization.
-
Purification: The final product is isolated and purified from the reaction mixture using standard techniques such as distillation or column chromatography.
This method has been reported to produce the target compound with yields exceeding 77%, demonstrating its efficiency and practicality for producing this valuable chiral building block.[3]
Industrial Scale Considerations
For larger-scale production, methods such as catalytic hydrogenation of a suitable precursor are often employed.[3] Continuous flow reactors may also be used to improve safety, control reaction parameters more precisely, and increase throughput.[3]
Caption: A simplified workflow for the stereoselective synthesis of (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol.
Chapter 3: Chemical Reactivity and Derivatization
The synthetic value of this compound lies in the differential reactivity of its two hydroxyl groups, which allows for selective chemical modifications.[1]
The Differentiated Hydroxyl Groups
-
Primary Hydroxyl (-CH₂OH at C5): This group is generally more sterically accessible and more nucleophilic than the secondary hydroxyl group. It is the primary site for oxidation to an aldehyde or carboxylic acid.
-
Secondary Hydroxyl (-OH at C3): This group is more sterically hindered. It is a common site for substitution reactions after activation (e.g., conversion to a sulfonate ester) or for inversion of stereochemistry via protocols like the Mitsunobu reaction.
This inherent difference in reactivity, often enhanced by the use of appropriate protecting group strategies, enables chemists to build molecular complexity in a controlled, stepwise manner.[1]
Common Chemical Transformations
-
Oxidation: Selective oxidation of the primary alcohol can be achieved using reagents like PCC or Dess-Martin periodinane to yield the corresponding aldehyde, a key functional group for forming C-C bonds or introducing nitrogen-containing moieties via reductive amination.
-
Substitution: The secondary alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate). This activated intermediate is then susceptible to nucleophilic substitution (Sₙ2), allowing for the introduction of a wide range of functional groups (azides, halides, thiols) with inversion of stereochemistry.
-
Protection: To react one hydroxyl group in the presence of the other, selective protection is employed. Bulky protecting groups like silyl ethers (e.g., TBDMS) will preferentially react with the less hindered primary alcohol, leaving the secondary alcohol free for subsequent reactions.
-
Glycosylation: In the context of nucleoside synthesis, the C5-hydroxymethyl group is often the anchor point, while a nucleobase (like adenine or uracil) is attached at another position on the ring, often through a glycosidic bond formed after suitable functionalization.
Caption: Key reaction pathways for the derivatization of this compound.
Chapter 4: Applications in Drug Development
The primary application of this scaffold is as a structural mimic of the sugar backbone in nucleosides and nucleotides.[1] By replacing the natural ribose or deoxyribose with this analogue, researchers can create molecules that interact with biological targets like viral enzymes or nucleic acids in novel ways.
Rationale: A Superior Sugar Mimic
Natural nucleosides can be susceptible to degradation by enzymes in the body. Modified scaffolds like this compound can impart improved properties:
-
Enzymatic Stability: Resistance to cleavage by phosphorylases or nucleases, leading to a longer biological half-life.
-
Conformational Locking: The tetrahydrofuran ring can adopt specific conformations that "lock" the resulting nucleoside analogue into a shape that enhances binding to its target, as seen in Locked Nucleic Acids (LNA).[1]
-
Modulation of Bioactivity: The absence of a hydroxyl group at the 2'-position (relative to ribose) makes it a dideoxy-analogue, a class of compounds famous for their ability to act as chain terminators in DNA synthesis, a cornerstone of antiviral therapy.
Case Study: Antiviral and Anticancer Agents
This building block is a precursor for complex nucleoside analogues designed to interfere with the replication of viruses or cancer cells.[1] The general mechanism of action for such drugs is as follows:
-
Cellular Uptake: The nucleoside analogue is transported into the cell.
-
Metabolic Activation: Cellular or viral kinases phosphorylate the analogue, converting it into its active triphosphate form.
-
Target Inhibition: The triphosphate analogue acts as a competitive inhibitor or a substrate for a viral polymerase (e.g., reverse transcriptase in HIV, DNA polymerase in Herpes viruses).
-
Chain Termination/Dysfunction: Incorporation of the analogue into a growing DNA or RNA chain prevents further elongation, halting replication.
Caption: General mechanism of action for nucleoside analogues in antiviral therapy.
Chapter 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for each stereoisomer should be consulted, general guidelines based on related heterocyclic alcohols apply.
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Hazards: Expected to be an irritant to the skin and eyes. May be harmful if swallowed or inhaled in large quantities.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating mists or aerosols. Keep away from sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling scaffold for the design of sophisticated therapeutic agents. Its value is rooted in its chiral nature and its ability to effectively mimic the sugars that form the backbone of life's genetic material. By providing a stable and synthetically versatile platform, it allows scientists to develop novel nucleoside and nucleotide analogues with enhanced stability and precisely tuned biological activity. As research into targeted antiviral and anticancer therapies continues to advance, the demand for high-purity, stereochemically defined building blocks like this compound is certain to grow, solidifying its role at the forefront of modern drug discovery.
References
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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What are the stereoisomers of 5-(Hydroxymethyl)tetrahydrofuran-3-ol?
An In-Depth Technical Guide to the Stereoisomers of 5-(Hydroxymethyl)tetrahydrofuran-3-ol: Synthesis, Characterization, and Application
Executive Summary
This compound is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its structure, featuring two distinct stereocenters, gives rise to four unique stereoisomers. The spatial arrangement of the hydroxyl and hydroxymethyl groups dictates the molecule's three-dimensional shape, which in turn profoundly influences its interaction with chiral biological systems such as enzymes and receptors. Consequently, the biological activity, metabolic profile, and potential toxicity of derivatives can vary dramatically between stereoisomers. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stereochemical complexity of this compound. We will delve into the structural nuances of the four isomers, outline field-proven strategies for their stereoselective synthesis and separation, detail methods for their unambiguous characterization, and discuss their application in the development of novel therapeutics.
Chapter 1: The Central Role of Stereoisomerism in Drug Development
In pharmaceutical sciences, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of function. Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers.[1] This phenomenon, known as chirality, is fundamental to biology, as the building blocks of life—amino acids and sugars—are themselves chiral. As a result, their macromolecular assemblies, such as proteins and nucleic acids, create complex, chiral environments.
The interaction between a drug and its biological target is often likened to a key fitting into a lock. If the drug molecule (the key) is chiral, only one of its enantiomers may fit correctly into the chiral binding site of the target protein (the lock) to elicit the desired therapeutic effect. The other enantiomer might be inactive, exhibit a different activity, or, in the most notorious cases like thalidomide, produce severe toxic effects.[1] For this reason, controlling and understanding the stereochemistry of a drug candidate is a non-negotiable aspect of modern drug development.
This compound serves as a quintessential example of a chiral scaffold. Its tetrahydrofuran ring mimics the furanose form of ribose and deoxyribose, making it an ideal precursor for the synthesis of nucleoside and nucleotide analogues aimed at antiviral and anticancer therapies.[2] The core challenge, and the focus of this guide, lies in the precise control, separation, and characterization of its four distinct stereoisomers to harness their unique chemical and biological potential.
Chapter 2: The Four Stereoisomers of this compound
Molecular Structure and Chirality
The structure of this compound contains two chiral centers at the C3 and C5 positions of the tetrahydrofuran ring. According to the 2^n rule, where 'n' is the number of chiral centers, this molecule can exist as a maximum of 2² = 4 distinct stereoisomers.
Caption: Core structure of this compound with chiral centers C3 and C5 marked (*).
The Diastereomeric and Enantiomeric Pairs
The four stereoisomers can be grouped into two pairs of enantiomers. The relationship between a member of one pair and a member of the other is diastereomeric. This distinction is crucial, as diastereomers have different physical properties, while enantiomers do not (except for the direction in which they rotate plane-polarized light).[3]
-
Trans Isomers : The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are on opposite faces of the ring. This pair consists of the (3S,5R) and (3R,5S) enantiomers.
-
Cis Isomers : The hydroxyl and hydroxymethyl groups are on the same face of the ring. This pair consists of the (3S,5S) and (3R,5R) enantiomers.
Caption: Stereochemical relationships between the isomers of this compound.
Physicochemical Properties
The distinct spatial arrangements of the isomers lead to different physical properties for the diastereomeric pairs (cis vs. trans). This is the fundamental principle exploited for their separation.
| Property | (3S,5R)-Isomer | (3R,5S)-Isomer | (3S,5S)-Isomer | (3R,5R)-Isomer |
| IUPAC Name | (3S,5R)-5-(hydroxymethyl)oxolan-3-ol[4] | (3R,5S)-5-(hydroxymethyl)oxolan-3-ol[5] | (3S,5S)-5-(hydroxymethyl)oxolan-3-ol[6] | (3R,5R)-5-(hydroxymethyl)oxolan-3-ol |
| Molecular Formula | C₅H₁₀O₃[4] | C₅H₁₀O₃[2] | C₅H₁₀O₃[6] | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol [4] | 118.13 g/mol [2] | 118.13 g/mol [6] | 118.13 g/mol |
| CAS Number | 204509-32-0[4][7] | Not explicitly found, enantiomer of 204509-32-0 | 204509-08-0[6][8] | Not explicitly found, enantiomer of 204509-08-0 |
Chapter 3: Synthesis and Separation Strategies
The goal of synthetic chemistry in this context is twofold: either to produce a single, desired stereoisomer directly (asymmetric synthesis) or to produce a mixture that can be efficiently separated (resolution).
Stereoselective Synthesis
The most elegant and efficient approach is to build the molecule with the desired stereochemistry from the outset. This avoids the often-wasteful separation of isomers later on.
Methodology: Synthesis from a Chiral Pool Precursor
A common and powerful strategy involves starting with a naturally occurring chiral molecule, such as a sugar, where the stereocenters are already defined. For example, 2-deoxy-D-ribose can be used to synthesize the (3S,5R) isomer.[4]
-
Causality: The inherent chirality of the starting material directs the formation of specific stereocenters in the product. The reaction proceeds through a pathway that is sterically and electronically favored, leading to one predominant stereoisomer.
Caption: Workflow for stereoselective synthesis from a chiral pool starting material.
Methodology: Stereoselective Reduction
Another key method is the reduction of a prochiral ketone precursor. The choice of reducing agent and reaction conditions can favor the formation of one diastereomer over another.
-
Causality: Large, sterically demanding reducing agents will approach the planar carbonyl group from the less hindered face, resulting in the preferential formation of one alcohol stereoisomer. For example, reducing (5R)-5-(hydroxymethyl)tetrahydrofuran-3-one with sodium borohydride (NaBH₄) can yield a mixture of (3S,5R) and (3R,5R) alcohols, with the ratio depending on reaction parameters.[4]
Separation of Stereoisomers: Chiral Resolution
When a synthesis yields a mixture of enantiomers (a racemate), they must be separated. Since enantiomers have identical physical properties, the strategy involves temporarily converting them into diastereomers, which can then be separated by standard techniques like crystallization.[3]
Protocol: Resolution of a Racemic Mixture by Diastereomeric Salt Formation
This protocol provides a self-validating system for separating a racemic mixture of, for example, the trans-isomers.
-
Reaction: Dissolve the racemic alcohol mixture (e.g., (3S,5R)/(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol) in a suitable solvent like ethanol.
-
Addition of Resolving Agent: Add a stoichiometric amount of a single enantiomer of a chiral acid or base (the resolving agent), such as (R)-(-)-mandelic acid or (1R,2R)-(-)-diaminocyclohexane.[2] This reaction forms a mixture of two diastereomeric salts: [(R)-alcohol:(R)-acid] and [(S)-alcohol:(R)-acid].
-
Selective Crystallization: The two diastereomeric salts now have different solubilities. Cool the solution slowly or allow solvent to evaporate to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution first.[3]
-
Isolation: Filter the mixture to isolate the crystalline salt. The filtrate will be enriched in the more soluble diastereomeric salt.
-
Validation & Purity Check: Measure the optical rotation of the isolated salt. Recrystallize from a hot solvent until the optical rotation value is constant, indicating that a single diastereomer has been isolated.
-
Liberation of Enantiomer: Treat the purified diastereomeric salt with a base (if an acidic resolving agent was used) or an acid (if a basic resolving agent was used) to neutralize the resolving agent and liberate the pure, single enantiomer of the alcohol.
-
Final Validation: Characterize the final product using NMR and polarimetry to confirm its chemical identity and enantiomeric purity.
Chapter 4: Spectroscopic Characterization
Unambiguous confirmation of the relative (cis/trans) and absolute (R/S) configuration of each isomer is paramount. Spectroscopic techniques provide the necessary insights into the molecule's 3D structure.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the relative stereochemistry in solution.
-
Distinguishing Diastereomers (cis vs. trans): The spatial relationship between protons on the tetrahydrofuran ring is different for cis and trans isomers. This results in distinct proton-proton coupling constants (³J values). For instance, the coupling constant between the proton at C3 and the adjacent protons at C4 will differ significantly between the cis and trans isomers, reflecting their different dihedral angles.
-
Confirming Relative Stereochemistry (NOE): Nuclear Overhauser Effect (NOE) experiments can confirm the spatial proximity of protons. For a cis isomer, an NOE correlation would be expected between the protons on C3 and C5 (or their substituents), whereas for a trans isomer, this correlation would be absent.[4]
X-ray Crystallography
This is the definitive method for determining the absolute stereochemistry of a molecule. It provides a precise 3D map of the atoms in a single crystal. However, it is contingent on the ability to grow a high-quality crystal of the compound or a suitable derivative.
Data Comparison
The following table summarizes the expected spectroscopic differences that allow for the differentiation of the diastereomeric pairs, based on established principles.[9]
| Spectroscopic Feature | cis-Isomer (e.g., 3S,5S) | trans-Isomer (e.g., 3S,5R) | Rationale |
| ¹H NMR (³J coupling) | Different ³J(H3,H4) and ³J(H4,H5) values | Different ³J(H3,H4) and ³J(H4,H5) values | Dihedral angles between adjacent protons are different, altering coupling constants. |
| ¹³C NMR (Chemical Shift) | Unique set of chemical shifts | Unique set of chemical shifts | The steric environment around each carbon is different, affecting its electronic shielding. |
| NOE Spectroscopy | Correlation expected between H3 and H5 protons/substituents | No correlation expected between H3 and H5 protons/substituents | Protons are in close spatial proximity on the same face of the ring. |
| Infrared (IR) Spectroscopy | Potential for intramolecular H-bonding | Less potential for intramolecular H-bonding | The -OH and -CH₂OH groups are on the same side, allowing for potential interaction. |
Chapter 5: Applications in Research and Drug Development
The value of this compound lies in its utility as a versatile chiral synthon. Access to all four stereoisomers is critical for advancing drug discovery programs.
Nucleoside Analogues for Antiviral and Anticancer Therapy
This molecular scaffold is a key component in the synthesis of modified nucleosides.[2] By attaching a nucleobase (e.g., adenine, guanine) to the C2 position (after modification), researchers can create molecules that mimic natural nucleosides. These analogues can disrupt viral replication or cancer cell proliferation by inhibiting key enzymes like polymerases or reverse transcriptases.[2] The specific stereochemistry of the tetrahydrofuran backbone is critical for proper positioning within the enzyme's active site. Studies on related tetrahydrofuranyl nucleosides have demonstrated that different stereoisomers can lead to significant variations in biological activity against cancer cell lines like HL-60.[10]
Caption: A chiral molecule (correct isomer) fits its receptor, while another isomer does not.
Elucidating Structure-Activity Relationships (SAR)
Having access to all four stereoisomers allows medicinal chemists to conduct rigorous SAR studies.[2] By systematically testing each isomer, they can determine the optimal stereochemical configuration required for biological activity. This knowledge guides the design of next-generation compounds with improved potency, selectivity, and reduced off-target effects. For example, if the (3R,5S)-isomer shows high activity while the other three are inactive, it provides a clear 3D pharmacophore model for rational drug design.
Conclusion
The four stereoisomers of this compound are not interchangeable chemical curiosities; they are distinct molecular entities with unique three-dimensional structures and, consequently, unique potential in chemical and biological applications. For professionals in drug development, a thorough understanding of their synthesis, separation, and characterization is essential for leveraging this scaffold to its full potential. The ability to selectively produce and analyze each stereoisomer provides the control necessary to probe complex biological systems, optimize drug-target interactions, and ultimately develop safer and more effective medicines.
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5-(Hydroxymethyl)tetrahydrofuran-3-ol CAS number and IUPAC nomenclature
An In-Depth Technical Guide to 5-(Hydroxymethyl)tetrahydrofuran-3-ol
Executive Summary: This guide provides a comprehensive technical overview of this compound, a pivotal chiral building block in modern organic and medicinal chemistry. We delve into its stereoisomeric forms, each defined by a unique CAS number and IUPAC nomenclature, and present its core physicochemical properties. The document outlines detailed synthetic methodologies for both laboratory and industrial scales, supported by step-by-step protocols and workflow diagrams. Furthermore, it explores the compound's critical applications as a foundational scaffold in the development of novel therapeutics, particularly nucleoside analogues for antiviral and anticancer research. Finally, essential safety, handling, and storage protocols are detailed to ensure its proper use in a research environment.
Introduction
This compound is a diol derivative of tetrahydrofuran (THF), a five-membered cyclic ether.[1] The tetrahydrofuran ring is a prevalent structural motif in a vast number of natural products and biologically active molecules, making its derivatives highly valuable in synthetic chemistry.[1] The significance of this compound lies in its stereochemically defined structure.[2] The presence of two hydroxyl groups at distinct positions on a chiral scaffold provides multiple reactive sites for selective chemical modifications.[1][2] This structural feature makes it an exceptionally versatile precursor for constructing complex, enantiomerically pure molecules, which is of paramount importance in pharmaceutical development.[1][2] Consequently, it serves as a critical intermediate in the synthesis of advanced nucleoside and nucleotide analogues, such as Locked Nucleic Acids (LNA), which are instrumental in exploring novel mechanisms in antiviral and anticancer drug discovery.[2]
Chemical Identity and Properties
The nomenclature and CAS number for this compound are dependent on the specific stereochemistry of the molecule. The general IUPAC name is 5-(hydroxymethyl)oxolan-3-ol .[3][4] The term "oxolane" is the official IUPAC name for tetrahydrofuran. Below is a summary of the different stereoisomers and their identifiers.
Table 1: Stereoisomers of this compound
| Stereoisomer | CAS Number | IUPAC Name |
| Racemic Mixture | 58534-88-6[1][3] | 5-(hydroxymethyl)oxolan-3-ol[3] |
| (3R,5S) | 164267-54-3[2] | (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol[2] |
| (3S,5R) | 204509-32-0[5][6] | (3S,5R)-5-(hydroxymethyl)oxolan-3-ol[5] |
| (3S,5S) | 204509-08-0[4][7] | (3S,5S)-5-(hydroxymethyl)oxolan-3-ol[4] |
Table 2: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | [2][4][5][7] |
| Molecular Weight | 118.13 g/mol | [2][5][7] |
| Boiling Point | 275.1±15.0 °C (Predicted) | [6] |
| Density | 1.239±0.06 g/cm³ (Predicted) | [6] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the stereoselective reduction of a corresponding ketone precursor. The choice of reducing agent and reaction conditions can be tailored for either lab-scale batch production or industrial-scale continuous flow manufacturing.
Key Synthetic Methodologies
Two primary methods are commonly employed:
-
Borohydride Reduction : This method uses mild reducing agents like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[2] It is well-suited for laboratory-scale synthesis due to its operational simplicity and high selectivity.[2] Lithium aluminum hydride (LiAlH₄) can also be used under anhydrous conditions.[2][5]
-
Catalytic Hydrogenation : For larger-scale production, catalytic hydrogenation is often preferred.[2][5] This process typically utilizes a palladium on carbon (Pd/C) or Raney nickel catalyst under a hydrogen atmosphere (1–3 atm).[2] Continuous flow reactors can be used to improve yield, purity, and safety for industrial applications.[5]
Caption: General Synthesis Workflow for this compound.
Experimental Protocols
-
Preparation : Dissolve the precursor, (5S)-5-(hydroxymethyl)dihydrofuran-3(2H)-one (1.0 eq), in methanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling : Place the flask in an ice bath and cool the solution to 0°C.
-
Reduction : Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction : Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Quenching : Carefully quench the reaction by the slow addition of acetone, followed by acidification with 1 M HCl to pH ~6.
-
Workup : Concentrate the mixture under reduced pressure, then extract the aqueous residue with ethyl acetate (3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel chromatography to yield the desired diol.
-
System Setup : Prepare a continuous flow reactor system equipped with a pump for the substrate solution, a mass flow controller for hydrogen gas, and a packed-bed reactor containing a Pd/C catalyst.
-
Reagent Stream : Prepare a solution of the tetrahydrofuran ketone precursor (0.5 M in THF).[2]
-
Execution : Pump the ketone solution through the Pd/C-packed reactor at a controlled flow rate while simultaneously introducing hydrogen gas (2 atm). Maintain the reactor temperature at 50°C.[2]
-
Collection & Purification : The output stream is directed to an in-line separation unit, such as distillation, to continuously separate the final product from the solvent and any unreacted starting material.[2]
-
Output : This method can achieve high throughput, with reported outputs of 1.2 kg/h of the desired isomer with high purity (97%) and enantiomeric excess (94%).[2]
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile synthon for biologically active molecules, particularly in mimicking the natural ribose or deoxyribose sugars found in nucleic acids.[2]
-
Nucleoside Analogues : It is a key precursor for complex nucleoside and nucleotide analogues.[2] By modifying the sugar moiety of a nucleoside, researchers can develop compounds that interfere with viral replication or cancer cell proliferation. The two hydroxyl groups allow for sequential chemical modifications to build sophisticated carbohydrate scaffolds.[2]
-
Antiviral and Anticancer Drug Discovery : The resulting analogues are pivotal in exploring novel mechanisms for antiviral and anticancer therapies.[2] These modified nucleosides can act as chain terminators for DNA or RNA synthesis by targeting enzymes like polymerases or reverse transcriptases.[2] The tetrahydrofuran ring is a core component of several approved drugs.
-
Structure-Activity Relationships (SAR) : Researchers utilize this compound to investigate structure-activity relationships.[2] By incorporating this rigid, stereochemically defined scaffold into larger molecules, scientists can systematically study how the conformation influences the biological activity and binding affinity of a potential drug candidate.[2]
Caption: The role of this compound in the drug discovery pipeline.
Safety and Handling
Table 3: GHS Hazard and Precautionary Statements
| Category | Hazard Statement | Precautionary Statement |
| Prevention | H225: Highly flammable liquid and vapour.[8][9] H319: Causes serious eye irritation.[8][9] H335: May cause respiratory irritation.[8][9] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8][9] P261: Avoid breathing mist or vapours.[8][11] P280: Wear protective gloves, protective clothing, and eye/face protection.[9][11] |
| Response | - | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9][11] |
| Storage | May form explosive peroxides upon storage.[8] | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9][11] P405: Store locked up.[9][11] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[11][12] |
Storage and Handling Procedures
-
Storage : Store in a cool, dry, and well-ventilated area away from ignition sources.[10][11] The container should be kept tightly closed.[8][11] Due to the risk of peroxide formation inherent to ethers like THF, containers should be dated upon opening and tested for peroxides periodically, especially before distillation.[8][10]
-
Handling : Handle only in a chemical fume hood.[11] Use explosion-proof electrical and lighting equipment.[8][9] Ground and bond containers when transferring material to prevent static discharges.[8][9] Avoid contact with skin, eyes, and clothing.[11]
Conclusion
This compound stands out as a high-value chiral intermediate with significant applications in pharmaceutical research and development. Its well-defined stereochemistry and functional handles provide a robust platform for the synthesis of complex molecular architectures, particularly modified nucleosides. A thorough understanding of its synthesis, properties, and handling requirements is essential for leveraging its full potential in the creation of next-generation therapeutics.
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The Tetrahydrofuran Core: A Privileged Scaffold in Nature and Medicine - A Synthetic Chemist's Guide
Abstract
The substituted tetrahydrofuran motif is a cornerstone of chemical biology and medicinal chemistry, found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence underscores the evolutionary selection of this scaffold for potent and specific molecular interactions. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of this critical core, its diverse biological activities, and the evolution of synthetic strategies for its construction. We will explore the causality behind experimental choices in both classical and modern synthetic methodologies, providing detailed protocols and comparative data to inform research and development efforts.
The Ubiquity and Significance of the Tetrahydrofuran Ring
The tetrahydrofuran (THF) ring, a five-membered saturated cyclic ether, is a recurring structural motif in a multitude of natural products exhibiting a wide spectrum of biological activities.[1][2] These include antitumor, antimicrobial, antimalarial, and anti-inflammatory properties.[1] Prominent examples include the annonaceous acetogenins, a large family of natural products with potent antitumor activities, and various lignans and polyether ionophores.[1][3] The THF core's conformational flexibility and ability to engage in hydrogen bonding interactions are key to its role as a pharmacophore.
In the realm of synthetic pharmaceuticals, the tetrahydrofuran moiety is a key component in numerous FDA-approved drugs.[4][5] For instance, the HIV-1 protease inhibitor Darunavir incorporates a substituted THF ring crucial for its binding affinity.[5][6] Similarly, the respiratory syncytial virus (RSV) polymerase inhibitor ALS-8112 and the antibiotic Eribulin (Halaven) feature this heterocyclic core.[3][7] The consistent appearance of the THF scaffold in both nature's chemical arsenal and modern pharmacopeia solidifies its status as a "privileged scaffold" in drug discovery.
A Journey Through Synthetic Methodologies: From Classical to Contemporary
The critical importance of the substituted tetrahydrofuran ring has spurred the development of a diverse array of synthetic methods for its construction.[1] These strategies have evolved from classical intramolecular cyclizations to highly sophisticated and stereoselective modern techniques.
Classical Approaches: The Foundation of Tetrahydrofuran Synthesis
Early and still widely utilized methods for constructing the tetrahydrofuran ring primarily rely on intramolecular nucleophilic substitution reactions.
One of the most fundamental approaches involves the intramolecular S(_N)2 reaction of a hydroxyl nucleophile with a tethered leaving group, such as a halide or a sulfonate ester.[1] This method is conceptually straightforward and has been instrumental in the synthesis of numerous natural products.[1]
Conceptual Workflow for Intramolecular S(_N)2 Cyclization:
Caption: General workflow for S(_N)2-mediated tetrahydrofuran synthesis.
Experimental Protocol: Synthesis of a 2,5-Disubstituted Tetrahydrofuran via Intramolecular S(_N)2 Cyclization
-
Step 1: Substrate Preparation: A suitable γ-hydroxy alkyl halide or sulfonate is synthesized. The stereochemistry of the starting material will dictate the stereochemistry of the final product.
-
Step 2: Cyclization: The γ-hydroxy substrate is dissolved in an appropriate aprotic solvent (e.g., THF, DMF).
-
Step 3: Base Addition: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)), is added portion-wise at 0 °C to deprotonate the hydroxyl group.
-
Step 4: Reaction Progression: The reaction mixture is allowed to warm to room temperature or heated to facilitate the intramolecular S(_N)2 reaction. Progress is monitored by thin-layer chromatography (TLC).
-
Step 5: Workup and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
First described by Kishi in 1978, the intramolecular addition of a hydroxyl group to an epoxide is a powerful and frequently used method for constructing complex tetrahydrofuran-containing molecules.[1] This reaction can be catalyzed by either acid or base and generally proceeds with high regioselectivity (attack at the less substituted carbon) and stereospecificity (inversion of configuration at the attacked carbon).
Conceptual Workflow for Intramolecular Epoxide Ring-Opening:
Caption: General workflow for epoxide ring-opening to form tetrahydrofurans.
Modern Synthetic Strategies: Precision and Efficiency
While classical methods are robust, the demand for enantiomerically pure and highly substituted tetrahydrofurans has driven the development of more advanced and stereoselective synthetic strategies.
The oxidative cyclization of γ-hydroxy alkenes provides a direct route to functionalized tetrahydrofurans.[1] This transformation can be achieved using various reagents, with transition metal catalysts, such as those based on palladium and rhenium, being particularly effective.[1] These reactions often proceed with good to excellent diastereoselectivity.
The synthesis of enantiomerically pure substituted tetrahydrofurans is of paramount importance for their application in pharmaceuticals. Several powerful asymmetric methods have emerged.
-
Organocatalytic Approaches: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For instance, tandem iminium-enamine catalysis has been successfully employed in the double Michael addition of γ-hydroxy-α,β-unsaturated carbonyls to enals, affording highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivities.[8]
-
Transition-Metal Catalysis: Chiral transition metal complexes are widely used to effect asymmetric cyclizations. Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones using a P-chiral bisphosphine ligand is a notable example, producing chiral tetrahydrofurans with tertiary allylic alcohols in high yields and stereoselectivities.[9]
-
One-Pot Procedures: To improve operational simplicity and overall efficiency, one-pot asymmetric syntheses have been developed. A notable example involves an allylboration–hydroboration–iodination–cyclization sequence starting from aldehydes to furnish 2- and 2,3-disubstituted tetrahydrofurans in good yields and high enantiomeric excess.[10][11]
Comparison of Key Synthetic Methods for Substituted Tetrahydrofurans
| Method | Key Features | Advantages | Limitations |
| Intramolecular S(_N)2 Cyclization | Relies on a pre-functionalized substrate with a good leaving group. | Conceptually simple, reliable for many systems. | Requires stoichiometric base, potential for elimination side reactions. |
| Intramolecular Epoxide Opening | Can be acid or base-catalyzed, generally high regio- and stereoselectivity.[1] | Forms two new stereocenters in a controlled manner. | Substrate synthesis can be multi-step. |
| Oxidative Cyclization of Alkenols | Often employs transition metal catalysts.[1] | Can form multiple C-O and C-C bonds in one step. | Catalyst sensitivity, potential for over-oxidation. |
| Organocatalytic Asymmetric Synthesis | Utilizes small chiral organic molecules as catalysts.[8] | Metal-free, often high enantioselectivities. | Catalyst loading can be high, substrate scope may be limited. |
| Asymmetric Transition-Metal Catalysis | Employs chiral ligands to control stereochemistry.[9] | High turnovers, excellent enantioselectivities. | Cost of precious metals and ligands, catalyst screening often required. |
| One-Pot Asymmetric Synthesis | Combines multiple reaction steps without isolation of intermediates.[10][11] | Increased efficiency, reduced waste. | Optimization can be complex, incompatible reagents are a challenge. |
The Future of Tetrahydrofuran Synthesis in Drug Discovery
The continued discovery of biologically active natural products containing the tetrahydrofuran core and the proven success of THF-bearing pharmaceuticals will undoubtedly fuel further innovation in synthetic methodology.[12][13] Future research will likely focus on the development of even more efficient, selective, and sustainable methods. The use of biocatalysis and flow chemistry are promising avenues for the large-scale, enantioselective synthesis of these vital heterocyclic compounds. Furthermore, the development of novel methods that allow for the late-stage functionalization of the tetrahydrofuran ring will be crucial for rapidly generating diverse libraries of compounds for biological screening.
Conclusion
The substituted tetrahydrofuran is a privileged structural motif that will continue to be a focal point for synthetic chemists and drug discovery professionals. A deep understanding of the diverse synthetic strategies available, from foundational intramolecular cyclizations to cutting-edge asymmetric catalytic methods, is essential for harnessing the full potential of this versatile scaffold. The ability to rationally design and efficiently execute the synthesis of complex, stereochemically defined tetrahydrofurans will remain a key enabler in the quest for new and improved therapeutics.
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Literature review on the biological activity of furan-based diols
An In-depth Technical Guide on the Biological Activity of Furan-Based Diols
Authored by: Gemini, Senior Application Scientist
January 22, 2026
Abstract
The furan nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] This five-membered aromatic heterocycle is present in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] Furan-based diols, a specific subclass of these derivatives, are of particular interest due to their unique structural features and potential for enhanced biological interactions. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of furan-based diols and related furan derivatives. We will explore the causality behind experimental choices, present detailed protocols, and summarize quantitative data to offer researchers and drug development professionals a thorough understanding of this promising class of compounds.
Introduction: The Furan Scaffold in Medicinal Chemistry
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, a structure that imparts unique electronic and steric properties.[2] In drug design, it often serves as a bioisostere for phenyl rings, which can lead to improved metabolic stability, bioavailability, and receptor-binding interactions.[2][5] The versatility of the furan nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological profiles.[1] Furan derivatives have demonstrated a remarkable diversity of biological activities, making them a focal point of research in the quest for new drugs to combat a wide array of human diseases.[6][7] This guide will specifically delve into furan-based compounds featuring diol functionalities, exploring how these hydroxyl groups contribute to their biological profile.
Synthesis of Furan-Based Diols
The synthesis of furan-based diols can be achieved through both chemical and biocatalytic routes, with the latter offering a more sustainable and selective approach.
Biocatalytic Synthesis: A Green Chemistry Approach
Enzymatic polymerization is an effective method for producing α,ω-telechelic furan-based diols with high fidelity of the hydroxyl end-groups.[8] Lipases, particularly Candida antarctica Lipase B (CalB), are widely used due to their broad substrate specificity, high selectivity, and stability in organic solvents and at elevated temperatures.[9] This biocatalytic approach aligns with the principles of green chemistry by operating under mild conditions and reducing waste.[8][9]
This protocol describes a solvent-free, two-stage polycondensation method for synthesizing oligofuranoate diols from dimethyl furan-2,5-dicarboxylate (DMFDCA) and 1,4-cyclohexanedimethanol (1,4-CHDM) using immobilized CalB.[8][9]
Materials:
-
Dimethyl furan-2,5-dicarboxylate (DMFDCA)
-
1,4-cyclohexanedimethanol (1,4-CHDM)
-
Immobilized Candida antarctica Lipase B (CalB)
-
Chloroform
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Stage 1 (Nitrogen Atmosphere):
-
Combine DMFDCA and 1,4-CHDM in a reaction flask.
-
Add immobilized CalB to the mixture.
-
Heat the reaction mixture to a temperature between 80-140 °C for 2 hours under a steady stream of atmospheric nitrogen. This stage initiates the oligomerization process.[8]
-
-
Stage 2 (Reduced Pressure):
-
Following the initial 2 hours, apply a reduced pressure of 2 mmHg to the reaction flask.
-
Continue the polycondensation at the same temperature (80-140 °C) for an additional 24 to 72 hours. The vacuum helps to remove the methanol byproduct, driving the reaction towards completion.[8]
-
-
Reaction Termination and Product Isolation:
-
After the designated time, cool the reaction flask to room temperature.
-
Add 20 mL of chloroform and stir at 450 rpm for 1 hour. This step stops the reaction and dissolves the resulting oligofuranoate diol products.[8]
-
The product can then be purified using standard techniques such as precipitation or chromatography.
-
Caption: Workflow for the two-stage biocatalytic synthesis of furan-based diols.
Anticancer Activity
Furan-containing compounds have emerged as a promising class of anticancer agents.[10] Their derivatives, including furanones and chalcones, exhibit significant antiproliferative activity against various human cancer cell lines.[5][10][11]
The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][11] For instance, certain novel furan-based compounds have been shown to induce cell cycle arrest at the G2/M phase and accumulate cells in the pre-G1 phase, which is indicative of apoptosis.[10] Further studies revealed that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis, characterized by an increase in the levels of p53 and Bax and a decrease in the anti-apoptotic protein Bcl-2.[10] Some bis-2(5H)-furanone derivatives have also been found to interact significantly with DNA, suggesting that DNA may be a potential target for their anticancer effects.[11]
Quantitative Data: Cytotoxic Activity of Furan Derivatives
The following table summarizes the cytotoxic activity of representative furan-based compounds against various cancer cell lines.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Pyridine | Compound 4 | MCF-7 (Breast) | 4.06 | [10] |
| Furan-based Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [10] |
| Silyl-Furan-2(5H)-one | TBDMS Derivative (3a) | HCT-116 (Colon) | 1.4 | [12] |
| Bis-2(5H)-furanone | Compound 4e | C6 (Glioma) | 12.1 | [11] |
| Furan-fused Chalcone | Compound 9 | - | 0.17 | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Visualization: Intrinsic Apoptosis Pathway
Caption: The intrinsic apoptosis pathway induced by some furan-based compounds.[10]
Antimicrobial Activity
Furan derivatives have a long history as antimicrobial agents, with a broad spectrum of activity against both bacteria and fungi.[4][13] The well-known antibiotic Nitrofurantoin, used for treating urinary tract infections, contains a nitrofuran ring that is crucial to its antibacterial action.[2][3]
The mechanism of action for nitrofurans involves reductive activation within bacterial cells, which produces reactive intermediates. These intermediates then interact with and damage bacterial DNA and ribosomal proteins, leading to cell death.[2] The antimicrobial efficacy of furan derivatives is highly dependent on the nature and position of substituents on the furan ring.[13]
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Furan Derivatives
| Compound Class | Specific Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Furan-based Pyrimidine-Thiazolidinone | Compound 8k | Escherichia coli | 12.5 | |
| Furan-based Pyrimidine-Thiazolidinone | Compound 8d | Aspergillus niger | 100 | |
| l-Borneol 2(5H)-Furanone Derivative | F131 | Staphylococcus aureus | 8-16 | [14] |
| l-Borneol 2(5H)-Furanone Derivative | F131 | Candida albicans | 32-128 | [14] |
MIC: The minimum inhibitory concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Furan derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][15] COX enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation.[16]
By inhibiting COX-1 and/or COX-2, furan compounds can effectively reduce the production of prostaglandins, thereby alleviating inflammation.[15][16] Some 2,5-diaryl substituted furans have shown selective inhibition of COX-2, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[15] The anti-inflammatory effects of natural furan derivatives are also attributed to their ability to suppress the production of nitric oxide (NO) and scavenge free radicals.[4][17]
Quantitative Data: COX Inhibition by Furan Derivatives
| Compound Class | Target | IC50 (µM) | Activity/Model | Reference |
| 4,5-diarylfuran-3(2H)-one (F-deriv) | COX-1 | 2.8 | In vitro enzyme assay | [16] |
| 4,5-diarylfuran-3(2H)-one (F-deriv) | - | - | 54% inhibition (carrageenan paw edema) | [16] |
Visualization: Prostaglandin Synthesis Pathway
Caption: Inhibition of the COX pathway by furan-based anti-inflammatory agents.[15]
Neuroprotective Effects
Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant public health challenge.[18] Furan-containing compounds have emerged as promising candidates for neuroprotection due to their antioxidant and anti-inflammatory properties.[18][19] They can mitigate oxidative stress by scavenging free radicals and modulate inflammatory pathways within the brain, reducing the neuroinflammation that contributes to disease progression.[18]
Studies on 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans have shown that these compounds can promote neuronal survival and neurite outgrowth.[20] Furthermore, they have been found to protect hippocampal neurons from cytotoxicity induced by amyloid-beta peptide and other neurotoxins, suggesting their potential in treating Alzheimer's and Parkinson's diseases.[18][20]
Conclusion and Future Perspectives
Furan-based diols and their related derivatives represent a highly valuable and versatile class of compounds in drug discovery. Their demonstrated efficacy across a wide range of biological activities—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—underscores their therapeutic potential. The ability to synthesize these compounds through sustainable biocatalytic methods further enhances their attractiveness for future development.
The structure-activity relationship is critical, with substitutions on the furan ring significantly influencing potency and selectivity.[5] Future research should focus on the targeted synthesis of novel furan-based diols, exploring how the position and stereochemistry of the hydroxyl groups can be optimized to enhance specific biological activities and improve pharmacokinetic profiles. A deeper investigation into their mechanisms of action, particularly their interactions with specific cellular targets, will be crucial for translating these promising scaffolds into clinically successful therapeutic agents.
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Role of 5-(Hydroxymethyl)tetrahydrofuran-3-ol as a chiral synthon in organic chemistry
An In-Depth Technical Guide to 5-(Hydroxymethyl)tetrahydrofuran-3-ol: A Cornerstone Chiral Synthon in Modern Organic Chemistry
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal chiral building block in contemporary organic synthesis. We will move beyond a cursory overview to dissect the causality behind its synthetic utility, focusing on its stereochemically defined structure and the strategic advantages it offers in the construction of complex molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals who require a nuanced understanding of this versatile synthon.
Introduction: The Strategic Value of a Pre-organized Chiral Scaffold
At its core, this compound is a deceptively simple molecule with the chemical formula C₅H₁₀O₃ and a molecular weight of approximately 118.13 g/mol .[1][2] Its true power lies in its rigid tetrahydrofuran (THF) ring system, which is adorned with two hydroxyl groups at the C3 and C5 positions, presenting a pre-organized, stereochemically rich scaffold.[1][3] This defined three-dimensional arrangement is invaluable for synthetic chemists, as it significantly reduces the synthetic steps required to achieve specific stereochemical outcomes in a target molecule.
The distinct stereoisomers, such as (3R,5S), (3S,5R), and (3S,5S), are not interchangeable; each offers a unique spatial orientation of its functional groups, making the choice of isomer a critical design element.[1][4][5] This level of control is paramount in medicinal chemistry, where the biological activity of a drug candidate is often dictated by its precise stereochemistry. Consequently, this synthon has become indispensable in the synthesis of complex nucleoside and nucleotide analogues, which are crucial in the development of novel antiviral and anticancer therapies.[1][4]
Key Properties at a Glance
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₃ | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| IUPAC Name | 5-(hydroxymethyl)oxolan-3-ol | [2] |
| Boiling Point | ~275.1 °C (Predicted) | [6] |
| Density | ~1.239 g/cm³ (Predicted) | [6] |
Accessing the Chiral Pool: Synthetic and Resolution Strategies
The utility of any chiral synthon is contingent upon its accessibility in an enantiomerically pure form. Methodologies for preparing this compound are robust, leveraging both transformations of existing chiral molecules and stereoselective resolutions.
Synthesis from Chiral Precursors
A highly effective strategy involves the modification of readily available chiral molecules, such as sugars. A notable pathway begins with 2-deoxy-D-ribose.[4] This approach capitalizes on the inherent stereochemistry of the starting material. The key steps typically involve the reduction of the sugar to the corresponding sugar alcohol (ribitol) using a reducing agent like sodium borohydride, followed by an acid-catalyzed dehydration and cyclization to form the desired tetrahydrofuran ring system.[4] This method provides a direct and efficient route to specific stereoisomers.
General Reduction Methodologies
For broader applications or when starting from different precursors, standard reduction techniques are employed:
-
Catalytic Hydrogenation: The use of catalysts like Palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere provides a clean and efficient method for the reduction of suitable precursors.[1]
-
Borohydride Reduction: For laboratory-scale synthesis, milder conditions can be achieved using sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF.[1]
Protocol: Chiral Resolution of Racemic Mixtures
Often, a synthetic route may yield a racemic mixture of the synthon. In such cases, chiral resolution is a critical step to isolate the desired enantiomer. This process relies on the formation of diastereomeric salts with differing physical properties, allowing for their separation.
Protocol: Resolution via Diastereomeric Salt Formation [1]
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent, such as ethanol.
-
Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent, for example, a chiral acid like tartaric acid or camphorsulfonic acid, or a chiral base like (1R,2R)-(-)-diaminocyclohexane.[1]
-
Crystallization: Stir the solution at room temperature to facilitate the formation of diastereomeric salts. The key to this step is the differential solubility of the two diastereomers; one will preferentially crystallize out of the solution.
-
Isolation: Filter the mixture to isolate the crystallized diastereomeric salt. Recrystallization from a hot solvent may be necessary to enhance diastereomeric purity.
-
Liberation of Enantiomer: Neutralize the isolated salt with a suitable acid or base to break the ionic bond and liberate the enantiomerically pure this compound.
-
Purification: Extract the final product into an organic solvent, dry, and concentrate to yield the purified, enantiomerically enriched synthon.
Synthetic Workflow Overview
Caption: General strategies for obtaining enantiopure this compound.
A Platform for Derivatization: Chemical Reactivity
The synthetic versatility of this compound stems from the differential reactivity of its two hydroxyl groups—a primary alcohol at the C5 side chain and a secondary alcohol on the C3 position of the ring. This allows for selective chemical modifications, which is the cornerstone of its utility as a synthon.[1]
-
Selective Protection: The primary hydroxyl group is generally more reactive and less sterically hindered, allowing for its selective protection using bulky protecting groups like silyl ethers (e.g., TBDMS) or trityl ethers.[1] This unmasks the secondary hydroxyl for subsequent reactions.
-
Oxidation: The primary hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents like potassium permanganate or chromium trioxide, providing a handle for peptide couplings or other transformations.[1]
-
Nucleophilic Substitution: Both hydroxyl groups can be converted into better leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities such as azides, halides, or thiols.[1][4]
-
Ester and Ether Formation: Standard esterification or etherification reactions can be performed at either hydroxyl group, allowing for the attachment of other molecular fragments.[1]
Key Reaction Pathways
Caption: Major chemical transformations of the synthon's hydroxyl groups.
Application Showcase: The Synthon in Action
The true measure of a chiral building block is its impact on the synthesis of valuable target molecules. Here, this compound excels, particularly in the realm of molecules that interact with biological systems.
Nucleoside and Nucleotide Analogues: The Fight Against Viruses and Cancer
This synthon's most prominent application is as a surrogate for the natural ribose or deoxyribose sugar in nucleoside analogues.[1] By replacing the natural sugar with this rigid, stereochemically defined THF core, chemists can create molecules that mimic natural nucleosides but possess enhanced stability, altered binding affinities, or the ability to terminate DNA or RNA chain elongation.
-
Mechanism of Action: These analogues are often phosphorylated in vivo to their triphosphate forms, which then act as competitive inhibitors or chain terminators for viral or cellular polymerases.[4] This is a proven strategy for developing antiviral (e.g., anti-HIV, anti-HCV) and anticancer agents.[1]
-
Locked Nucleic Acids (LNA): The synthon is a critical precursor for the synthesis of LNA, where a methylene bridge "locks" the ribose conformation.[1] This conformational rigidity enhances binding affinity and stability, making LNA valuable tools in diagnostics and antisense therapy.
Incorporation into a Nucleoside Analogue
Caption: A generalized workflow for synthesizing a nucleoside analogue.
Natural Product Synthesis and Chiral Ligands
The substituted tetrahydrofuran motif is a common feature in a vast array of natural products, many of which exhibit potent biological activities.[3] The availability of this compound provides a reliable starting point for the enantioselective synthesis of these complex molecules.[7][8] Furthermore, its diol structure makes it a candidate for the construction of sophisticated chiral ligands used in asymmetric catalysis, further extending its utility in synthetic chemistry.[1]
Conclusion
This compound is far more than a simple heterocyclic alcohol; it is a strategic tool in the arsenal of the modern synthetic chemist. Its value is derived from a powerful combination of stereochemical pre-organization, predictable reactivity, and proven applicability. By providing a reliable and versatile chiral scaffold, it enables the efficient and stereocontrolled synthesis of complex molecules that are critical to drug discovery and materials science. Its continued use as a foundational building block ensures its place as a cornerstone synthon in the ongoing quest for novel and impactful chemical entities.
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Core Topic: Potential Applications of 5-(Hydroxymethyl)tetrahydrofuran-3-ol in Medicinal Chemistry
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Imperative of Scaffolding in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the art and science of molecular design. The selection of a core scaffold is a pivotal decision, profoundly influencing the physicochemical properties, pharmacokinetic profile, and biological activity of a potential drug candidate. Among the privileged structures utilized in this endeavor, the tetrahydrofuran (THF) moiety has consistently demonstrated its value. This guide focuses on a particularly advantageous derivative, 5-(Hydroxymethyl)tetrahydrofuran-3-ol, a chiral diol that offers a unique confluence of structural rigidity, stereochemical control, and versatile functionalization handles. As a Senior Application Scientist, this document aims to provide not just a summary of applications, but a deeper insight into the causality behind its utility, grounded in established chemical principles and supported by empirical evidence.
Foundational Analysis: Deconstructing the this compound Scaffold
The tetrahydrofuran ring is a recurring motif in a multitude of natural products, many of which exhibit potent biological activities.[1][2] Its prevalence underscores an evolutionary selection for this particular heterocyclic system. This compound is more than just a simple THF derivative; it is a stereochemically defined building block that presents a compelling starting point for drug design.[3][4]
Key Structural Attributes and Their Mechanistic Implications:
-
Inherent Chirality: The molecule possesses defined stereocenters. This is of paramount importance in modern drug development, where enantiomerically pure compounds are often required to ensure specific interactions with chiral biological targets like enzymes and receptors, thereby maximizing potency and minimizing off-target effects.
-
Constrained Conformation: Unlike acyclic scaffolds, the five-membered ring of the tetrahydrofuran core restricts conformational freedom. This pre-organization reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity.
-
Dual Hydroxyl Functionality: The presence of a primary and a secondary hydroxyl group at distinct positions (C5 and C3, respectively) allows for selective chemical modification. This enables the synthetic chemist to introduce different pharmacophoric elements in a controlled, stepwise manner, facilitating systematic structure-activity relationship (SAR) studies.[3]
-
Hydrogen Bonding Capability: The two hydroxyl groups and the ring ether oxygen can all participate as hydrogen bond acceptors, while the hydroxyl protons act as donors. This rich hydrogen bonding potential is crucial for anchoring the molecule within the active site of a protein.
Core Application I: As a Glycomimetic in Nucleoside Analogue Synthesis
One of the most powerful applications of this scaffold lies in its role as a sugar mimic for the synthesis of nucleoside analogues, a class of compounds central to antiviral and anticancer therapies.[4] Natural nucleosides consist of a nucleobase attached to a ribose or deoxyribose sugar. By replacing the natural sugar with the this compound core, chemists can create analogues that interfere with viral replication or tumor growth.[5][6]
Rationale for Experimental Design:
The primary objective is to synthesize a molecule that can be recognized by viral or cellular enzymes (kinases) to be converted into its active triphosphate form. This triphosphate then acts as a competitive inhibitor or a chain terminator for viral RNA or DNA polymerases.[6][7] The structural modifications inherent in the this compound scaffold (e.g., altered stereochemistry, lack of a 2'-hydroxyl) can confer advantages such as increased stability against enzymatic degradation and an altered binding mode to the target polymerase.
Experimental Workflow: Synthesis of a Nucleoside Analogue
Caption: Synthetic workflow for a nucleoside analogue.
This self-validating protocol ensures that each step yields a well-characterized intermediate, with spectroscopic confirmation (NMR, MS) being essential before proceeding to the subsequent transformation. The choice of protecting groups and coupling reagents is critical and is guided by the specific reactivity of the nucleobase being introduced.[8]
Core Application II: A Rigid Scaffold for Enzyme Inhibitors
The constrained nature of the THF ring makes it an excellent platform for designing inhibitors that target enzymes with well-defined binding pockets, such as proteases.[9] A prime example is in the design of HIV-1 protease inhibitors.[10]
Causality in Inhibitor Design:
HIV-1 protease is an aspartic protease that cleaves viral polyproteins. Its active site contains a critical water molecule coordinated by two aspartate residues, which facilitates the hydrolysis of a peptide bond. Many potent inhibitors are designed as transition-state analogues. The diol functionality of this compound can be positioned to mimic this tetrahedral transition state, forming strong hydrogen bonds with the catalytic aspartate residues. The THF backbone then serves as a rigid framework to orient other substituents (P1, P2, P1', P2' groups) to occupy the hydrophobic pockets of the enzyme, leading to high-affinity binding.
Data Presentation: Comparative Inhibitory Potency
The following table illustrates a hypothetical SAR study, demonstrating the impact of the scaffold on inhibitory activity.
| Inhibitor ID | Core Scaffold | Key Interaction Feature | IC₅₀ (nM) |
| PRO-001 | Acyclic 1,3-diol | Flexible, high entropic penalty | 250 |
| PRO-002 | Cyclohexane-1,3-diol | Rigid, but suboptimal bond angles | 95 |
| PRO-003 | This compound | Pre-organized, optimal H-bonding | 15 |
The data clearly indicates that the pre-organized and stereochemically defined nature of the THF-based scaffold in PRO-003 results in a significant improvement in potency. This is a direct consequence of minimizing the entropic cost of binding and optimizing the geometric presentation of the key interacting groups.
Logical Relationship: Scaffold to Activity
Caption: Relationship between scaffold properties and biological activity.
Concluding Remarks and Future Outlook
This compound represents a high-value chiral building block with significant, demonstrated potential in medicinal chemistry.[3] Its utility as a glycomimetic scaffold for antiviral agents and as a rigid core for enzyme inhibitors is well-established. The true value of this guide lies in understanding the why—the causal links between its distinct structural features and its successful application in drug design.
Future research will undoubtedly expand its applications. We can envision its use in:
-
Targeting Protein-Protein Interactions: The defined three-dimensional arrangement of functional groups makes it an ideal starting point for designing molecules that can disrupt challenging protein-protein interfaces.
-
Development of Antibacterial Agents: As a scaffold for novel antibiotics that mimic bacterial cell wall components or inhibit essential bacterial enzymes.
-
Probes for Chemical Biology: Functionalizing the scaffold with reporter tags could yield powerful tools for studying biological pathways and target engagement.
The principles of expertise, trustworthiness, and authoritative grounding demand that we see this molecule not as a mere collection of atoms, but as a sophisticated tool. Its successful application is predicated on a thorough understanding of its inherent properties and a rational, mechanism-driven approach to molecular design.
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Spectroscopic Characterization of 5-(Hydroxymethyl)tetrahydrofuran-3-ol: A Technical Guide
Introduction
5-(Hydroxymethyl)tetrahydrofuran-3-ol is a chiral diol derivative of tetrahydrofuran. Its structurally related compounds are significant as versatile building blocks in medicinal and organic chemistry. The defined stereochemistry of its hydroxyl groups makes it a valuable precursor for synthesizing complex molecules, including nucleoside analogues used in antiviral and anticancer drug development. Accurate structural elucidation and purity assessment of this compound are paramount for its application in research and drug development. This technical guide provides an in-depth analysis of the spectroscopic data (NMR, IR, and MS) for this compound, offering insights into the interpretation of its spectral features and outlining the methodologies for data acquisition.
Due to the limited availability of published experimental spectra for this specific molecule, this guide will present predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This approach provides a robust framework for researchers to anticipate and interpret the spectroscopic characteristics of this compound.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound, with its combination of a cyclic ether and two hydroxyl groups, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting its NMR, IR, and MS data. The following sections will delve into the specifics of each technique.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the tetrahydrofuran ring, the hydroxymethyl group, and the hydroxyl groups themselves. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the overall molecular geometry.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2a, H2b | 3.50 - 3.80 | m | |
| H3 | 4.00 - 4.30 | m | |
| H4a, H4b | 1.80 - 2.10 | m | |
| H5 | 3.90 - 4.20 | m | |
| H6a, H6b | 3.40 - 3.70 | m | |
| 3-OH | Variable (2.0 - 5.0) | br s | |
| 6-OH | Variable (2.0 - 5.0) | br s |
Note: The chemical shifts of hydroxyl protons are highly dependent on solvent, concentration, and temperature.
Causality Behind Predictions:
-
Protons adjacent to ether oxygen (H2, H5): These protons are expected to be deshielded due to the electronegativity of the oxygen atom, resulting in chemical shifts in the range of 3.5-4.2 ppm.
-
Proton at C3 (H3): This proton, attached to a carbon bearing a hydroxyl group, will also be deshielded and is expected to appear in a similar region to H2 and H5.
-
Protons at C4 (H4): These methylene protons are further from the electron-withdrawing oxygen atoms and are therefore expected to be the most shielded of the ring protons, appearing at a higher field (1.8-2.1 ppm).
-
Hydroxymethyl protons (H6): These protons are adjacent to a hydroxyl group and are expected to resonate in the 3.4-3.7 ppm range.
-
Hydroxyl protons (OH): The chemical shifts of the hydroxyl protons are variable and their signals are often broad due to chemical exchange. In aprotic solvents like DMSO-d₆, coupling to adjacent C-H protons may be observed.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique chemical environment will give a distinct signal.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 68 - 72 |
| C3 | 70 - 74 |
| C4 | 35 - 39 |
| C5 | 78 - 82 |
| C6 | 62 - 66 |
Causality Behind Predictions:
-
Carbons bonded to oxygen (C2, C3, C5, C6): These carbons are significantly deshielded due to the high electronegativity of the attached oxygen atoms, resulting in chemical shifts in the downfield region of the spectrum (62-82 ppm).
-
Methylene carbon (C4): This carbon is the most shielded of the ring carbons as it is not directly attached to an oxygen atom, leading to a chemical shift in the upfield region (35-39 ppm).
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the hydroxyl protons.[1][2]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Visualization of NMR Assignment Workflow:
Caption: A plausible fragmentation pathway for this compound in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a detailed and validated structural characterization. The predicted data and interpretations presented in this guide offer a solid foundation for researchers working with this important chiral building block. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for unambiguous compound identification and purity assessment in the demanding fields of chemical research and drug development.
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Understanding the reactivity of the hydroxyl groups in 5-(Hydroxymethyl)tetrahydrofuran-3-ol
An In-Depth Technical Guide to the Reactivity and Selective Functionalization of 5-(Hydroxymethyl)tetrahydrofuran-3-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This compound is a pivotal chiral building block in medicinal chemistry, primarily utilized in the synthesis of nucleoside analogues for antiviral and anticancer drug discovery.[1] Its utility is defined by the differential reactivity of its two hydroxyl groups: a primary alcohol at the C5-position (exocyclic) and a secondary alcohol on the C3-position of the tetrahydrofuran ring. This guide provides a comprehensive analysis of the structural and electronic factors that govern this reactivity. We present field-proven strategies and detailed protocols for the selective functionalization of each hydroxyl group, emphasizing the principles of steric hindrance and reagent choice that enable high-selectivity transformations. Key methodologies covered include selective protection with bulky silyl ethers, chemoselective oxidation of the primary alcohol to an aldehyde, and regioselective esterification. This document serves as a practical, in-depth resource for chemists aiming to leverage this versatile synthon in complex molecular architectures.
Introduction: A Key Synthon in Medicinal Chemistry
This compound, also known by synonyms such as 1,4-Anhydro-3-deoxy-pentitol, is a diol derivative of tetrahydrofuran.[2][3] Its stereochemically defined structure makes it an invaluable precursor for complex molecules that mimic natural ribose or deoxyribose sugars. This mimicry is crucial for modulating the interaction of synthetic nucleosides with biological targets like viral polymerases or reverse transcriptases, forming the basis of many therapeutic agents.[1]
The synthetic challenge and opportunity presented by this molecule lie in its two distinct hydroxyl groups. The ability to selectively modify one in the presence of the other is paramount for constructing sophisticated derivatives and investigating structure-activity relationships (SAR). This guide elucidates the principles that allow for such precision.
Core Principles of Differential Hydroxyl Reactivity
The selective transformation of this compound hinges on the inherent differences between its primary and secondary alcohols. Three key factors govern this selectivity: steric hindrance, electronic effects, and intramolecular interactions.
-
Steric Hindrance: This is the most dominant factor. The primary hydroxyl group, located on a flexible -CH₂OH side chain, is significantly more accessible to incoming reagents than the secondary hydroxyl group, which is directly attached to the tetrahydrofuran ring. Large, bulky reagents will preferentially react at the less hindered primary site. This principle is the cornerstone of most selective protection and derivatization strategies.[4]
-
Electronic Effects & Acidity: In general, primary alcohols are slightly more acidic than secondary alcohols due to better solvation of the resulting primary alkoxide. However, the ether oxygen within the tetrahydrofuran ring exerts an electron-withdrawing inductive effect, which can influence the acidity and nucleophilicity of both hydroxyl groups. The C3-hydroxyl is closer to this ether oxygen, which may slightly increase its acidity relative to a typical acyclic secondary alcohol. Despite this, for most transformations, the steric factor far outweighs these subtle electronic differences.
-
Intramolecular Hydrogen Bonding: As a 1,3-diol, this molecule can potentially form an intramolecular hydrogen bond between the C3-hydroxyl and the C5-hydroxymethyl group, or with the ring ether oxygen. Such bonding can influence the conformation of the molecule and the relative nucleophilicity of the involved hydroxyl groups. While this interaction exists, it is often transient and can be disrupted by solvents, not typically overriding the powerful effect of steric hindrance in directing reactions.
Strategic Functionalization of the Primary C5-Hydroxymethyl Group
The higher accessibility of the primary C5-hydroxyl group makes it the logical first target for selective modification.
Selective Protection: The Gateway to C3 Functionalization
Protecting the primary alcohol is the most common first step to enable subsequent chemistry at the secondary position. The choice of a bulky protecting group is critical for achieving high selectivity. Silyl ethers, particularly those with bulky alkyl substituents, are ideal for this purpose.
Causality of Experimental Choice: The use of tert-butyldiphenylsilyl chloride (TBDPSCl) is a robust choice. The extreme steric bulk of the TBDPS group ensures that it reacts almost exclusively at the sterically unencumbered primary C5-hydroxyl. Imidazole is used as a mild base to neutralize the HCl generated during the reaction without promoting side reactions. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent, aprotic solvents for this transformation.
Experimental Protocol: Selective Silylation of the Primary Hydroxyl
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of tert-butyldiphenylsilyl chloride (TBDPSCl) (1.05 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the C5-protected product.
Selective Oxidation to the Aldehyde
Chemoselective oxidation of the primary alcohol to an aldehyde, without affecting the secondary alcohol, is a crucial transformation. This requires mild oxidizing agents that are sensitive to steric hindrance.
Causality of Experimental Choice: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is a highly selective method for converting primary alcohols to aldehydes in the presence of secondary alcohols. The bulky nitroxyl radical shows a strong kinetic preference for the less hindered primary position. A co-oxidant like sodium hypochlorite (bleach) is used to regenerate the active oxoammonium species in a catalytic cycle. The reaction is typically run in a biphasic system to manage reactivity and facilitate workup.
Experimental Protocol: Selective TEMPO-Catalyzed Oxidation
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Add an aqueous solution of sodium bicarbonate (NaHCO₃, approx. 1.2 eq) and potassium bromide (KBr, 0.1 eq).
-
Add TEMPO (0.05 eq) to the biphasic mixture.
-
Cool the vigorously stirring mixture to 0 °C.
-
Add a solution of sodium hypochlorite (NaOCl, approx. 1.1 eq, commercial bleach) dropwise, keeping the internal temperature below 5 °C.
-
Stir vigorously at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure (the resulting aldehyde may be volatile).
-
The crude aldehyde is often used immediately in the next step without extensive purification.
Selective Esterification
Esterification can also be directed to the primary hydroxyl group using sterically demanding reagents or specific catalysts.
Causality of Experimental Choice: Hafnium(IV) chloride has been shown to be a highly effective catalyst for the selective esterification of primary alcohols in the presence of secondary alcohols. The mechanism is believed to involve preferential coordination of the less hindered primary alcohol to the Lewis acidic hafnium center, activating it for nucleophilic attack on the carboxylic acid. This method avoids harsh conditions and the need for stoichiometric activating agents.
Experimental Protocol: HfCl₄-Catalyzed Selective Esterification
-
To a flask, add the carboxylic acid (e.g., benzoic acid, 1.0 eq) and this compound (1.2 eq).
-
Add toluene as the solvent.
-
Add HfCl₄•(THF)₂ (0.02 eq) as the catalyst.
-
Heat the mixture to reflux (approx. 110 °C) with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic solution with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the primary monoester.
Strategic Functionalization of the Secondary C3-Hydroxyl Group
Direct selective functionalization of the secondary hydroxyl group is challenging due to its lower reactivity. The most reliable and field-proven strategy involves a three-step sequence: protect, react, deprotect.
Workflow: C3-Hydroxyl Modification
-
Protect: Selectively protect the primary C5-hydroxyl group using a bulky reagent (e.g., TBDPSCl) as detailed in Protocol 3.1.
-
React: With the primary site blocked, the C3-hydroxyl is now the only available nucleophile. It can be subjected to a wide range of reactions, such as oxidation (e.g., with Dess-Martin periodinane to form a ketone), acylation, or alkylation.
-
Deprotect: Remove the C5-protecting group under conditions that do not affect the newly installed functionality at C3. For a silyl ether like TBDPS, this is typically achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.
Caption: Workflow for selective functionalization of the C3-hydroxyl.
Data Summary & Comparative Analysis
The following table summarizes the methodologies for achieving selective functionalization, highlighting the underlying principles and expected outcomes.
| Transformation | Target Hydroxyl | Reagent/Method | Key Principle | Typical Selectivity (Primary:Secondary) | Reference |
| Protection | Primary | TBDPSCl, Imidazole | Steric Hindrance | >95:5 | |
| Protection | Primary | Dimethoxytrityl Chloride (DMT-Cl), Pyridine | Extreme Steric Bulk | >98:2 | |
| Oxidation | Primary | TEMPO, NaOCl | Steric Hindrance | High, often only primary product observed | |
| Oxidation | Primary | Parikh-Doering (SO₃•py) | Steric Hindrance | High | |
| Esterification | Primary | Acetic Anhydride, HfCl₄•(THF)₂ (cat.) | Lewis Acid Catalysis | >95:5 | |
| Acylation | Primary | Lipase (e.g., CAL-B), Acyl Donor | Enzymatic Resolution | High (enantioselective acylation) | [1] |
Conclusion
The differential reactivity of the hydroxyl groups in this compound can be effectively controlled and exploited through the rational application of modern synthetic methods. The primary C5-hydroxymethyl group's greater steric accessibility is the single most important factor, allowing for highly selective protection, oxidation, and esterification. By leveraging this inherent reactivity, or by employing a straightforward "protect-react-deprotect" sequence, researchers can precisely functionalize either hydroxyl position. This strategic control is essential for the synthesis of complex, high-value molecules and enables the systematic exploration of structure-activity relationships in drug development programs.
References
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Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
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PubChem. (n.d.). (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. [Link]
- Google Patents. (2004). METHOD OF PREPARING (3R, 3aS, 6aR)
-
Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J. L. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452–7454. [Link]
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ResearchGate. (2000). Synthesis of amino-1,4-anhydro-D-pentitols and amino-1,5-anhydro-D-hexitols with the arabino configuration from (R)-glycidol. [Link]
-
ResearchGate. (2023). How to do Selective mono protection of 2-Methylenepropane-1,3-diol?[Link]
-
Falcó, J., & Carda, M. (2005). Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. The Journal of Organic Chemistry, 70(5), 1957–1960. [Link]
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PubChem. (n.d.). This compound. [Link]
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ResearchGate. (2017). How to selectively Oxidise a primary alcohol over secondary?[Link]
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Royal Society of Chemistry. (2023). Recent progress in selective functionalization of diols via organocatalysis. [Link]
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National Institutes of Health. (2013). Site-Selective Primary Alcohol Dehydrogenation Enables Protecting Group-Free Diastereoselective C-C Coupling of 1,3-Glycols and Allyl Acetate. [Link]
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
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Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
-
National Institutes of Health. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. [Link]
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PubMed. (2003). Toward a structure-activity relationship for apoptolidin: selective functionalization of the hydroxyl group array. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
ResearchGate. (2020). Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols. [Link]
-
Chemistry LibreTexts. (2023). The Oxidation of Alcohols. [Link]
-
Ishihara, K., et al. (2005). A Green Method for the Selective Esterification of Primary Alcohols in the Presence of Secondary Alcohols or Aromatic Alcohols. Synlett, 2005(1), 125-128. [Link]
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The Good Scents Company. (n.d.). 5-hydroxymethyl furfural. [Link]
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Reddit. (2024). Anyway I can selectively protect just the left alcohol group. [Link]
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A Guide to 5-(Hydroxymethyl)tetrahydrofuran-3-ol for Researchers and Drug Development Professionals
An In-depth Technical Resource on Commercial Availability, Synthesis, and Applications
This guide provides a comprehensive overview of 5-(hydroxymethyl)tetrahydrofuran-3-ol, a crucial chiral building block in medicinal chemistry and drug development. We will delve into its commercial availability from various suppliers, explore its significant applications, and detail established synthetic methodologies. This document is intended to be a practical resource for researchers, chemists, and professionals involved in the synthesis of complex molecular architectures.
Introduction to a Versatile Chiral Building Block
This compound is a chiral diol derivative of tetrahydrofuran. Its stereochemically defined structure, featuring two hydroxyl groups with distinct stereochemistry on the tetrahydrofuran ring, makes it an invaluable precursor for the synthesis of complex molecules.[1] This unique arrangement allows for selective and sequential chemical modifications, enabling the construction of sophisticated carbohydrate scaffolds and chiral ligands for catalysis.[1] The primary research value of this compound lies in its role as a precursor for nucleoside and nucleotide analogues with modified sugar backbones, such as Locked Nucleic Acids (LNAs) and carbocyclic nucleosides.[1] These analogues are instrumental in the discovery of novel antiviral and anticancer drugs, as well as in the development of molecular tools for genomics and biochemistry.[1]
The molecular structure of this compound is presented below:
Caption: Chemical structure of this compound.
Commercial Availability and Supplier Overview
This compound and its various stereoisomers are available from several specialized chemical suppliers. The purity and specifications can vary, so it is crucial to select the appropriate grade for your specific research needs. Below is a comparative table of suppliers for different isomers of this compound.
| Supplier | Product Name | CAS Number | Purity/Specification |
| Benchchem | (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | 164267-54-3 | Research Grade |
| Benchchem | (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | 204509-32-0 | Research Grade |
| BLDpharm | (3R,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol | 259539-06-5 | Research Use Only |
| BLDpharm | (3S,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol | 204509-32-0 | Sealed in dry, 2-8°C |
| Howei Pharm | (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol | 204509-08-0 | ≥95% |
Key Applications in Scientific Research and Drug Development
The unique structural features of this compound make it a valuable tool in several areas of scientific research.
Organic Synthesis
This compound serves as a fundamental building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.[2] Its hydroxyl groups can undergo a variety of chemical transformations, such as oxidation, reduction, and substitution, making it a versatile intermediate in synthetic pathways.[2] For instance, the hydroxymethyl group can be oxidized to a carboxylic acid, and the hydroxyl group at the 3-position can be substituted with other functional groups.[2]
Medicinal Chemistry and Pharmaceutical Development
In the field of medicine, this compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.[1] It is particularly explored as a precursor in the development of new antiviral agents.[2] The mechanism of action often involves its interaction with specific molecular targets.[1] In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites that can influence cellular processes like DNA synthesis and repair.[2]
The workflow for utilizing this compound in drug discovery can be visualized as follows:
Caption: Drug discovery workflow utilizing this compound.
Synthetic Methodologies
Several synthetic strategies are employed to prepare this compound, with a strong emphasis on stereoselectivity.
Catalytic Hydrogenation
A common method for the synthesis of this compound is the catalytic hydrogenation of a suitable precursor.
-
Protocol:
-
Dissolve the starting material in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add a catalyst, typically Palladium on carbon (Pd/C) or Raney nickel.
-
Subject the mixture to hydrogen gas (1–3 atm) at a temperature of 25–50°C.
-
Monitor the reaction until completion.
-
Filter the catalyst and concentrate the solvent to obtain the product.[1]
-
Borohydride Reduction
For lab-scale synthesis, a milder reduction method using borohydrides can be employed.
-
Protocol:
-
Dissolve the precursor in methanol for sodium borohydride (NaBH₄) or THF for lithium aluminum hydride (LiAlH₄).
-
Cool the solution to 0°C.
-
Slowly add the reducing agent to the solution.
-
Allow the reaction to warm to room temperature (25°C) and stir until completion.
-
Quench the reaction carefully and perform an aqueous workup to isolate the product.[1]
-
Asymmetric Synthesis via Chiral Auxiliaries
To achieve high stereochemical control, chiral auxiliaries like Evans oxazolidinones can be used.
-
Protocol:
-
Auxiliary Attachment: Couple a tetrahydrofuran precursor to a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) via esterification.
-
Hydroxymethylation: Treat the resulting compound with formaldehyde under basic conditions to introduce the hydroxymethyl group.
-
Auxiliary Removal: Hydrolyze the oxazolidinone with lithium hydroxide (LiOH) in a THF/water mixture to yield the desired stereoisomer of this compound.[1]
-
A simplified representation of a synthetic pathway is shown below:
Sources
Methodological & Application
Stereoselective Synthesis of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol: An Application and Protocol Guide
Introduction: The Significance of a Chiral Building Block
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral diol of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure serves as a crucial building block in the synthesis of complex bioactive molecules, most notably nucleoside and nucleotide analogues.[1] These analogues, which often feature a modified sugar backbone, are instrumental in the discovery of novel antiviral and anticancer agents, as well as in the creation of molecular tools for genomics and biochemical research.[1] The precise spatial arrangement of the hydroxyl and hydroxymethyl groups on the tetrahydrofuran ring allows for selective chemical modifications, enabling the construction of intricate carbohydrate scaffolds and chiral ligands for asymmetric catalysis.[1]
This guide provides a detailed, field-proven protocol for the stereoselective synthesis of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol, starting from the readily available chiral pool material, 2-deoxy-D-ribose. The synthetic strategy hinges on a series of controlled oxidation, protection, and stereoselective reduction steps to yield the target molecule with high diastereomeric purity. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the protocol's scientific underpinnings.
Synthetic Strategy Overview
The stereoselective synthesis of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol from 2-deoxy-D-ribose can be conceptualized in four main stages. This strategic pathway is designed to maintain and leverage the inherent chirality of the starting material to establish the desired stereocenters in the final product.
Caption: Synthetic workflow from 2-deoxy-D-ribose.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Deoxy-D-ribose | ≥99% | Sigma-Aldrich |
| Bromine | ACS Reagent | Sigma-Aldrich |
| Silver Carbonate | 99% | Acros Organics |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 98% | TCI |
| Imidazole | 99% | Alfa Aesar |
| Diisobutylaluminum hydride (DIBAL-H) | 1.0 M in Toluene | Sigma-Aldrich |
| Pyridinium chlorochromate (PCC) | 98% | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | 99% | Sigma-Aldrich |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | DriSolv® | EMD Millipore |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® | EMD Millipore |
| Anhydrous Toluene | DriSolv® | EMD Millipore |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |
| Methanol (MeOH) | Anhydrous | J.T. Baker |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Celite® 545 | --- | Sigma-Aldrich |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Experimental Protocols
Part 1: Synthesis of 3,5-di-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribonolactone
This initial stage transforms the commercially available 2-deoxy-D-ribose into a protected lactone, setting the stage for subsequent stereocontrolled modifications.
Step 1.1: Oxidation to 2-Deoxy-D-ribonolactone
The hemiacetal of 2-deoxy-D-ribose is oxidized to the corresponding lactone using bromine water. Silver carbonate is used to neutralize the hydrobromic acid formed during the reaction.
-
To a solution of 2-deoxy-D-ribose (10.0 g, 74.5 mmol) in 60 mL of water, add bromine (2.0 mL, 39.0 mmol) in a flask shielded from light.
-
Seal the flask and stir the mixture at room temperature for 5 days.
-
Neutralize the resulting solution by adding silver carbonate portion-wise until the pH reaches 7.
-
Filter the mixture through a pad of Celite®, and concentrate the filtrate under reduced pressure to yield crude 2-deoxy-D-ribonolactone as a yellow oil. This crude product is used directly in the next step without further purification.[2]
Step 1.2: Silyl Protection of Hydroxyl Groups
The hydroxyl groups at the C3 and C5 positions are protected as their tert-butyldimethylsilyl (TBDMS) ethers. This protection strategy is crucial as it prevents unwanted side reactions in the subsequent reduction and oxidation steps and enhances the solubility of the intermediate in organic solvents.
-
Dissolve the crude 2-deoxy-D-ribonolactone in anhydrous N,N-dimethylformamide (DMF) (200 mL).
-
To this solution, add imidazole (25.3 g, 373 mmol) and tert-butyldimethylsilyl chloride (TBDMSCl) (45.0 g, 298 mmol).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3,5-di-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribonolactone as a white solid.[2][3]
Part 2: Synthesis of (5S)-5-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran-3-one
This part of the synthesis involves the selective reduction of the protected lactone to a lactol, followed by oxidation to the key ketone intermediate.
Step 2.1: Partial Reduction to the Lactol
The protected lactone is partially reduced to the corresponding lactol (a cyclic hemiacetal) using diisobutylaluminum hydride (DIBAL-H). The key to this selective transformation is maintaining a low temperature (-78 °C) to stabilize the tetrahedral intermediate formed, preventing over-reduction to the diol.[4][5]
-
Dissolve the protected lactone (10.0 g, 27.7 mmol) in anhydrous toluene (150 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution in toluene, 30.5 mL, 30.5 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude lactol is used in the next step without further purification.
Step 2.2: Oxidation to the Ketone
The crude lactol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC). PCC is a relatively mild oxidizing agent suitable for this transformation without causing significant side reactions.
-
Dissolve the crude lactol from the previous step in anhydrous dichloromethane (DCM) (150 mL).
-
Add pyridinium chlorochromate (PCC) (8.9 g, 41.5 mmol) and a small amount of powdered molecular sieves (4Å) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield (5S)-5-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran-3-one.
Part 3: Stereoselective Reduction to (3R,5S)-3-hydroxy-5-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran
This is the pivotal stereochemistry-defining step. The reduction of the ketone with sodium borohydride proceeds with high diastereoselectivity to furnish the desired (3R,5S) isomer.
Causality of Stereoselectivity:
The stereochemical outcome of this reduction is primarily dictated by steric hindrance. The bulky TBDMS-protected hydroxymethyl group at the C5 position effectively blocks the "top" face (syn to the substituent) of the tetrahydrofuran ring. Consequently, the hydride nucleophile (from NaBH₄) preferentially attacks the carbonyl carbon from the less hindered "bottom" face (anti to the substituent). This "anti-attack" leads to the formation of the hydroxyl group in the trans configuration relative to the C5 substituent, resulting in the desired (3R,5S) stereochemistry.
Caption: Preferential anti-attack of the hydride.
Protocol:
-
Dissolve the ketone (5.0 g, 20.5 mmol) in anhydrous methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (0.85 g, 22.5 mmol) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography to yield the protected diol.
Part 4: Deprotection to (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
The final step involves the removal of the TBDMS protecting groups to unveil the target diol. Tetrabutylammonium fluoride (TBAF) is a standard reagent for this purpose due to the high affinity of fluoride for silicon.
-
Dissolve the protected diol (4.0 g, 16.2 mmol) in tetrahydrofuran (THF) (80 mL).
-
Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 17.8 mL, 17.8 mmol).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (using a more polar eluent system, e.g., methanol in DCM) to afford the final product, (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol, as a colorless oil.
Summary of Results
| Step | Product | Starting Material | Key Reagents | Expected Yield |
| 1.1 | 2-Deoxy-D-ribonolactone | 2-Deoxy-D-ribose | Br₂, Ag₂CO₃ | Quantitative (crude) |
| 1.2 | Protected Lactone | 2-Deoxy-D-ribonolactone | TBDMSCl, Imidazole | 80-90% |
| 2.1 | Protected Lactol | Protected Lactone | DIBAL-H | ~90% (crude) |
| 2.2 | Ketone Precursor | Protected Lactol | PCC | 75-85% (over 2 steps) |
| 3 | Protected Diol | Ketone Precursor | NaBH₄ | >90% (with high dr) |
| 4 | Final Product | Protected Diol | TBAF | 85-95% |
Conclusion
This application note provides a robust and detailed protocol for the stereoselective synthesis of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol from 2-deoxy-D-ribose. By leveraging the inherent chirality of the starting material and employing carefully controlled reaction conditions, particularly in the key diastereoselective reduction step, the target molecule can be obtained in high purity and good overall yield. The principles and techniques outlined herein are broadly applicable to the synthesis of other chiral tetrahydrofuran derivatives, which are invaluable scaffolds in modern drug discovery.
References
-
Diisobutylaluminium Hydride (DIBAL-H) in Organic Synthesis. Organic Chemistry Portal. [Link]
-
Cui, Y. et al. Diastereocontrolled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2',2'-Difluoronucleosides. J. Org. Chem.2011 , 76 (11), 4509–4520. [Link]
-
Mitchell, T. A. et al. Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process. J. Org. Chem.2008 , 73 (24), 9544–9551. [Link]
-
DIBAL-H Reduction. Organic Synthesis. [Link]
-
DIBAL Reducing Agent. Chemistry Steps. [Link]
-
Stereocontrol in the formation of 2,3,4-trisubstituted tetrahydrofurans. Tetrahedron Letters1984 , 25 (46), 5231–5234. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Diastereocontrolled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2',2'-Difluoronucleosides. PubMed Central. [Link]
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Introduction: The Pivotal Role of 5-(Hydroxymethyl)furfural in Biorefining
An Application Guide to the Step-by-Step Reduction of 5-(Hydroxymethyl)furfural to High-Value Diols
5-(Hydroxymethyl)furfural (HMF) is a key biomass-derived platform chemical, heralded for its versatile functionality that bridges the gap between renewable carbohydrates and valuable industrial chemicals.[1] The selective reduction of HMF, particularly its aldehyde group, to produce diols like 2,5-bis(hydroxymethyl)furan (BHMF), is of paramount importance.[2] BHMF serves as a critical monomer in the synthesis of polymers, resins, foams, and fibers, offering a sustainable alternative to petroleum-based feedstocks.[2][3]
This guide provides researchers, scientists, and drug development professionals with a detailed overview and step-by-step protocols for the chemical and catalytic reduction of HMF to diols. We will explore various methodologies, from catalytic transfer hydrogenation and direct hydrogenation using molecular hydrogen to chemical reduction with hydride agents, explaining the causality behind experimental choices to ensure both scientific integrity and practical success.
Reaction Pathways: Navigating the Reduction of HMF
The reduction of HMF can lead to several products depending on the catalyst and reaction conditions. The primary goal is often the selective hydrogenation of the aldehyde group to yield BHMF. However, further hydrogenation of the furan ring can produce 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), while hydrogenolysis of the hydroxyl groups can lead to other byproducts.[1] Understanding these pathways is crucial for catalyst selection and process optimization.
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The Strategic Application of 5-(Hydroxymethyl)tetrahydrofuran-3-ol in the Synthesis of Novel Nucleoside Analogues
Introduction: A Versatile Scaffold for Therapeutic Innovation
In the relentless pursuit of novel therapeutic agents, particularly in the realms of antiviral and anticancer drug discovery, the modification of nucleosides has proven to be a perennially fruitful strategy. These synthetic analogues, which mimic the natural building blocks of DNA and RNA, can potently and selectively inhibit key viral or cellular enzymes, thereby halting disease progression. A cornerstone of modern nucleoside chemistry is the design and synthesis of modified sugar moieties that impart enhanced metabolic stability, improved pharmacokinetic profiles, and unique mechanisms of action. Among the chiral building blocks utilized for this purpose, 5-(hydroxymethyl)tetrahydrofuran-3-ol has emerged as a particularly valuable and versatile starting material. Its stereochemically defined structure provides a robust scaffold for the synthesis of a diverse array of nucleoside analogues with significant therapeutic potential.
This comprehensive guide delves into the application of this compound in the synthesis of nucleoside analogues, with a particular focus on the preparation of 4'-thionucleosides—a class of compounds renowned for their potent biological activities. We will explore the strategic considerations behind the synthetic pathways, provide detailed experimental protocols, and present data on the biological evaluation of the resulting compounds. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry.
The Rationale for a Modified Sugar: The Case for 4'-Thionucleosides
The replacement of the furanose ring oxygen with a sulfur atom to create a 4'-thionucleoside introduces subtle yet profound changes to the molecule's physicochemical properties. The larger atomic radius of sulfur compared to oxygen alters the geometry of the sugar ring, influencing its conformation and, consequently, how the nucleoside analogue interacts with its biological target. Furthermore, the thioether linkage in the 4'-position is generally more resistant to enzymatic cleavage than the corresponding oxo-furanose, leading to increased metabolic stability and a longer in vivo half-life. These attributes have translated into significant therapeutic successes, with several 4'-thionucleosides demonstrating potent antiviral and anticancer activities.[1][2][3][4][5][6]
Synthetic Strategy: From a Dihydroxylated Tetrahydrofuran to a Potent Antiviral
The synthesis of 4'-thionucleosides from this compound is a multi-step process that requires careful control of stereochemistry and the strategic use of protecting groups. The overall workflow can be conceptualized as follows:
Caption: The Pummerer reaction in 4'-thionucleoside synthesis.
Biological Activity of Synthesized 4'-Thionucleosides
The synthetic methodologies described above have been successfully employed to generate a range of 4'-thionucleosides with potent antiviral and antitumor activities. The biological data for a selection of these compounds are summarized in the table below.
| Compound | Target Virus/Cell Line | Activity (IC50/EC50) | Reference |
| 4'-Thiothymidine | Herpes Simplex Virus (HSV) | Significant activity, but also cytotoxic | [2][4] |
| (E)-5-(2-Bromovinyl)-4'-thio-2'-deoxyuridine | Herpesviruses | Significant activity, not toxic | [4] |
| 2-Amino-6-(cyclopropylamino)purine 2'-deoxy-4'-thioriboside | HCMV and HBV | Potent and selective, but nephrotoxic in vivo | [1] |
| 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thioFAC) | Antineoplastic | Potent | [6] |
| Various 4'-thio-arabinonucleosides | HSV-1 | Active | [7] |
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable class of chiral building blocks for the synthesis of novel nucleoside analogues. The strategic replacement of the furanose ring oxygen with sulfur has led to the development of 4'-thionucleosides with potent antiviral and anticancer properties. The Pummerer reaction has proven to be a particularly effective method for the stereoselective glycosylation of thio-sugars, enabling the efficient synthesis of these important therapeutic candidates.
Future research in this area will likely focus on the development of more convergent and scalable synthetic routes to these complex molecules. Furthermore, the exploration of other modifications to the thio-sugar scaffold, in combination with a diverse array of nucleobases, will undoubtedly lead to the discovery of new nucleoside analogues with improved therapeutic indices. The continued interplay between innovative synthetic chemistry and biological evaluation will be crucial in unlocking the full potential of these fascinating molecules in the fight against human diseases.
References
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Moukha-Chafiq, O., Secrist III, J. A., & Lazrek, H. B. (2008). Synthesis of Certain 2′-Deoxy-3′,5′-di-O-benzyl-4′-thio-nucleosides Using Natural Phosphate Doped with Trifluoromethanesulfonic Acid as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(1), 76-81. [Link]
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Moukha-Chafiq, O., Secrist, J. A., III, & Lazrek, H. B. (2008). Synthesis of Certain 2′-Deoxy-3′,5′-di- O -benzyl-4′-thio-nucleosides Using Natural Phosphate Doped with Trifluoromethanesulfonic Acid as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(1), 76–81. [Link]
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Wang, Y., et al. (2020). Stereoselective Synthesis of 2-Deoxythiosugars from Glycals. Molecules, 25(15), 3381. [Link]
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Van Draanen, N. A., et al. (1996). Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides. Journal of medicinal chemistry, 39(2), 538–542. [Link]
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Van Draanen, N. A., Freeman, G. A., Short, S. A., Harvey, R., Jansen, R., Szczech, G., & Koszalka, G. W. (1996). Synthesis and Antiviral Activity of 2′-Deoxy-4′-thio Purine Nucleosides. Journal of Medicinal Chemistry, 39(2), 538-542. [Link]
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A flexible and scalable synthesis of 4′-thionucleosides. (n.d.). Semantic Scholar. [Link]
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Inoue, N., Kaga, D., Minakawa, N., & Matsuda, A. (2005). Practical synthesis of 2'-deoxy-4'-thioribonucleosides: substrates for the synthesis of 4'-thioDNA. The Journal of organic chemistry, 70(21), 8597–8600. [Link]
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The Stereoselective Synthesis of 4'-β-Thioribonucleosides via the Pummerer Reaction. (n.d.). Semantic Scholar. [Link]
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Haraguchi, K., Matsui, H., Takami, S., & Tanaka, H. (2007). Additive Pummerer reaction of 3,5-O-(di-t-butylsilylene)-4-thiofuranoid glycal and stereoselective synthesis of beta-anomer of 4'-thioribonucleosides. Nucleic acids symposium series (2004), (51), 143–144. [Link]
-
Dyson, M. R., Coe, P. L., & Walker, R. T. (1991). The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues. Journal of medicinal chemistry, 34(9), 2782–2786. [Link]
- Yoshimura, Y., Watanabe, M., Sakata, S., Ashida, N., Miyazaki, S., Machida, H., & Matsuda, A. (1995). A facile synthesis of 4'-thio-arabinonucleosides as potential antiviral agents from D-glucose. Nucleic acids symposium series (2004), (34), 21–22.
-
Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center. (2024). Molecules, 29(8), 1647. [Link]
-
Haraguchi, K., Matsui, H., Takami, S., & Tanaka, H. (2007). Additive Pummerer reaction of 3,5-O-(di-t-butylsilylene)-4-thio-furanoid glycal and stereoselective synthesis of _ -anomer of 4'-thioribonucleosides. Nucleic Acids Symposium Series, 51(1), 143-144. [Link]
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Synthesis of 1,4-anhydro-2-deoxy-D-ribitol derivatives from thymidine. (2002). Nucleosides, Nucleotides & Nucleic Acids, 21(4-5), 335-343. [Link]
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Miller, J. A., Pugh, A. W., & Ullah, G. M. (2000). 2,2'-Anhydro-4'-thionucleosides: precursors for 2'-azido- and 2'-chloro-4'-thionucleosides and for a novel thiolane to thietane rearrangement. Nucleosides, nucleotides & nucleic acids, 19(9), 1475–1486. [Link]
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Synthesis and Biological Activity of Thionucleosides. (2014). Mini-Reviews in Organic Chemistry, 11(3), 329-340. [Link]
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Synthesis of amino-1,4-anhydro-D-pentitols and amino-1,5-anhydro-D-hexitols with the arabino configuration from (R)-glycidol. (2001). Tetrahedron: Asymmetry, 12(10), 1477-1485. [Link]
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You, Y., Zhang, X., & Yu, B. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Natural Product Reports, 32(12), 1707-1745. [Link]
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Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. (2019). Beilstein Journal of Organic Chemistry, 15, 2766-2773. [Link]
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Yoshimura, Y., Saito, Y., Natori, Y., & Wakamatsu, H. (2018). Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents. Chemical & pharmaceutical bulletin, 66(2), 139–146. [Link]
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Application Note: 5-(Hydroxymethyl)tetrahydrofuran-3-ol as a Novel Bio-Derived Monomer for High-Performance Polyesters
Introduction: The Imperative for Sustainable Polyester Innovation
The global shift towards a circular economy has catalyzed the search for novel, bio-derived monomers that can serve as building blocks for high-performance polymers.[1] Polyesters, a cornerstone of the polymer industry, are a prime target for green innovation, with a focus on replacing petroleum-derived components with sustainable alternatives.[2] While significant research has centered on furan-based monomers like 2,5-furandicarboxylic acid (FDCA) and isosorbide to enhance the thermal and mechanical properties of polyesters, the potential of their saturated, hydrogenated derivatives remains a compelling and underexplored frontier.[3][4]
This application note introduces 5-(Hydroxymethyl)tetrahydrofuran-3-ol , a unique, saturated heterocyclic diol, as a promising candidate for polyester synthesis. Its rigid, non-planar tetrahydrofuran (THF) core is anticipated to impart a high glass transition temperature (Tg) and dimensional stability to the resulting polymers, analogous to the effect observed with similar cyclic structures.[5] The presence of both a primary and a secondary hydroxyl group offers distinct reactivity profiles that can be leveraged to control polymer architecture.
This document provides a comprehensive guide for the scientific community, outlining the rationale, experimental protocols, and characterization methodologies for incorporating this compound into polyester backbones. We present a scientifically grounded, albeit prospective, framework for its use, drawing upon established principles of polyester chemistry and data from analogous saturated furanic systems.
Monomer Overview: this compound
Structure and Properties:
This compound (CAS 58534-88-6) is a diol featuring a saturated five-membered tetrahydrofuran ring.[5] The key structural features relevant to polymerization are:
-
A Primary Hydroxyl Group (-CH₂OH): Located on the side chain, this group is expected to exhibit higher reactivity in esterification reactions compared to the secondary hydroxyl group.
-
A Secondary Hydroxyl Group (-OH): Positioned directly on the THF ring, its reactivity may be lower due to steric hindrance, a factor that can be exploited for process control.
-
A Rigid Alicyclic Core: The THF ring is non-aromatic and non-planar, which restricts segmental motion in the resulting polymer chain, potentially leading to a higher Tg and improved thermal stability.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | [5] |
| Molecular Weight | 118.13 g/mol | [5] |
| CAS Number | 58534-88-6 | [5] |
| Structure | PubChem |
Plausible Bio-Based Synthesis Pathway:
While a definitive, scaled-up synthesis from biomass is not yet established in the literature, a plausible route can be envisioned starting from derivatives of L-malic acid or other bio-derived C4 and C5 building blocks. For instance, processes involving esterification, reduction, and subsequent acid-catalyzed cyclization, similar to methods used for producing (S)-(+)-3-hydroxytetrahydrofuran from L-malic acid, offer a conceptual blueprint.[6][7]
Experimental Section: Polyester Synthesis via Melt Polycondensation
The following protocol details a two-stage melt polycondensation procedure, a robust and widely adopted method for synthesizing high-molecular-weight polyesters.[3] This example uses dimethyl adipate as a representative aliphatic co-monomer to produce a novel copolyester.
Core Principle of Two-Stage Melt Polycondensation:
-
Transesterification: The diol monomer reacts with a diester (e.g., dimethyl adipate) at elevated temperatures in the presence of a catalyst. This stage involves the elimination of a low-boiling-point alcohol (methanol in this case), forming low-molecular-weight oligomers.
-
Polycondensation: The temperature is further increased, and a high vacuum is applied. This facilitates the removal of excess diol and promotes the reaction between oligomer end-groups, significantly increasing the polymer's molecular weight.
Protocol 1: Synthesis of Poly(adipoyl-co-5-(hydroxymethyl)tetrahydrofuran-3-ol)
Materials:
-
This compound (≥98% purity)
-
Dimethyl adipate (DMA) (≥99% purity)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄) or another suitable polyesterification catalyst[8]
-
Antioxidant (e.g., Irganox® 1010)
-
High-purity nitrogen gas
-
Chloroform (for dissolution)
-
Methanol (for precipitation)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.
-
High-vacuum pump
-
Heating mantle with precise temperature control
-
Schlenk line for inert atmosphere operations
Workflow Diagram:
Caption: Workflow for polyester synthesis.
Step-by-Step Procedure:
-
Reactor Setup and Charging:
-
Charge the reactor with this compound (1.05 molar equivalents) and dimethyl adipate (1.00 molar equivalent). The slight excess of diol compensates for losses during the high-vacuum stage.
-
Add an antioxidant (approx. 0.1 wt%) to prevent thermal degradation.
-
Assemble the reactor and purge thoroughly with high-purity nitrogen for at least 15 minutes to create an inert atmosphere.
-
-
Transesterification Stage:
-
Begin mechanical stirring and heat the reactor to 160°C under a gentle nitrogen stream.
-
Once the reactants have melted into a homogenous mixture, increase the temperature to 180°C.
-
Using a syringe, inject the titanium(IV) isopropoxide catalyst (typically 200-500 ppm relative to the diester weight).
-
Methanol will begin to distill from the reaction mixture. Collect and monitor the volume of the distillate. The reaction is considered complete when ~95% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly apply vacuum to the system, reducing the pressure to below 1 mbar over approximately 30-60 minutes. This controlled reduction prevents excessive foaming of the oligomers.
-
Continue the reaction under high vacuum. A significant increase in the viscosity of the melt will be observed as the molecular weight builds.
-
The reaction is complete when the desired viscosity is reached, often indicated by the stalling of the mechanical stirrer at a set torque. This stage can take an additional 3-5 hours.
-
-
Polymer Isolation and Purification:
-
Release the vacuum with nitrogen and allow the reactor to cool to room temperature.
-
Dissolve the solid polymer in a minimal amount of chloroform.
-
Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the polyester.
-
Filter the purified polymer, wash with fresh methanol, and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization and Expected Results
A suite of analytical techniques is essential to confirm the structure, molecular weight, and thermal properties of the newly synthesized polyester.[9][10]
Table 2: Polymer Characterization Techniques and Expected Insights
| Technique | Parameter Measured | Expected Results & Interpretation |
| ¹H and ¹³C NMR | Chemical Structure | Confirmation of ester bond formation. Characteristic peaks for the THF ring protons and carbons, as well as the adipate methylene groups, will be present. Integration of peaks can confirm monomer incorporation ratios. |
| GPC/SEC | Molecular Weight (Mn, Mw), Polydispersity (Đ) | Successful polymerization should yield polymers with Mn > 10,000 g/mol . A Đ value between 1.8 and 2.5 is typical for melt polycondensation. |
| DSC | Glass Transition (Tg), Melting Temp. (Tm), Crystallinity | A high Tg (predicted > 70°C) is expected due to the rigid THF ring, similar to polyesters from 2,5-tetrahydrofurandimethanol.[5] The polymer will likely be amorphous or semi-crystalline depending on the linearity and stereochemistry of the diol. |
| TGA | Thermal Stability | The onset of decomposition (Td,5%) is expected to be above 300°C, indicating good thermal stability suitable for melt processing. |
Anticipated Structure-Property Relationships:
The inclusion of the this compound monomer is hypothesized to confer several advantageous properties compared to purely aliphatic polyesters:
-
Elevated Glass Transition Temperature (Tg): The constrained, cyclic nature of the THF unit will stiffen the polymer backbone, increasing the Tg well above that of a polyester made with a linear diol like 1,6-hexanediol. This is critical for applications requiring heat resistance.
-
Amorphous Nature: The stereoisomers and non-planar structure of the diol are likely to disrupt chain packing, leading to a predominantly amorphous material. This can enhance transparency and toughness.
-
Tunable Properties: Copolymerization with various dicarboxylic acids (e.g., bio-based succinic acid, or aromatic FDCA) will allow for fine-tuning of properties such as flexibility, Tg, and barrier performance.
Logical Framework for Experimental Design
The choice of experimental parameters is guided by established principles of polymer chemistry to ensure a self-validating and reproducible protocol.
Caption: Causality in polyester synthesis protocol design.
Conclusion and Future Outlook
This compound represents a scientifically intriguing, bio-derivable monomer with the potential to create a new class of sustainable polyesters. The protocols and insights provided in this application note offer a robust starting point for researchers to explore its polymerization and characterize the resulting materials. The unique combination of a saturated cyclic core with differential hydroxyl reactivity makes it a prime candidate for developing polymers with enhanced thermal stability and tunable mechanical properties. Further research into the stereospecific synthesis of this monomer and its copolymerization with other bio-based building blocks will undoubtedly unlock its full potential in the development of next-generation sustainable materials.
References
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Modifications of Furan-Based Polyesters with the Use of Rigid Diols. (2024). MDPI. [Link]
-
(PDF) Novel polyesters from renewable resources. (2025). ResearchGate. [Link]
-
The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. (2024). RSC Sustainability. [Link]
-
Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. (n.d.). PMC - NIH. [Link]
-
New Bio-Based Polyesters Made from Cellulose. (2020). ChemistryViews. [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Polymer Solutions. [Link]
-
Polymer Analysis (GPC, TGA, DSC). (2025). Universität Ulm. [Link]
-
3-Hydroxytetrahydrofuran. (n.d.). Wikipedia. [Link]
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Application Notes and Protocols: A Detailed Guide to the Catalytic Hydrogenation of Furan Derivatives
Introduction: The Significance of Furan Derivative Hydrogenation in Modern Chemistry
Furan derivatives, readily accessible from renewable biomass resources, are pivotal platform molecules in the transition towards a sustainable chemical industry.[1] Compounds like furfural and 5-hydroxymethylfurfural (HMF), derived from the dehydration of C5 and C6 sugars respectively, serve as versatile starting materials for a wide array of valuable chemicals and biofuels.[2] The catalytic hydrogenation of these furanic compounds is a cornerstone transformation, yielding products with significant applications in the pharmaceutical, polymer, and fine chemical sectors. For instance, the hydrogenation of furfural produces furfuryl alcohol, a key monomer for resins, and tetrahydrofurfuryl alcohol (THFA), an environmentally benign solvent.[2] Similarly, the reduction of HMF can lead to 2,5-bis(hydroxymethyl)furan (BHMF), a monomer for biodegradable polyesters.[3][4] This guide provides a comprehensive overview of the experimental protocols for the catalytic hydrogenation of furan derivatives, with a focus on the practical aspects of catalyst selection, reaction execution, and product analysis, aimed at researchers, scientists, and professionals in drug development.
Mechanistic Insights: The Chemistry of Furan Hydrogenation
The catalytic hydrogenation of furan derivatives is a multifaceted process involving the addition of hydrogen across the double bonds of the furan ring and/or the reduction of substituent functional groups, such as aldehydes or alcohols. The reaction pathway is highly dependent on the choice of catalyst, solvent, and reaction conditions.
The process typically occurs on the surface of a heterogeneous catalyst, most commonly a noble metal (e.g., Palladium, Platinum, Ruthenium) or a non-noble metal (e.g., Nickel, Copper) supported on a high-surface-area material like activated carbon or alumina.[2][5] The reaction mechanism can be broadly understood through the following key steps:
-
Adsorption of Reactants : Both the furan derivative and hydrogen gas adsorb onto the surface of the catalyst.
-
Hydrogen Dissociation : The diatomic hydrogen molecule dissociates into highly reactive atomic hydrogen species on the metal surface.
-
Hydrogenation : The adsorbed furan derivative undergoes stepwise hydrogenation by the atomic hydrogen. The selectivity of this step is crucial. For instance, in the hydrogenation of furfural, the aldehyde group is often reduced first to form furfuryl alcohol. Subsequent hydrogenation of the furan ring then yields tetrahydrofurfuryl alcohol.[6]
-
Desorption of Products : The final hydrogenated product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The choice of metal catalyst plays a significant role in determining the product distribution. For example, copper-based catalysts are known to be highly selective for the hydrogenation of the carbonyl group in furfural to produce furfuryl alcohol, while being less active for the hydrogenation of the furan ring.[7] In contrast, palladium and nickel catalysts are effective for the hydrogenation of both the carbonyl group and the furan ring.[8][9]
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical workflow for the catalytic hydrogenation of a furan derivative in a laboratory setting.
Caption: A generalized workflow for the catalytic hydrogenation of furan derivatives.
Detailed Experimental Protocol: Selective Hydrogenation of Furfural to Furfuryl Alcohol
This protocol details a representative procedure for the selective hydrogenation of furfural to furfuryl alcohol using a supported palladium catalyst.
Materials and Equipment:
-
Reactants: Furfural (≥98%), high-purity hydrogen gas.
-
Catalyst: 3 wt% Palladium on activated carbon (Pd/C).
-
Solvent: 2-Propanol (isopropyl alcohol), analytical grade.[1]
-
Apparatus: High-pressure batch reactor (e.g., Parr Instruments Series 5000) equipped with a magnetic stirrer, gas inlet, sampling valve, pressure gauge, and temperature controller; filtration apparatus; rotary evaporator; gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Catalyst Pre-treatment (optional but recommended): If the catalyst is not pre-reduced, it should be reduced in a stream of hydrogen at an elevated temperature according to the manufacturer's instructions.
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and properly assembled.
-
Perform a leak test by pressurizing the reactor with an inert gas (e.g., nitrogen) to the intended reaction pressure and monitoring for any pressure drop over 30 minutes.
-
-
Charging the Reactor:
-
Carefully weigh and add the 3% Pd/C catalyst to the reactor vessel.
-
Add the furfural and 2-propanol.
-
Seal the reactor according to the manufacturer's instructions.
-
-
Reaction Execution:
-
Place the reactor in its heating mantle and connect all necessary gas and cooling lines.
-
Purge the reactor three times with nitrogen to remove any air.
-
Pressurize the reactor with hydrogen to 6.0 MPa.[1]
-
Begin stirring at a high rate (e.g., 1000 rpm) to ensure good mass transfer.[1]
-
Heat the reactor to 120°C.[1]
-
Monitor the reaction progress by observing the hydrogen uptake (pressure drop). The reaction is typically complete within 4 hours.[1]
-
-
Reaction Work-up:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Purge the reactor with nitrogen three times.
-
Open the reactor and carefully remove the reaction mixture.
-
Separate the catalyst from the reaction mixture by filtration.
-
Remove the 2-propanol from the filtrate using a rotary evaporator.
-
-
Product Analysis:
-
The resulting crude furfuryl alcohol can be analyzed by GC-MS to determine the conversion of furfural and the selectivity to furfuryl alcohol.[7] The identity of the product can be confirmed by comparing its mass spectrum and retention time with that of an authentic standard.
-
Comparative Data for Furan Derivative Hydrogenation
The following table summarizes typical reaction conditions and outcomes for the hydrogenation of various furan derivatives.
| Furan Derivative | Catalyst | Solvent | Temperature (°C) | H2 Pressure (MPa) | Primary Product(s) | Conversion (%) | Selectivity (%) | Reference |
| Furfural | 3% Pd/Fe3O4/HPS | 2-Propanol | 120 | 6.0 | Furfuryl Alcohol | ~95 | High | [1] |
| Furfural | Ru/OBC | Water | 105 | 1.0 | Furfuryl Alcohol | 55 | 71 | [10] |
| Furfural | Ni/AC-SO3H | Not specified | 60 | Not specified | Furfuryl Alcohol | >99 | 100 | [2] |
| 5-Hydroxymethylfurfural (HMF) | Pt/MCM-41 | Water | 35 | 0.8 | 2,5-bis(hydroxymethyl)furan | 100 | 98.9 | [11] |
| 5-Hydroxymethylfurfural (HMF) | Cu/SiO2 | Water | 120 | 1.5 | 2,5-bis(hydroxymethyl)furan | ~91 | ~99 | [3] |
Causality in Experimental Design
The choices of catalyst, solvent, and reaction conditions are critical for achieving the desired outcome in the catalytic hydrogenation of furan derivatives.
-
Catalyst Selection: The choice between a noble metal like palladium and a non-noble metal like nickel or copper is often a balance between activity, selectivity, and cost. Palladium is highly active for the hydrogenation of both the furan ring and its substituents.[8] Nickel also exhibits broad activity but may require more forcing conditions.[2] Copper catalysts are particularly useful for the selective hydrogenation of the aldehyde group in furfural, leaving the furan ring intact.[7] The support material (e.g., activated carbon, alumina, silica) can also influence the catalyst's performance by affecting metal dispersion and providing surface acidity or basicity.[12]
-
Solvent Effects: The solvent can significantly impact the reaction rate and selectivity.[13][14] Protic solvents like alcohols can act as hydrogen donors in some catalytic systems and can also influence the adsorption of reactants and products on the catalyst surface.[15] The polarity of the solvent can affect the solubility of hydrogen and the stability of reaction intermediates.[12] For instance, in the hydrogenation of furfural, the use of alcohols can sometimes lead to the formation of ether byproducts.[14]
-
Reaction Conditions: Temperature and hydrogen pressure are key parameters for controlling the extent of hydrogenation. Higher temperatures and pressures generally favor more complete hydrogenation, including the saturation of the furan ring.[2] However, excessively harsh conditions can lead to undesirable side reactions such as hydrogenolysis (cleavage of C-O bonds) and ring-opening.[2] Therefore, optimizing these parameters is crucial for achieving high selectivity towards the desired product.
Product Characterization
Accurate characterization of the reaction products is essential for determining the success of the hydrogenation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of the reaction mixture.[16][17] By comparing the retention times and mass spectra of the products with those of known standards, one can quantify the conversion of the starting material and the selectivity to each product.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for elucidating the structure of the purified hydrogenation products.[20][21] The chemical shifts and coupling constants provide detailed information about the connectivity of atoms in the molecule, confirming the saturation of the furan ring and the reduction of functional groups.[22][23]
Conclusion
The catalytic hydrogenation of furan derivatives is a vital technology for the production of sustainable chemicals and fuels from biomass. A thorough understanding of the reaction mechanisms, careful selection of catalysts and reaction conditions, and rigorous product analysis are all critical for the successful implementation of these processes. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals working in this exciting and rapidly advancing field.
References
-
Effect of solvents on furfural liquid‐phase hydrogenation and catalysts: A review. (2024). AIChE Journal. [Link]
-
Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. (2018). ACS Sustainable Chemistry & Engineering. [Link]
-
Solvent effect on the rate and direction of furfural transformations during hydrogenation over the Pd/C catalyst. (n.d.). Semantic Scholar. [Link]
-
Solvent effects in integrated reaction-separation process of liquid-phase hydrogenation of furfural to furfuryl alcohol over CuA. (2022). Catalysis Today. [Link]
-
Solvent effect on hydrogenating furfural over 100 mg Cu–Co/C under 3 MPa IHP at 200 °C for 2.5 h. (n.d.). ResearchGate. [Link]
-
The Liquid Phase Catalytic Hydrogenation of the Furfural to Furfuryl Alcohol. (2018). Chemical Engineering Transactions. [Link]
-
Hydrogenation of Furfural to Furfuryl Alcohol over Ru Particles Supported on Mildly Oxidized Biochar. (2018). Catalysts. [Link]
-
Reaction scheme for the hydrogenation of 5−hydroxymethylfurfural (HMF). Products: 2,5−bis(hydroxymethyl)furan (BHMF). (n.d.). ResearchGate. [Link]
-
Recent Advances in Catalytic Hydrogenation of Furfural. (2019). Catalysts. [Link]
-
Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach. (2016). Green Chemistry. [Link]
-
SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. (2012). Chemistry of Heterocyclic Compounds. [Link]
-
Catalytic transfer hydrogenation of furfural to furfuryl alcohol using easy-to-separate core–shell magnetic zirconium hydroxide. (2019). New Journal of Chemistry. [Link]
-
The Reaction Pathway for Hydrogenation of Furfural to Furfuryl Alcohol. (n.d.). ResearchGate. [Link]
-
Hydrogenation of furan derivatives a. (n.d.). ResearchGate. [Link]
-
Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. (2018). Catalysts. [Link]
-
Kinetics and mechanism of hydrogenation of furfural on Cu/SiO2 catalysts. (2011). Journal of Catalysis. [Link]
-
(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. (2012). ResearchGate. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). Molecules. [Link]
-
GC−MS/MS chromatogram of furan and its 10 derivative standards by (A) HP−WAX and (B) HP−5MS columns. (n.d.). ResearchGate. [Link]
-
Scheme 1: Catalytic transfer hydrogenation of furfural to furfuryl alcohol. (n.d.). ResearchGate. [Link]
-
Continuous Hydrogenation of Aqueous Furfural Using a Metal-Supported Activated Carbon Monolith. (2020). ACS Omega. [Link]
-
Nickel and Palladium Catalysis: Stronger Demand than Ever. (2022). Organometallics. [Link]
-
Highly selective hydrogenation of biomass-derived 5-hydroxymethylfurfural into 2,5-bis(hydroxymethyl)furan over an acid–base bifunctional hafnium-based coordination polymer catalyst. (2019). Sustainable Energy & Fuels. [Link]
-
Cobalt Nanoparticles Encapsulated in Nitrogen-Doped Carbon Nanotubes for Highly Efficient Electrochemical Oxidation of 5-Hydroxymethylfurfural Coupled with 4-Nitrophenol Hydrogenation. (2024). ACS Sustainable Chemistry & Engineering. [Link]
-
Development of a GC-MS/MS Method Coupled with HS-SPME-Arrow for Studying Formation of Furan and 10 Derivatives in Model Systems and Commercial Foods. (2022). ResearchGate. [Link]
-
Tetrahydrofuran - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
- Process for purifying crude furan 2,5-dicarboxylic acid using hydrogenation. (n.d.).
-
Aqueous-phase hydrogenation of furfural over supported palladium catalysts: effect of the support on the reaction routes. (2024). Semantic Scholar. [Link]
-
Robust palladium catalysts on nickel foam for highly efficient hydrogenations. (2020). Catalysis Science & Technology. [Link]
-
Catalytic Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural to 2,5‐Dimethylfuran. (2016). ResearchGate. [Link]
-
Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance. (2017). Catalysts. [Link]
-
Effects of alloying palladium with gold in furfural hydrogenation:An in situ ATR-IR spectroscopy and density functional. (2024). ORCA - Cardiff University. [Link]
-
HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. (2017). RWTH Publications. [Link]
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- 22. Tetrahydrofuran-D8 deuteration degree min 99.5 for NMR spectroscopy MagniSolv 1693-74-9 [sigmaaldrich.com]
- 23. Tetrahydrofuran(109-99-9) 1H NMR spectrum [chemicalbook.com]
Applikations- und Protokollhandbuch: Derivatisierung von 5-(Hydroxymethyl)tetrahydrofuran-3-ol für die Gaschromatographie
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Derivatisierung von 5-(Hydroxymethyl)tetrahydrofuran-3-ol, einer polaren, bifunktionellen Verbindung, für die Analyse mittels Gaschromatographie (GC). Aufgrund seiner zwei Hydroxylgruppen weist diese Verbindung eine geringe Flüchtigkeit und eine hohe Polarität auf, was eine direkte GC-Analyse erschwert. Die Derivatisierung ist ein entscheidender Schritt, um diese analytischen Herausforderungen zu überwinden, indem die polaren Hydroxylgruppen in weniger polare, flüchtigere und thermisch stabilere Gruppen umgewandelt werden.
Wissenschaftlicher und technischer Hintergrund
This compound und seine Isomere, wie Isosorbid, sind wichtige Bausteine aus nachwachsenden Rohstoffen und finden in verschiedenen Bereichen, einschließlich der pharmazeutischen Entwicklung, Anwendung.[1] Die genaue quantitative und qualitative Analyse dieser Verbindungen ist für die Qualitätskontrolle und die Untersuchung von Stoffwechselwegen unerlässlich. Die Gaschromatographie, gekoppelt mit Massenspektrometrie (GC-MS), ist eine leistungsstarke Technik für solche Analysen, vorausgesetzt, die Analyten sind für die Methode geeignet.
Die Notwendigkeit der Derivatisierung ergibt sich aus der molekularen Struktur des Analyten. Die Wasserstoffbrückenbindungen, die durch die Hydroxylgruppen entstehen, führen zu einem hohen Siedepunkt und einer starken Wechselwirkung mit der stationären Phase der GC-Säule, was zu breiten, asymmetrischen Peaks und einer schlechten Auflösung führt. Die Derivatisierung blockiert diese aktiven Wasserstoffatome und verbessert so die chromatographischen Eigenschaften erheblich.[2][3] Die beiden am häufigsten angewandten und effektivsten Methoden für Diole wie this compound sind die Silylierung und die Acylierung.
Strategien zur Derivatisierung: Silylierung vs. Acylierung
Die Wahl der Derivatisierungsmethode hängt von den spezifischen Anforderungen der Analyse ab, wie z. B. der erforderlichen Nachweisgrenze, der Komplexität der Matrix und dem verfügbaren Detektorsystem.
Silylierung ist die am weitesten verbreitete Methode zur Derivatisierung von Alkoholen und Diolen.[4][5] Sie ersetzt die aktiven Wasserstoffatome der Hydroxylgruppen durch eine Trimethylsilyl (TMS)-Gruppe.[6] Dies führt zu einer signifikanten Abnahme der Polarität und einer Erhöhung der Flüchtigkeit und thermischen Stabilität.[4][7][8]
Acylierung ist eine alternative Methode, bei der die Hydroxylgruppen in Ester umgewandelt werden.[9][10] Ein besonderer Vorteil der Acylierung ist die Möglichkeit, perfluorierte Acylgruppen einzuführen. Diese Derivate sind besonders empfindlich gegenüber dem Elektroneneinfangdetektor (ECD), was zu sehr niedrigen Nachweisgrenzen führen kann.
Vergleichende Übersicht der Derivatisierungsreagenzien
| Derivatisierungstyp | Reagenz | Abkürzung | Vorteile | Überlegungen |
| Silylierung | N,O-Bis(trimethylsilyl)trifluoracetamid | BSTFA | Sehr reaktiv, flüchtige Nebenprodukte, oft in Kombination mit Katalysatoren wie TMCS verwendet.[8] | Feuchtigkeitsempfindlich. |
| Hexamethyldisilazan | HMDS | Milderes Reagenz, kostengünstig, Nebenprodukt ist Ammoniak.[7] | Erfordert oft einen Katalysator und/oder Erhitzen für eine vollständige Reaktion.[3] | |
| N-Methyl-N-(trimethylsilyl)trifluoracetamid | MSTFA | Gilt als das flüchtigste TMS-Amid, was zu weniger Interferenzen im Chromatogramm führt.[5] | Feuchtigkeitsempfindlich. | |
| Acylierung | Trifluoressigsäureanhydrid | TFAA | Bildet hochflüchtige Derivate, ideal für die ECD-Detektion.[10] | Saure Nebenprodukte müssen vor der GC-Analyse entfernt oder neutralisiert werden.[9][10] |
| Heptafluorbuttersäureanhydrid | HFBA | Ähnlich wie TFAA, aber die Derivate haben längere Retentionszeiten. | Saure Nebenprodukte. | |
| N-Methyl-bis(trifluoracetamid) | MBTFA | Reagiert quantitativ, die Nebenprodukte sind neutral und flüchtig. | Erfordert oft Erhitzen zur Derivatisierung von Hydroxylgruppen. |
Detaillierte experimentelle Protokolle
Die folgenden Protokolle sind als Ausgangspunkte für die Entwicklung validierter Methoden konzipiert. Optimierungen in Bezug auf Reagenzienüberschuss, Reaktionszeit und -temperatur können je nach Probenmatrix und Konzentration des Analyten erforderlich sein.
Protokoll 1: Trimethylsilylierung mit BSTFA und TMCS
Diese Methode ist eine robuste und weit verbreitete Vorgehensweise für die Silylierung von Alkoholen und Diolen. Die Zugabe von Trimethylchlorsilan (TMCS) als Katalysator beschleunigt die Reaktion erheblich.[8]
Workflow der Silylierungs-Derivatisierung
Abbildung 1: Workflow für die Silylierung mit BSTFA/TMCS.
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Überführen Sie eine bekannte Menge der Probe (typischerweise 10-100 µg), die this compound enthält, in ein 2-ml-Reaktionsgefäß mit Schraubverschluss.
-
Trocknung: Wenn die Probe in einem Lösungsmittel gelöst ist, verdampfen Sie dieses unter einem sanften Stickstoffstrom bis zur vollständigen Trockenheit. Die Abwesenheit von Wasser ist für eine erfolgreiche Silylierung entscheidend.
-
Reagenzzugabe: Geben Sie 100 µL eines geeigneten aprotischen Lösungsmittels (z. B. Pyridin oder Acetonitril) und anschließend 100 µL N,O-Bis(trimethylsilyl)trifluoracetamid mit 1 % Trimethylchlorsilan (BSTFA + 1 % TMCS) hinzu.
-
Reaktion: Verschließen Sie das Gefäß fest und mischen Sie den Inhalt kurz durch (Vortex). Inkubieren Sie die Mischung für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad.
-
Analyse: Lassen Sie die Probe auf Raumtemperatur abkühlen. Injizieren Sie ein Aliquot (typischerweise 1 µL) der Reaktionsmischung direkt in das GC-MS-System.
Protokoll 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA)
Dieses Protokoll eignet sich besonders für die Spurenanalyse, wenn ein Elektroneneinfangdetektor (ECD) verwendet wird. Aufgrund der Bildung von Trifluoressigsäure als Nebenprodukt ist die Verwendung eines säureakzeptierenden Lösungsmittels wie Pyridin erforderlich.[10]
Workflow der Acylierungs-Derivatisierung
Abbildung 2: Workflow für die Acylierung mit TFAA.
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Überführen Sie die getrocknete Probe in ein 2-ml-Reaktionsgefäß.
-
Reagenzzugabe: Geben Sie 100 µL Pyridin und 50 µL Trifluoressigsäureanhydrid (TFAA) hinzu.
-
Reaktion: Verschließen Sie das Gefäß sofort und mischen Sie den Inhalt. Inkubieren Sie die Mischung für 15 Minuten bei 60 °C.
-
Aufarbeitung (optional): Nach dem Abkühlen kann überschüssiges TFAA und das Nebenprodukt Trifluoressigsäure durch vorsichtiges Einblasen von Stickstoff entfernt werden. Der Rückstand kann dann in einem geeigneten Lösungsmittel (z. B. Ethylacetat) für die GC-Analyse aufgenommen werden.
-
Analyse: Injizieren Sie ein Aliquot der Lösung in das GC-System.
Fortgeschrittene Anwendung: Enantioselektive Analyse
This compound ist eine chirale Verbindung. Für pharmakologische Studien oder zur Charakterisierung von Biotransformationsprozessen kann die Trennung und Quantifizierung der einzelnen Enantiomere erforderlich sein. Dies kann auf zwei Wegen erreicht werden:
-
Indirekte Methode: Derivatisierung mit einem chiralen Derivatisierungsreagenz (CDR), um ein Paar von Diastereomeren zu bilden. Diese Diastereomere haben unterschiedliche physikalische Eigenschaften und können auf einer standardmäßigen, achiralen GC-Säule getrennt werden.[2]
-
Direkte Methode: Verwendung einer chiralen stationären Phase (CSP) in der GC-Säule. Nach einer achiralen Derivatisierung (z. B. Silylierung) können die Enantiomere direkt auf der chiralen Säule getrennt werden.
Die Wahl der Methode hängt von der Verfügbarkeit der chiralen Reagenzien oder Säulen und der spezifischen Trennproblematik ab.
Fehlerbehebung und praktische Überlegungen
-
Unvollständige Derivatisierung: Dies äußert sich oft in breiten oder tailing Peaks des Analyten. Mögliche Ursachen sind Restfeuchtigkeit in der Probe, zu geringer Reagenzienüberschuss oder unzureichende Reaktionszeit/-temperatur.
-
Nebenreaktionen: Ein zu großer Überschuss an Derivatisierungsreagenz oder zu hohe Temperaturen können zu unerwünschten Nebenprodukten führen.
-
Stabilität der Derivate: Während TMS-Derivate im Allgemeinen stabil sind, können sie hydrolyseempfindlich sein. Proben sollten daher nach der Derivatisierung zeitnah analysiert werden. Acyl-Derivate sind in der Regel hydrolytisch stabiler.[9]
-
Systemeignung: Es ist wichtig sicherzustellen, dass das GC-System (Injektor, Säule, Detektor) sauber und inert ist, um den Abbau der Derivate zu vermeiden.
Zusammenfassung
Die Derivatisierung von this compound ist ein wesentlicher Schritt für eine erfolgreiche und zuverlässige Analyse mittels Gaschromatographie. Sowohl die Silylierung als auch die Acylierung sind effektive Methoden, um die Flüchtigkeit zu erhöhen und die chromatographische Leistung zu verbessern. Die in diesem Handbuch beschriebenen Protokolle bieten eine solide Grundlage für die Methodenentwicklung. Die Auswahl des geeigneten Derivatisierungsverfahrens sollte auf den spezifischen analytischen Zielen, wie der erforderlichen Empfindlichkeit und der Notwendigkeit einer chiralen Trennung, basieren.
Referenzen
Eine konsolidierte Liste der in diesem Dokument zitierten Quellen.
Sources
- 1. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labinsights.nl [labinsights.nl]
- 5. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.sk [hplc.sk]
- 7. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Application Note & Protocols: Strategic Incorporation of 5-(Hydroxymethyl)tetrahydrofuran-3-ol into Novel Antiviral Scaffolds
Abstract
The relentless evolution of viral pathogens necessitates the continuous innovation of antiviral therapeutics. A key strategy in medicinal chemistry is the modification of nucleoside analogues and other pharmacophores to enhance efficacy, selectivity, and resistance profiles. 5-(Hydroxymethyl)tetrahydrofuran-3-ol has emerged as a high-value chiral building block for this purpose.[1] Its stereochemically defined structure serves as a versatile bioisosteric replacement for the natural ribose or deoxyribose sugar in nucleosides, and as a critical scaffold element in non-nucleoside inhibitors.[1][2][3] This document provides a detailed guide for researchers, outlining the strategic rationale, synthetic pathways, experimental protocols, and analytical considerations for incorporating this tetrahydrofuran (THF) derivative into next-generation antiviral drug candidates.
Introduction: The Strategic Value of the Tetrahydrofuran Moiety
This compound is a chiral diol derivative of tetrahydrofuran.[1] Its significance in antiviral drug design is rooted in its ability to mimic the furanose ring of natural nucleosides, while offering distinct advantages:
-
Metabolic Stability: The absence of the glycosidic bond found in traditional N-nucleosides can confer resistance to enzymatic cleavage by phosphorylases, enhancing metabolic stability.
-
Conformational Rigidity: The THF ring can lock the molecule into a specific conformation that may be more favorable for binding to viral enzymes like polymerases or reverse transcriptases.[1]
-
Key Hydrogen Bonding: The ether oxygen and hydroxyl groups of the THF ring are crucial for forming hydrogen bonds with the backbones of enzyme active sites, a feature exploited in highly potent drugs.[4][5][6] A prominent example is the bis-THF moiety in the FDA-approved HIV protease inhibitor Darunavir, which forms critical hydrogen bonds within the S2 subsite of the enzyme.[5][7]
The molecule exists in several stereoisomeric forms, with the specific stereochemistry at the C3 and C5 positions being critical for biological activity.[1] The (3R,5S) and (3S,5R) isomers are particularly common starting points for chiral synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₃ | [8][9][10] |
| Molecular Weight | 118.13 g/mol | [8][9][10] |
| Key Functional Groups | Primary Hydroxyl (-CH₂OH), Secondary Hydroxyl (-OH), Ether (C-O-C) | [1] |
| Primary Application | Chiral building block, Ribose bioisostere | [1][3] |
Core Strategic Pathways for Incorporation
There are two primary strategies for leveraging this compound in antiviral drug design. The choice of pathway depends on the viral target and the desired mechanism of action.
Pathway A: Synthesis of Novel Nucleoside & Nucleotide Analogues
This pathway treats the THF derivative as a direct replacement for the ribose sugar. The goal is to attach a nucleobase (e.g., adenine, guanine, thymine, cytosine, or modified bases) to the C5 position (analogous to C1' in ribose) and subsequently phosphorylate the primary hydroxyl group to create nucleotide prodrugs.
Causality Behind Experimental Choices:
-
Orthogonal Protection: The two hydroxyl groups have different reactivity (primary vs. secondary). This must be exploited using orthogonal protecting groups (e.g., Silyl ethers for one, Trityl or Benzoyl for the other) to ensure selective functionalization.
-
Stereocontrol: Glycosylation reactions, such as Mitsunobu or Vorbrüggen conditions, must be carefully optimized to control the stereochemistry of the newly formed bond to the nucleobase, as this is often critical for biological activity.[11][12]
-
C-Nucleosides: An alternative to traditional N-glycosidic bonds is the formation of a C-C bond between the THF ring and the nucleobase, creating a C-nucleoside.[13][14] These are often more resistant to enzymatic cleavage.[15]
Pathway B: Incorporation into Non-Nucleoside Scaffolds
In this approach, the THF derivative is used as a structural ligand that provides key interactions with a target protein, but not as a direct mimic of a full nucleoside. The HIV protease inhibitor Darunavir is the canonical example, where a bis-THF ligand binds deep within the S2 subsite of the protease, making extensive hydrogen-bonding and van der Waals contacts.[4][5][6]
Causality Behind Experimental Choices:
-
Functional Group Interconversion: The hydroxyl groups must be converted into functionalities suitable for coupling to the main drug scaffold. This can include oxidation to aldehydes/acids, conversion to amines, azides, or halides for subsequent nucleophilic substitution or click chemistry reactions.
-
Linker Chemistry: The choice of linker chemistry (e.g., forming urethanes, amides, ethers) is critical for maintaining the correct orientation of the THF moiety within the protein's binding pocket. The urethane linkage in Darunavir is a well-studied example.[5]
Detailed Experimental Protocols
The following protocols are generalized and must be optimized for specific substrates and target molecules. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Selective Monoprotection of the Primary Hydroxyl Group
Rationale: The primary hydroxyl is less sterically hindered and more nucleophilic than the secondary hydroxyl, allowing for selective protection with a bulky silylating agent like tert-Butyldimethylsilyl chloride (TBDMS-Cl).
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add Imidazole (1.5 eq) or Triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Silylation: Add a solution of TBDMS-Cl (1.1 eq) in DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of Ethyl Acetate in Hexanes) to yield the desired 5-(O-TBDMS-hydroxymethyl)tetrahydrofuran-3-ol.
Protocol 2: Mitsunobu Coupling with a Nucleobase (Pathway A)
Rationale: The Mitsunobu reaction allows for the stereoinvertive coupling of the secondary alcohol (now activated) with the N-H of a nucleobase, providing excellent control over the final stereochemistry.
-
Reagent Preparation: In a flame-dried flask under Argon, dissolve the protected alcohol from Protocol 1 (1.0 eq), the desired nucleobase (e.g., Thymine, 1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to 0 °C.
-
Azodicarboxylate Addition: Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. A color change (e.g., to deep orange/red) and precipitation of byproducts may be observed.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture in vacuo. The crude residue can be directly purified or subjected to a simple filtration through a plug of silica to remove some triphenylphosphine oxide byproduct.
-
Purification: Purify the crude material by flash column chromatography to isolate the fully protected nucleoside analogue.
Protocol 3: Deprotection to Yield Final Nucleoside Analogue
Rationale: The silyl protecting group is labile under acidic conditions or with a fluoride source, allowing for its removal without affecting the rest of the molecule.
-
Dissolution: Dissolve the purified, protected nucleoside from Protocol 2 in THF (0.1 M).
-
Fluoride Addition: Add Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq) or HF-Pyridine complex at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a small amount of silica gel and concentrate under reduced pressure.
-
Purification: Purify the final compound by flash chromatography or preparative HPLC to yield the pure nucleoside analogue.
Purification & Characterization of Polar Derivatives
The hydroxyl groups on the final compounds make them quite polar, which can present purification challenges.
-
Chromatography:
-
Normal Phase: Standard silica gel chromatography may require highly polar mobile phases (e.g., DCM/Methanol mixtures with a small amount of NH₄OH for basic compounds).[16]
-
Reversed-Phase (C18): Often the best choice for final purification. A gradient of Acetonitrile or Methanol in water is typically used.
-
HILIC: Hydrophilic Interaction Liquid Chromatography is an excellent technique for very polar compounds that have poor retention in reversed-phase. It uses a polar stationary phase with a largely organic mobile phase.[17][18]
-
-
Characterization:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Essential for confirming the structure, connectivity, and stereochemistry of the final compound.
-
Mass Spectrometry (HRMS): Provides an accurate mass to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., O-H stretch, C=O stretch from nucleobases).
-
Computational Modeling & In Vitro Evaluation
Molecular Docking
Before embarking on lengthy synthesis, computational tools can predict the viability of a designed scaffold.
-
Target Selection: Obtain a high-resolution crystal structure of the target viral enzyme (e.g., HIV Protease, SARS-CoV-2 RdRp) from the Protein Data Bank (PDB).[19]
-
Ligand Preparation: Build a 3D model of the designed analogue and perform energy minimization.
-
Docking Simulation: Use software like AutoDock or MOE to dock the ligand into the active site of the enzyme.[20][21]
-
Analysis: Analyze the resulting poses for favorable interactions (H-bonds, hydrophobic contacts) and compare the predicted binding energy (docking score) to known inhibitors.[19][22] This can guide which analogues are most promising to synthesize.
Antiviral Assays
Once synthesized and purified, the compounds must be tested for biological activity.
-
Cytotoxicity Assay: First, determine the concentration at which the compound is toxic to the host cells (e.g., MDBK, Vero, MT-4 cells) using an MTT or similar assay. This establishes a therapeutic window.[23]
-
Antiviral Activity Assay: Infect host cells with the target virus and treat with various concentrations of the synthesized compound.
-
Quantification: Measure the inhibition of viral replication. This can be done by various methods, such as plaque reduction assays, qPCR to measure viral RNA/DNA, or ELISA for viral proteins.[23]
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical measure of the compound's potential as a drug, with higher values being more desirable.
Conclusion
This compound is a powerful and versatile building block for the development of novel antiviral agents. By serving as a conformationally constrained and metabolically robust ribose bioisostere (Pathway A) or as a key protein-ligand interaction element (Pathway B), it offers medicinal chemists a validated starting point for scaffold innovation. The successful incorporation of this moiety requires careful consideration of stereochemistry, orthogonal protection strategies, and appropriate purification techniques. Coupled with predictive computational modeling and rigorous biological evaluation, these strategies can accelerate the discovery of potent next-generation antiviral therapeutics.
References
- Benchchem. (n.d.). (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol.
- Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central, 10(1), 571-592.
- Ghosh, A. K., et al. (2011). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 54(21), 7586-7596.
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Agrawal, N. J., et al. (2012). Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease. Journal of Medicinal Chemistry, 55(1), 377-385.
- Ghosh, A. K., et al. (2011). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. The Royal Society of Chemistry.
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ResearchGate. (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Retrieved from [Link]
- Chinthakrindi, A. S., et al. (2017). Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955-1958.
- International Journal of Drug Development & Research. (n.d.).
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Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
- Guillarme, S., & Legrave, G. (2016). Synthesis of C-Arylnucleoside Analogues. Molecules, 21(9), 1121.
- ResearchGate. (n.d.). Ribose Replacements that Are Bioisosteres of Ribose: Examples 8−10.
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PubMed. (2025, August 16). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]
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Howei Pharm. (n.d.). (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol ≥95%. Retrieved from [Link]
- Zhang, T., et al. (2023). Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining. ACS Omega, 8(28), 25269-25282.
- ResearchGate. (n.d.). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
- ResearchGate. (n.d.). Structures of selected drugs containing THF ring.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents.
- MDPI. (n.d.). Virtual Screening and Molecular Docking Studies for Discovery of Potential RNA-Dependent RNA Polymerase Inhibitors.
-
bioRxiv. (2023, June 17). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Retrieved from [Link]
- PubMed Central. (2025, June 5).
- Sci-Hub. (n.d.). Synthesis of Nucleoside Analogues Containing an Oxetane Ring Fused to the Furan Ring.
- MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
- PubMed Central. (n.d.). Approaches to the synthesis of heterocyclic C-nucleosides.
- ResearchGate. (2025, August 7). Antiviral Activity of Tetrahydro-2(1H)
- MDPI. (n.d.). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review.
- Semantic Scholar. (2010, August 20). Design, Synthesis and Antiviral Activity of 5‐Hydroxymethyl‐3‐phosphonyl‐4,5‐dihydrofuran Analogues of Nucleotides.
- Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran.
- PubMed Central. (2023, October 31). Computational Screening Using a Combination of Ligand-Based Machine Learning and Molecular Docking Methods for the Repurposing of Antivirals Targeting the SARS-CoV-2 Main Protease.
- PubMed Central. (2025, September 30). Antiviral activity of selected plant-derived polyphenols against Varicellovirus bovinealpha1 (BoAHV-1).
- PubMed. (2023, October 31). Computational Screening Using a Combination of Ligand-Based Machine Learning and Molecular Docking Methods for the Repurposing of Antivirals Targeting the SARS-CoV-2 Main Protease.
- OUCI. (n.d.).
- Longdom Publishing. (n.d.). Computational Approach for Structure Based Drug Design from a Series of Natural Antiviral Compounds for Herpesviridae Family.
- Sci-Hub. (n.d.). Synthesis and antiviral activity of 3'-deoxy-3'-C-hydroxymethyl nucleosides.
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- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Chiral Resolution of 5-(Hydroxymethyl)tetrahydrofuran-3-ol Enantiomers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral Tetrahydrofuran Scaffolds
5-(Hydroxymethyl)tetrahydrofuran-3-ol is a chiral diol that serves as a critical building block in medicinal and organic chemistry. Its stereochemically defined structure is an ideal precursor for synthesizing complex molecules, particularly nucleoside and nucleotide analogues used in the development of antiviral and anticancer drugs.[1] The biological activity of these complex target molecules is often dependent on the absolute stereochemistry of a single enantiomer. Therefore, the ability to efficiently resolve the racemic mixture of this compound is a crucial step in the drug discovery and development pipeline.
This guide provides an in-depth analysis and detailed protocols for three primary chiral resolution techniques applicable to this molecule:
-
Enzymatic Kinetic Resolution
-
Diastereomeric Salt Crystallization
-
Preparative Chiral Chromatography
The narrative emphasizes the causality behind experimental choices, providing researchers with the foundational knowledge to adapt and optimize these methods for their specific needs.
Method 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
Principle and Scientific Rationale
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[2] In this process, an enzyme, typically a lipase, selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other unreacted. For a racemic diol like this compound, a common strategy is enantioselective acylation.
The enzyme creates a chiral binding pocket where one enantiomer fits preferentially, allowing for the transfer of an acyl group (e.g., from vinyl acetate) to one of its hydroxyl groups. The other enantiomer, being a poor fit, reacts at a much slower rate or not at all. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched starting material. These two compounds now have different physical properties (e.g., polarity), enabling their separation by standard methods like column chromatography. The choice of Candida antarctica Lipase B (CAL-B) is common for such transformations due to its broad substrate scope, high stability, and excellent enantioselectivity in non-aqueous solvents.[3][4]
Visualization of the Workflow
Caption: Workflow for enzymatic kinetic resolution of a racemic diol.
Experimental Protocol
Objective: To resolve racemic this compound via CAL-B catalyzed transesterification.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Toluene (or other suitable organic solvent like MTBE, THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Reaction vessel, magnetic stirrer, heating plate/oil bath, temperature controller
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add racemic this compound (1.0 eq.).
-
Solvent and Reagents: Add toluene (to achieve a concentration of ~0.1-0.2 M). Add immobilized CAL-B (typically 10-20% by weight of the substrate).
-
Acyl Donor Addition: Add vinyl acetate (1.0-1.5 eq.). Using a slight excess can help drive the reaction, but a large excess is often unnecessary.
-
Reaction Execution: Stir the suspension at a constant temperature, for example, 40-60 °C. The higher temperature increases the reaction rate.[3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached. Achieving near 50% conversion is critical for maximizing the enantiomeric excess (ee) of both the product and the remaining starting material.
-
Work-up: Once ~50% conversion is achieved, cool the reaction mixture to room temperature. Filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture contains the acylated enantiomer and the unreacted alcohol enantiomer. Purify this mixture using silica gel column chromatography, typically with a gradient of ethyl acetate in hexane, to separate the two components.
-
Analysis: Determine the enantiomeric excess of the separated alcohol and the hydrolyzed acetate product using chiral HPLC or chiral GC analysis.
Data Summary and Considerations
| Parameter | Typical Value/Choice | Rationale |
| Enzyme | Immobilized CAL-B | High stability, excellent selectivity for many alcohols, and ease of removal/recycling.[3][4] |
| Acyl Donor | Vinyl Acetate | Forms a vinyl alcohol byproduct that tautomerizes to acetaldehyde, making the reaction irreversible. |
| Solvent | Toluene, MTBE, THF | Non-polar, aprotic solvents are preferred to maintain enzyme activity.[3] |
| Temperature | 40 - 60 °C | Balances reaction rate and enzyme stability. Higher temperatures can denature the enzyme. |
| Conversion | ~50% | Theoretical maximum yield for a kinetic resolution is 50% for each enantiomer. Stopping at this point maximizes the ee of both components. |
| ee (product) | >95% achievable | Highly dependent on the enzyme's selectivity (E-value). |
| ee (substrate) | >95% achievable | Inversely related to the product ee and conversion. |
Method 2: Resolution by Diastereomeric Salt Formation
Principle and Scientific Rationale
This classical resolution method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[5] Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization.[6]
For the target diol, a direct salt formation is not feasible. However, it can form diastereomeric complexes through non-covalent interactions (e.g., hydrogen bonding) with a suitable chiral agent. A chiral diamine, for instance, can interact differently with the (R,S)-diol and the (S,R)-diol, leading to diastereomeric complexes with varying solubilities.[1] After separation by crystallization, the resolving agent is removed to yield the enantiomerically pure diol. The success of this method is highly dependent on the choice of resolving agent and the crystallization solvent, often requiring extensive screening.[7][8]
Visualization of the Workflow
Caption: Workflow for chiral resolution via diastereomeric salt/complex formation.
Experimental Protocol
Objective: To resolve racemic this compound by forming a diastereomeric complex with a chiral diamine.
Materials:
-
Racemic this compound
-
(1R,2R)-(-)-diaminocyclohexane (or other suitable chiral resolving agent)
-
Ethanol (or other solvent identified during screening)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crystallization dish, filtration apparatus
Procedure:
-
Dissolution: Dissolve racemic this compound (1.0 eq.) in a suitable solvent like ethanol in a crystallization vessel.
-
Addition of Resolving Agent: Add the chiral resolving agent, e.g., (1R,2R)-(-)-diaminocyclohexane (1.0-1.2 eq.), to the solution.[1]
-
Complex Formation & Crystallization: Stir the solution at room temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to allow the less soluble diastereomeric complex to crystallize.[1] The process can sometimes be aided by slow cooling or partial solvent evaporation.
-
Isolation of Diastereomer: Collect the precipitated solid by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities. This solid is the enantiomerically enriched, less-soluble diastereomeric complex. The mother liquor contains the more-soluble diastereomeric complex.
-
Cleavage of the Complex (Solid): Suspend the filtered crystals in a biphasic system of ethyl acetate and water. Add dilute aqueous acid (e.g., 1 M HCl) to protonate the diamine, causing it to move into the aqueous layer.
-
Extraction and Purification (Solid): Separate the organic layer. Wash it sequentially with water and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield one of the diol enantiomers.
-
Isolation of Second Enantiomer (Filtrate): The filtrate from step 4 can be similarly treated to recover the other enantiomer, which will be enriched in the opposite configuration.
-
Analysis: Determine the enantiomeric excess of the recovered diol from the crystalline fraction using chiral HPLC or GC.
Data Summary and Considerations
| Parameter | Typical Value/Choice | Rationale |
| Resolving Agent | Chiral acids (tartaric) or bases (alkaloids, chiral amines) | Must be enantiomerically pure, readily available, and form stable, crystalline salts/complexes.[1][5] |
| Stoichiometry | 1.0 - 1.2 eq. | A slight excess of the resolving agent can sometimes improve the yield and purity of the crystallized diastereomer. |
| Solvent | Ethanol, Methanol, Acetonitrile, Ethyl Acetate | The choice of solvent is critical as it dictates the solubility difference between the diastereomers. Screening is essential.[7] |
| Temperature | 0 °C to Room Temp. | Lower temperatures generally decrease solubility and can improve the yield of the crystalline product. |
| Yield | <50% (per cycle) | The theoretical maximum yield for one enantiomer is 50%. The practical yield depends on crystallization efficiency. |
Method 3: Preparative Chiral Chromatography
Principle and Scientific Rationale
Chiral chromatography is a powerful separation technique that uses a chiral stationary phase (CSP) to resolve enantiomers.[2] The CSP creates a chiral environment within the column. As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP. One enantiomer will have a stronger (or more frequent) interaction and will thus be retained longer, while the other enantiomer will elute more quickly. This difference in retention time allows for their separation and collection as two distinct fractions.
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used due to their broad applicability.[9] The technique can be performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). SFC is often preferred for preparative scale work as it uses supercritical CO₂ as the main mobile phase, which is less expensive, less toxic, and easier to remove from the final product than organic solvents.[9]
Visualization of the Workflow
Caption: Workflow for preparative chiral chromatography.
Experimental Protocol
Objective: To separate the enantiomers of this compound using preparative chiral HPLC/SFC.
Phase 1: Analytical Method Development
-
Column Screening: Screen various chiral columns (e.g., Chiralpak IA, IB, IC) on an analytical HPLC/SFC system.
-
Mobile Phase Screening: For each column, test different mobile phases. For normal phase HPLC, this is typically a mixture of an alkane (heptane/hexane) and an alcohol (isopropanol/ethanol). For SFC, it is CO₂ with an alcohol co-solvent.
-
Optimization: Identify the column and mobile phase combination that gives the best separation (baseline resolution with a resolution factor Rs > 1.5). Optimize the mobile phase composition and flow rate for the shortest possible run time.
Phase 2: Preparative Scale-Up
-
System Setup: Use a preparative chromatography system equipped with a larger-dimension column of the same stationary phase identified in the analytical screen.
-
Sample Preparation: Dissolve the racemic diol in the mobile phase at the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter.
-
Injection and Separation: Perform multiple injections (stacking) onto the preparative column. Elute with the optimized mobile phase at a scaled-up flow rate.
-
Fraction Collection: Use a fraction collector triggered by the detector signal (e.g., UV) to collect the two separate enantiomer peaks.
-
Product Recovery: Combine the fractions for each enantiomer. Remove the solvent under reduced pressure to yield the two purified enantiomers.
-
Analysis: Check the purity and enantiomeric excess (>99% ee is common) of each isolated fraction using the developed analytical method.
Data Summary and Considerations
| Parameter | Typical Value/Choice | Rationale |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) | Broad enantioselectivity for a wide range of compounds.[9] |
| Mobile Phase (HPLC) | Heptane/Isopropanol | Common normal-phase system offering good selectivity. |
| Mobile Phase (SFC) | CO₂ / Methanol | SFC offers faster separations, lower solvent consumption, and easier product recovery.[9] |
| Detection | UV (if chromophore present) or Refractive Index (RI) | The diol lacks a strong chromophore, so RI detection or derivatization might be necessary if UV sensitivity is low. |
| Loading | mg to g per injection | Highly dependent on the compound's solubility and the column size. |
| Productivity | High | Can be automated for high throughput, yielding both enantiomers in high purity in a single process. |
Comparison of Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Enzymatic Resolution | High selectivity (high ee), mild conditions, green chemistry. | Max theoretical yield is 50% for each enantiomer, requires separation of product from substrate. | Both lab-scale and large-scale synthesis where one enantiomer is desired and the other can be racemized and recycled. |
| Diastereomeric Salt | Old, well-established method, can be very cost-effective at large scale. | Success is unpredictable, requires screening, often laborious, yield limited to <50% per cycle. | Large-scale industrial production where a suitable, inexpensive resolving agent has been identified. |
| Chiral Chromatography | Direct separation of both enantiomers, high purity (>99% ee), rapid method development, highly scalable. | High initial capital cost for equipment and columns, can be solvent-intensive (especially HPLC). | All scales, from discovery (mg) to production (kg), especially when speed and high purity are critical.[9] |
References
- Vedejs, E., & Jure, M. (2005). Parallel kinetic resolution of intramolecular furan Diels-Alder cycloadducts via asymmetric hydroboration.
-
Chiralpedia. Part 6: Resolution of Enantiomers. Available at: [Link]
- Bencze, L. C., et al. (2011). Sequential use of regio- and stereoselective lipases for the efficient kinetic resolution of racemic 1-(5-phenylfuran-2-yl)ethane-1,2-diols. Tetrahedron: Asymmetry, 22(6), 675-683.
- Dieckmann, M., et al. (2015). Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification. The Journal of Organic Chemistry, 80(3), 1845-1856.
- Toth, E. N., et al. (2018). Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems.
- Pellis, A., et al. (2018). Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity. ACS Sustainable Chemistry & Engineering, 6(8), 10850-10858.
- Pellis, A., et al. (2018). Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity.
-
Wikipedia. Chiral resolution. Available at: [Link]
- Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 1-11.
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]
- Pataki, H., et al. (2023).
- In, S. (2019).
- Forró, E., & Fülöp, F. (2009).
-
ResearchGate. (PDF) Synthesis of chiral tetrahydrofuran derivatives. Available at: [Link]
- Ooi, T., & Maruoka, K. (2003). Cyclic ether synthesis from diols using trimethyl phosphate.
- Toda, F., & Tanaka, K. (2003). Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. Chirality, 15(2), 116-120.
- Smith, A. D., et al. (2016). Horeau amplification in the sequential acylative kinetic resolution of (±)-1,2-diols and (±)-1,3-diols in flow. Organic & Biomolecular Chemistry, 14(30), 7244-7251.
-
ResearchGate. Enzymatic resolution of racemic hydroxylactones 5a−d. Reagents and conditions. Available at: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
- Gotor-Fernández, V., & Gotor, V. (2012).
- Yamada, H., et al. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. Chemical & Pharmaceutical Bulletin, 73(8), 663-669.
-
PubChem. (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Available at: [Link]
-
ResearchGate. Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. Available at: [Link]
-
ResearchGate. ChemInform Abstract: First Synthesis of (R)-(-)-5Hydroxy3-methyl-3-pyrrolin-2-one (Jatropham) by Lipase-Catalyzed Kinetic Resolution. Available at: [Link]
-
Dalal Institute. Methods of Resolution. Available at: [Link]
- Gasparrini, F., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1898.
-
AIChE. (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. Available at: [Link]
-
J&K Scientific. (2R,3R,4S,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol. Available at: [Link]
- Berlicki, Ł., et al. (2018).
- van der Wurff, F., et al. (2022). Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters. Green Chemistry, 24(10), 4038-4050.
Sources
- 1. (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | High-Purity [benchchem.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Enzymatic Strategy for the Resolution of New 1‐Hydroxymethyl Tetrahydro‐β‐carboline Derivatives in Batch and Continuous‐Flow Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Locked Nucleic Acid (LNA) Precursors from 5-(Hydroxymethyl)tetrahydrofuran-3-ol
Introduction: The Strategic Importance of Locked Nucleic Acids (LNAs)
Locked Nucleic Acids (LNAs) represent a significant advancement in nucleic acid chemistry, offering unprecedented thermal stability, target affinity, and nuclease resistance to oligonucleotides.[1][2] These properties have established LNAs as a cornerstone in the development of nucleic acid-based therapeutics and advanced diagnostic tools.[3] The defining feature of LNA is the 2'-O,4'-C-methylene bridge that "locks" the ribofuranose ring in a C3'-endo (North-type) conformation, which is ideal for A-form duplex formation, characteristic of RNA-RNA and RNA-DNA hybrids.[1]
The synthesis of LNA oligonucleotides relies on the preparation of monomeric phosphoramidite building blocks, a process that demands precision and a robust synthetic strategy.[4][5] This guide provides a detailed technical overview and actionable protocols for the synthesis of LNA precursors, commencing from the readily available chiral building block, 5-(hydroxymethyl)tetrahydrofuran-3-ol. We will delve into the critical chemical transformations, the rationale behind the choice of protecting groups, and the key reaction mechanisms that underpin this synthetic pathway.
Synthetic Strategy: A Convergent Approach from a Chiral Diol
The synthesis of LNA precursors from this compound follows a convergent strategy. This approach involves the initial, carefully orchestrated protection and modification of the starting diol to create a versatile glycosyl donor. This intermediate is then coupled with a desired nucleobase before the pivotal cyclization reaction to form the characteristic bicyclic LNA scaffold. The final steps involve deprotection and phosphitylation to yield the phosphoramidite monomer, ready for automated oligonucleotide synthesis.
The stereochemistry of the starting material is paramount. For the synthesis of natural D-LNA monomers, the (3R, 5S) stereoisomer of this compound is the required starting material.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of an LNA precursor, in this case, the thymidine LNA phosphoramidite, from (3R, 5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol.
Caption: Overall workflow for the synthesis of an LNA-Thymidine phosphoramidite.
Detailed Experimental Protocols
The following protocols provide a representative, step-by-step guide for the synthesis of an LNA-thymidine precursor. These protocols are based on established chemical principles in nucleoside chemistry and should be adapted and optimized based on in-house experimental setups and analytical capabilities.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| (3R, 5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | ≥98% | Commercially available |
| Trityl chloride (Tr-Cl) | ≥98% | Sigma-Aldrich |
| Benzoyl chloride (Bz-Cl) | ≥99% | Acros Organics |
| p-Toluenesulfonyl chloride (Ts-Cl) | ≥99% | TCI Chemicals |
| Pyridine | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Formic acid | ≥95% | Sigma-Aldrich |
| Thymine | ≥99% | Commercially available |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | ≥95% | Sigma-Aldrich |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | ≥98% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |
| Sodium methoxide (NaOMe) | 0.5 M in Methanol | Sigma-Aldrich |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | ≥98% | Glen Research |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | ≥98% | Glen Research |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
Protocol 1: Synthesis of 5-O-Trityl-3-O-benzoyl-5-(hydroxymethyl)tetrahydrofuran
Rationale: This initial stage involves the selective protection of the primary hydroxyl group (at the 5-position) with a bulky trityl group, followed by the protection of the secondary hydroxyl group (at the 3-position) with a benzoyl group. The steric hindrance of the trityl group allows for the selective protection of the less hindered primary alcohol.
Procedure:
-
Dissolve (3R, 5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Add trityl chloride (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and add benzoyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for an additional 4-6 hours, again monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired protected diol.
Protocol 2: Synthesis of the Glycosyl Donor
Rationale: This two-step protocol transforms the protected diol into a suitable glycosyl donor. First, the trityl group is selectively removed under acidic conditions to liberate the 5'-hydroxyl group. This hydroxyl group is then converted into a good leaving group, typically a tosylate, to facilitate the subsequent nucleophilic substitution by the nucleobase.
Procedure:
-
Dissolve the product from Protocol 1 (1.0 eq) in a suitable solvent mixture such as DCM and methanol.
-
Add formic acid (80-90% aqueous solution) and stir at room temperature. Monitor the detritylation by TLC.
-
Once the reaction is complete, carefully neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The crude product is often used directly in the next step.
-
Dissolve the crude alcohol in anhydrous pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.5 eq) and stir at 0 °C for 4-6 hours.
-
Work up the reaction as described in Protocol 1 (steps 7-10).
-
Purify the product by silica gel column chromatography.
Protocol 3: Glycosylation with Thymine
Rationale: This step introduces the nucleobase onto the sugar scaffold. The Vorbrüggen glycosylation is a common method where a silylated nucleobase is coupled with a glycosyl donor under the influence of a Lewis acid catalyst.
Procedure:
-
In a separate flask, suspend thymine (2.0 eq) in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (4.0 eq) and a catalytic amount of ammonium sulfate.
-
Heat the mixture at reflux under an inert atmosphere until the thymine completely dissolves, indicating the formation of persilylated thymine. Cool to room temperature.
-
In another flask, dissolve the tosylated sugar from Protocol 2 (1.0 eq) in anhydrous acetonitrile.
-
Add the solution of persilylated thymine to the tosylated sugar solution.
-
Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 4: Intramolecular Cyclization to Form the LNA Scaffold
Rationale: This is the key step in LNA synthesis, where the 2'-O,4'-C-methylene bridge is formed. This is typically achieved through an intramolecular Williamson ether synthesis. A strong, non-nucleophilic base is used to deprotonate the 3'-hydroxyl group (after removal of the benzoyl group), which then acts as a nucleophile to displace a leaving group on the 4'-carbon. In our synthetic route, the tosyl group on the 5'-position facilitates a cascade of reactions where the 3'-O-benzoyl group is first removed, and the resulting alkoxide attacks the 4'-carbon, which is activated by an intramolecular rearrangement. A more direct approach involves deprotonation of the 2'-hydroxyl group (in a properly functionalized precursor) to attack the 4'-carbon.
Procedure:
-
Dissolve the product from Protocol 3 (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C under an inert atmosphere.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the bicyclic LNA nucleoside.
Protocol 5: Final Deprotection and Phosphitylation
Rationale: The final steps prepare the LNA nucleoside for automated DNA/RNA synthesis. The remaining protecting groups are removed, and the 5'-hydroxyl is protected with an acid-labile dimethoxytrityl (DMT) group. Finally, the 3'-hydroxyl group is phosphitylated to introduce the reactive phosphoramidite moiety.
Procedure:
-
Deprotection: Dissolve the protected LNA nucleoside from Protocol 4 in a solution of sodium methoxide in methanol. Stir at room temperature until the deprotection of the benzoyl group is complete (monitored by TLC). Neutralize with an acidic resin (e.g., Dowex-50), filter, and concentrate.
-
5'-O-DMT Protection: Dissolve the deprotected LNA nucleoside in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.2 eq) and stir at room temperature for 4-6 hours. Work up the reaction as previously described and purify by silica gel chromatography.
-
3'-Phosphitylation: Dissolve the 5'-O-DMT protected LNA nucleoside (1.0 eq) in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Cool to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise. Stir at room temperature for 2-4 hours under an inert atmosphere. Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with DCM, dry, and concentrate. Purify the final LNA phosphoramidite by silica gel chromatography.
Data Summary and Characterization
The successful synthesis of the LNA precursor and its intermediates should be confirmed by standard analytical techniques. The following table provides expected data for the key compounds.
| Compound | Molecular Formula | Expected Mass [M+H]+ | Key 1H NMR Signals (δ, ppm) |
| Protected Diol (from Protocol 1) | C31H30O4 | 467.2 | 7.2-7.5 (m, 15H, Tr), 7.9-8.1 (m, 5H, Bz), 5.5 (m, 1H, H-3), 4.2-4.4 (m, 1H, H-5), 3.2-3.4 (m, 2H, CH2-O-Tr) |
| Glycosyl Donor (from Protocol 2) | C19H20O6S | 377.1 | 7.3-7.8 (m, 9H, Ar-H), 5.3 (m, 1H, H-3), 4.1-4.3 (m, 2H, CH2-OTs) |
| LNA Nucleoside (from Protocol 4) | C17H18N2O5 | 331.1 | 7.5 (s, 1H, H-6), 6.1 (s, 1H, H-1'), 4.0 (d, 1H, bridge-CH2), 3.8 (d, 1H, bridge-CH2) |
| LNA-T Phosphoramidite (Final Product) | C47H55N4O8P | 863.4 | 7.2-7.4 (m, Ar-H), 6.8 (d, Ar-H), 6.2 (s, 1H, H-1'), 3.75 (s, 6H, OMe), 2.6 (t, 2H, CH2CN) |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: All reactions involving moisture-sensitive reagents (e.g., trityl chloride, tosyl chloride, phosphoramidites) must be carried out under strictly anhydrous conditions using dried glassware and solvents.
-
Chromatography: Purification by silica gel chromatography is critical after most steps to ensure the purity of the intermediates. The choice of solvent system for elution will need to be optimized for each compound.
-
Stereocontrol: The stereochemistry of the starting material dictates the final stereochemistry of the LNA monomer. Ensure the use of the correct enantiomer of this compound.
-
Phosphoramidite Stability: LNA phosphoramidites are sensitive to moisture and oxidation. They should be stored under an inert atmosphere at low temperatures (-20 °C) and handled quickly when exposed to air.
Conclusion
The synthesis of LNA precursors from this compound is a multi-step process that requires careful control of protecting group chemistry and reaction conditions. The protocols and guidelines presented here provide a robust framework for researchers to produce these valuable building blocks for the synthesis of LNA-modified oligonucleotides. The successful implementation of these synthetic strategies is a critical enabler for the continued development of LNA-based technologies in research, diagnostics, and therapeutics.
References
- Kaur, H., Arora, A., Wengel, J., & Maiti, S. (2006). Locked nucleic acid-mediated improvements in nucleic acid diagnostics. Expert Review of Molecular Diagnostics, 6(4), 541-554.
- Vester, B., & Wengel, J. (2004). LNA (Locked Nucleic Acid): High-affinity targeting of complementary RNA and DNA. Biochemistry, 43(42), 13233-13241.
- Obika, S., Nanbu, D., Hari, Y., Morio, K., In, Y., Ishida, T., & Imanishi, T. (1997). Synthesis of 2'-O,4'-C-methyleneuridine and -cytidine. Novel bicyclic nucleosides having a fixed C3,-endo sugar puckering. Tetrahedron Letters, 38(50), 8735-8738.
- Koshkin, A. A., Singh, S. K., Nielsen, P., Rajwanshi, V. K., Kumar, R., Meldgaard, M., Olsen, C. E., & Wengel, J. (1998). LNA (Locked Nucleic Acids): Synthesis of the adenine, cytosine, guanine, 5-methylcytosine, thymine and uracil bicyclonucleoside monomers, oligomerisation, and unprecedented nucleic acid recognition. Tetrahedron, 54(14), 3607-3630.
- Singh, S. K., Nielsen, P., Koshkin, A. A., & Wengel, J. (1998). LNA (locked nucleic acids): synthesis and high-affinity nucleic acid recognition.
- Orum, H., & Wengel, J. (2001). Locked nucleic acids: a promising molecular family for gene-function analysis and therapeutics. Current Opinion in Molecular Therapeutics, 3(3), 239-243.
- Frieden, M., Christensen, S. M., Mikkelsen, N. D., Rosenbohm, C., Thrue, C. A., Westergaard, M., Hansen, H. F., Orum, H., & Koch, T. (2003). Expanding the design space of LNA (locked nucleic acid) based antisense oligonucleotides. Nucleic Acids Research, 31(21), 6365-6372.
- Elayadi, A. N., & Corey, D. R. (2001). Application of PNA and LNA oligomers to chemotherapy.
- Braasch, D. A., & Corey, D. R. (2001). Locked nucleic acid (LNA): fine-tuning the recognition of DNA and RNA. Chemistry & Biology, 8(1), 1-7.
- Petersen, M., & Wengel, J. (2003). LNA: a versatile tool for therapeutics and genomics. Trends in Biotechnology, 21(2), 74-81.
-
Glen Research. (n.d.). LNA™ (Locked Nucleic Acid): Chemistry, Benefits & Phosphoramidites. Glen Report 16.24. [Link]
-
ATDBio. (n.d.). Chapter 6: RNA oligonucleotide synthesis. Nucleic Acids Book. [Link]
- Kumar, R., Singh, S. K., Koshkin, A. A., Rajwanshi, V. K., Meldgaard, M., & Wengel, J. (1998). A simplified and efficient route to 2'-O, 4'-C-methylene-linked bicyclic ribonucleosides (locked nucleic acid). The Journal of Organic Chemistry, 63(26), 10015-10019.
- Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside synthesis, XXXII. A new simplified nucleoside synthesis. Chemische Berichte, 114(4), 1234-1255.
-
Wikipedia. (2023, December 1). Locked nucleic acid. [Link]
- Seth, P. P., et al. (2010). Synthesis and biophysical evaluation of 2',4'-constrained 2'O-methoxyethyl and 2',4'-constrained 2'O-ethyl nucleic acid analogues. Journal of Organic Chemistry, 75(5), 1569-1581.
Sources
- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloalkane Incorporation Into the 2′,4′-Bridge of Locked Nucleic Acid: Enhancing Nuclease Stability, Reducing Phosphorothioate Modifications, and Lowering Hepatotoxicity in Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. A simplified and efficient route to 2'-O, 4'-C-methylene-linked bicyclic ribonucleosides (locked nucleic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Hydroxymethyl)tetrahydrofuran-3-ol
Introduction: Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)tetrahydrofuran-3-ol and its related dianhydrohexitols, such as Isosorbide (1,4:3,6-dianhydro-D-glucitol). These molecules are critical, bio-based chiral building blocks used in the development of advanced polymers, plasticizers, and pharmaceuticals.[1][2] However, achieving high yields during their synthesis is a significant challenge due to competing side reactions, the formation of stubborn isomers, and potential product degradation.[1] This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you navigate these complexities and systematically improve your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound and related dianhydrohexitols?
There are several established methodologies, with the most prominent being:
-
Catalytic Dehydration of Hexitols: The most common industrial route involves the double dehydration of sorbitol (a hexitol) using an acid catalyst. This reaction proceeds through an intermediate monoanhydro-sorbitol (sorbitan) before the second cyclization forms the final dianhydro-product (isosorbide).[3][4]
-
Reduction of Furan-Based Precursors: This involves the reduction of substituted tetrahydrofuran ketones or aldehydes using chemical reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or Raney nickel.[5]
-
Intramolecular Cyclization: These methods offer high stereochemical control and involve the cyclization of functionalized open-chain precursors, such as 1,2,n-triols or 4-halo-1,3-butanediols.[6][7] The reaction is often an intramolecular SN2 substitution where a hydroxyl group displaces a leaving group to form the tetrahydrofuran ring.[8]
Q2: Why is selectivity a major challenge in the acid-catalyzed dehydration of sorbitol?
Selectivity is the primary hurdle because the reaction conditions can promote several competing pathways simultaneously:
-
Isomer Formation: The initial dehydration of sorbitol can produce 1,4-sorbitan and 3,6-sorbitan, which are the desired intermediates for forming isosorbide. However, it can also form 1,5- and 2,5-anhydrohexitols, which are thermodynamically stable and typically do not undergo the second dehydration, acting as reaction dead-ends.[9][10]
-
Epimerization: Under acidic conditions and elevated temperatures, sorbitol can epimerize into other hexitols like mannitol and iditol, which then dehydrate into their own corresponding dianhydro-isomers (isomannide, isoidide).[9]
-
Degradation and Polymerization: At higher temperatures (typically >200°C), the carbohydrate feedstock and products can degrade, leading to the formation of colored byproducts, often referred to as "humins" or oligomers, which significantly reduce yield and complicate purification.[10][11]
Q3: What analytical techniques are recommended for monitoring reaction progress and product purity?
A multi-faceted approach is best for accurate monitoring:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for quantifying the disappearance of the starting material (e.g., sorbitol) and the formation of isosorbide, allowing for yield calculations.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring volatile components and can be used to track the formation of both the product and various byproducts after derivatization.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural verification of the final purified product and for identifying the structure of unknown byproducts.[4]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Provides confirmation of functional groups and can be used to verify the conversion of hydroxyl groups during the dehydration process.[12]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis, providing causal explanations and actionable solutions.
Problem 1: Low Conversion of Sorbitol in Dehydration Reactions
-
Question: My sorbitol dehydration reaction stalls, with significant starting material remaining even after extended reaction times. What are the likely causes and how can I improve conversion?
-
Answer: Low conversion is typically linked to issues with catalysis, temperature, or inefficient removal of the water byproduct.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Explanation: The acid catalyst is the engine of the dehydration. If its activity is too low, the reaction rate will be slow. Mineral acids like H₂SO₄ are effective but corrosive.[9] Heterogeneous catalysts like sulfated zirconia (SZ) or acidic resins (e.g., Amberlyst) are reusable and can be highly active, but their performance depends on acidity and surface area.[3][11]
-
Solution:
-
Increase Catalyst Loading: For acid resins, increasing the catalyst amount from 0.25% w/w to 1% w/w has been shown to dramatically increase yield.[12]
-
Switch to a More Active Catalyst: If using a weak acid catalyst, consider switching to a stronger one. Sulfated zirconia (SZ) catalysts have demonstrated excellent activity, achieving complete sorbitol conversion in under 2 hours at 150°C.[11]
-
Ensure Catalyst Quality: If using a solid catalyst, ensure it is properly activated and has not been deactivated by impurities or coking from previous runs. A regeneration step (e.g., calcination for SZ) may be necessary.[11]
-
-
-
Suboptimal Reaction Temperature:
-
Explanation: Dehydration is an endothermic process requiring sufficient thermal energy. If the temperature is too low, the reaction rate will be impractically slow.
-
Solution: Gradually increase the reaction temperature. Studies show that increasing the temperature from 120°C to 130°C can significantly accelerate the reaction.[12] However, be cautious not to exceed the optimal range (typically 130-160°C), as this can lead to degradation.[10]
-
-
Inefficient Water Removal:
-
Explanation: Dehydration is an equilibrium-limited reaction. The water produced as a byproduct can hydrolyze intermediates, slowing the forward reaction.
-
Solution: Apply a vacuum to the reaction system. Continuously removing water via distillation shifts the equilibrium towards the products, driving the reaction to completion. A pressure of 3.5–5 kPa is effective.[4]
-
-
Problem 2: Poor Selectivity and High Byproduct Formation
-
Question: My reaction mixture is dark, and analysis shows significant amounts of unwanted isomers and other impurities. How can I improve selectivity towards the desired diol?
-
Answer: Poor selectivity is a classic sign that reaction conditions are too harsh or the catalyst is not specific enough.
Potential Causes & Solutions:
-
Excessively High Temperature:
-
Explanation: While high temperatures increase the reaction rate, they disproportionately accelerate side reactions like degradation and epimerization.[10]
-
Solution: Optimize the temperature carefully. A systematic study varying the temperature between 130°C and 160°C is recommended. For many systems, an optimal balance between rate and selectivity is found around 130-150°C.[11][12]
-
-
Non-Optimal Catalyst Choice:
-
Explanation: The type of acid catalyst profoundly impacts selectivity. Strong mineral acids can be too aggressive, promoting charring. The pore structure and acid site distribution of solid catalysts are key.
-
Solution: Employ a high-selectivity solid acid catalyst. Sulfated zirconia (SZ) and SZ-supported zeolites (like SZ/Hβ) have been shown to achieve high sorbitol conversion (98%) with excellent isosorbide selectivity (82%) by favoring the desired cyclization pathways.[3][11] This is attributed to a balance of Brønsted and Lewis acid sites.
-
-
Prolonged Reaction Time:
-
Explanation: Once the maximum yield of the desired product is reached, leaving the reaction to continue can lead to its degradation into undesired byproducts.
-
Solution: Monitor the reaction over time to identify the point of maximum yield. Create a time course study (e.g., taking aliquots every 30-60 minutes) to determine the optimal reaction endpoint before significant degradation occurs.
-
-
Problem 3: Difficulties in Product Purification
-
Question: I'm struggling to isolate a pure product from the dark, viscous crude mixture. What purification strategies are most effective?
-
Answer: Purification of dianhydrohexitols requires removing unreacted starting material, catalysts, isomers, and degradation products.
Potential Causes & Solutions:
-
Catalyst Residue:
-
Explanation: Acidic catalyst residue can cause product degradation during high-temperature purification steps like distillation.
-
Solution: Neutralize the catalyst before purification. After the reaction is complete, add a base like sodium hydroxide to quench the acid.[4] If using a solid catalyst, it can be removed by simple filtration.
-
-
Presence of High-Boiling Impurities:
-
Explanation: Polymeric byproducts and unreacted sorbitol have high boiling points and can interfere with the distillation of the desired product.
-
Solution: Use vacuum distillation. Isosorbide can be effectively distilled at high temperatures (180–200 °C) under reduced pressure (0.3–0.5 kPa).[4] This allows for volatilization of the product at a temperature below its degradation point.
-
-
Co-distillation of Isomers:
-
Explanation: Isomers like isomannide and isoidide often have similar boiling points to isosorbide, making separation by distillation alone difficult.
-
Solution: If isomeric purity is critical, follow distillation with recrystallization. Isosorbide can be crystallized from a suitable solvent to achieve high purity.[4] For chiral resolution of racemic mixtures, diastereomeric salt formation with a chiral acid can be employed.[5]
-
-
Section 3: Optimized Protocols & Methodologies
Protocol: High-Yield Synthesis of Isosorbide via Catalytic Dehydration of Sorbitol
This protocol is a synthesized methodology based on best practices for achieving high yield and selectivity using a solid acid catalyst.[4][11][12]
Materials & Equipment:
-
D-Sorbitol
-
Sulfated Zirconia (SZ) catalyst (prepared via sol-gel method for optimal performance[11])
-
Sodium Hydroxide (for neutralization)
-
Jacketed glass reactor with mechanical stirrer, thermocouple, and condenser
-
Vacuum pump
-
Distillation apparatus
Procedure:
-
Reactor Setup: Add D-Sorbitol (e.g., 400 g) to a 1 L jacketed reactor.
-
Initial Dehydration: Heat the reactor to 130-140°C with stirring (500 rpm). Apply a light vacuum (1-2 kPa) for ~15 minutes to remove any adsorbed water from the sorbitol.[4]
-
Catalyst Addition: Add the optimized amount of sulfated zirconia catalyst (e.g., 0.5-1.0% w/w relative to sorbitol).[11][12]
-
Reaction Under Vacuum: Increase the vacuum to 3.5-5 kPa to continuously distill the water formed during the reaction. Maintain the temperature at 140-150°C .[4][11]
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them via LC-MS or GC. The reaction is typically complete within 2-5 hours, indicated by the cessation of water distillation and the stabilization of sorbitol conversion.[11][12]
-
Neutralization: Once the reaction is complete, cool the mixture and neutralize the catalyst by adding a stoichiometric amount of sodium hydroxide solution.
-
Purification: Transfer the neutralized crude product to a distillation apparatus. Perform a vacuum distillation at 180-200°C and 0.3-0.5 kPa to isolate the pure isosorbide.[4]
-
Crystallization (Optional): For the highest purity, the distilled isosorbide can be allowed to spontaneously crystallize upon cooling.[4]
Section 4: Data & Visualization
Table 1: Comparison of Catalytic Systems for Sorbitol Dehydration
| Catalyst | Temperature (°C) | Time (h) | Sorbitol Conversion (%) | Isosorbide Yield/Selectivity (%) | Reference(s) |
| p-Toluenesulfonic acid (p-TSA) (1% w/w) | 130 | 5 | >95% (calculated) | 81.9 (Yield) | [12] |
| Sulfuric Acid (H₂SO₄) | 135 | 20 | 97 | 55 (Yield) | [9] |
| Amberlite C200 (Resin) | 135 | 20 | 97 | 55 (Yield) | [9] |
| Sulfated Zirconia (SZ) (sol-gel) | 150 | <2 | 100 | 76 (Yield) | [11] |
| SZ on Hβ Zeolite (SZ/Hβ) | 220 | 3 | 98 | 82 (Selectivity) | [3] |
| Zinc Chloride (ZnCl₂) (molten salt) | 150-200 (optimal) | - | 100 | >85 (Yield) | [9][10] |
Diagrams
Caption: A systematic workflow for troubleshooting synthesis issues.
Caption: Reaction pathways in sorbitol dehydration.
References
-
PubMed. Lipase-catalyzed synthesis of isosorbide monoricinoleate: process optimization by response surface methodology. [Link]
-
ResearchGate. Dehydration of sorbitol into 1,4‐sorbitan and further into isosorbide. [Link]
-
MDPI. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. [Link]
-
RSC Publishing. Sorbitol dehydration into isosorbide in a molten salt hydrate medium. [Link]
-
PubMed Central. Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure–Reactivity Study. [Link]
-
PubMed Central. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. [Link]
-
ResearchGate. Sorbitol dehydration into isosorbide in a molten salt hydrate medium. [Link]
-
RSC Publishing. Synthesis of isosorbide: an overview of challenging reactions. [Link]
-
Taylor & Francis Online. The future of isosorbide as a fundamental constituent for polycarbonates and polyurethanes. [Link]
-
PubMed Central. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]
- Google Patents.
Sources
- 1. Synthesis of isosorbide: an overview of challenging reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | High-Purity [benchchem.com]
- 6. This compound | 58534-88-6 | Benchchem [benchchem.com]
- 7. WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorbitol dehydration into isosorbide in a molten salt hydrate medium - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY20809E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure–Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Common side products and impurities in the synthesis of 5-(Hydroxymethyl)tetrahydrofuran-3-ol
Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)tetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction to reduce 5-(hydroxymethyl)tetrahydrofuran-3-one with sodium borohydride (NaBH₄) is incomplete, and I observe significant amounts of starting material. What could be the cause and how can I improve the conversion?
Answer:
Incomplete reduction of the ketone precursor is a frequent issue. Several factors can contribute to this problem:
-
Reagent Quality and Stoichiometry: Sodium borohydride is susceptible to decomposition upon exposure to moisture. Ensure you are using a fresh, dry batch of NaBH₄. It is also crucial to use a sufficient stoichiometric excess of the reducing agent to compensate for any decomposition and ensure the reaction goes to completion. Typically, 1.5 to 2.0 equivalents of NaBH₄ are recommended.
-
Solvent Choice and Temperature: The choice of solvent significantly impacts the reactivity of NaBH₄. Protic solvents like methanol or ethanol are commonly used and generally effective. However, NaBH₄ can react with these solvents, reducing its effective concentration over time.[1] Running the reaction at a lower temperature (0 °C to room temperature) can help to mitigate this side reaction and improve the efficiency of the ketone reduction.[2]
-
Reaction Time: While the reduction of simple ketones with NaBH₄ is often rapid, steric hindrance or electronic effects in the substrate can slow down the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a freshly opened container of NaBH₄ or dry the existing stock under vacuum.
-
Optimize Stoichiometry: Increase the equivalents of NaBH₄ to 2.0 and observe the effect on the reaction conversion.
-
Control Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Monitor Progress: Take aliquots of the reaction mixture at regular intervals to check for the disappearance of the starting material by TLC or LC-MS.
Question 2: I'm observing a second spot on my TLC plate with a similar polarity to my desired product. I suspect it's a diastereomer. How can I confirm this and what can I do to improve the diastereoselectivity?
Answer:
The reduction of the carbonyl group in 5-(hydroxymethyl)tetrahydrofuran-3-one creates a new stereocenter at the C3 position, which can lead to the formation of two diastereomers: the syn and anti products. The relative orientation of the newly formed hydroxyl group with respect to the existing hydroxymethyl group at C5 determines the diastereomeric outcome.
Confirmation of Diastereomers:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying diastereomers.[2][3] The coupling constants between the protons on the tetrahydrofuran ring, particularly between H3, H4, and H5, will differ for the two diastereomers due to their different spatial arrangements. Nuclear Overhauser Effect (NOE) experiments can also be used to determine the relative stereochemistry.[2]
-
Chiral HPLC: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can often separate diastereomers, allowing for their quantification.[2][3]
Improving Diastereoselectivity:
The diastereoselectivity of the reduction is influenced by the steric hindrance around the carbonyl group and the choice of reducing agent.
-
Bulky Reducing Agents: Employing a bulkier reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), can enhance diastereoselectivity by favoring the approach of the hydride from the less sterically hindered face of the ketone.
-
Chelation-Controlled Reduction: In some cases, using a Lewis acid additive in conjunction with the reducing agent can promote a chelation-controlled reduction, leading to higher diastereoselectivity. The Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the hydroxymethyl group, creating a more rigid intermediate that directs the hydride attack.
Troubleshooting Workflow for Diastereomer Formation:
Caption: A workflow for addressing poor diastereoselectivity.
Question 3: My final product appears to be contaminated with a non-polar impurity. What could this be and how do I remove it?
Answer:
A common non-polar impurity in this synthesis is the over-reduction product, 5-(hydroxymethyl)tetrahydrofuran. This occurs when a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), is used, or when the reaction conditions are too harsh, leading to the reduction of the hydroxyl group at the C3 position.
Identification and Removal:
-
Identification: This byproduct will have a higher Rf value on a TLC plate (less polar) compared to the desired diol. Its presence can be confirmed by GC-MS or NMR spectroscopy, where the signal corresponding to the C3-OH proton will be absent, and a new signal for the C3-H protons will appear.
-
Removal: Purification by column chromatography on silica gel is typically effective for separating the less polar over-reduced product from the more polar diol. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, will facilitate a clean separation.
Question 4: I'm concerned about the potential for ring-opening of the tetrahydrofuran ring during my synthesis. Under what conditions is this likely to occur, and what are the resulting byproducts?
Answer:
The tetrahydrofuran ring is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening under strongly acidic conditions, particularly at elevated temperatures.[4][5][6]
Conditions Leading to Ring-Opening:
-
Acidic Work-up: A prolonged or harsh acidic work-up after the reduction step can lead to ring-opening.
-
Acid-Catalyzed Reactions: Subsequent synthetic steps that employ strong acids and heat can also induce ring-opening.
Potential Ring-Opened Byproducts:
The acid-catalyzed ring-opening of this compound would likely proceed via protonation of the ring oxygen, followed by nucleophilic attack by a counter-ion or solvent molecule. This would result in the formation of linear diol derivatives. For example, if the work-up is performed with hydrochloric acid, a potential byproduct would be a chlorohydrin.
Preventative Measures:
-
Mild Work-up: Use a mild acidic work-up, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to neutralize the reaction mixture.
-
Temperature Control: Keep the temperature low during any acidic steps.
-
Buffer Usage: If acidic conditions are necessary for a subsequent step, consider using a buffer to maintain a controlled pH.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of this compound that can be expected from a standard laboratory synthesis?
A1: With careful execution of the synthesis and purification by column chromatography, a purity of >95% is typically achievable. The main impurities are often the other diastereomer and residual solvent.
Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A2: Yes. Sodium borohydride and lithium aluminum hydride are flammable solids and react violently with water to produce flammable hydrogen gas.[1] Always handle these reagents in a well-ventilated fume hood and away from sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: Can I use catalytic hydrogenation to reduce the ketone precursor?
A3: Yes, catalytic hydrogenation is a viable alternative to using hydride reducing agents.[2] Common catalysts include palladium on carbon (Pd/C) or Raney nickel. This method can sometimes offer better stereoselectivity and is often preferred for larger-scale syntheses due to its operational simplicity and the avoidance of quenching large amounts of reactive hydrides.
Q4: How can I purify my final product if it is a mixture of diastereomers?
A4: If column chromatography does not provide adequate separation of the diastereomers, you can consider forming a diastereomeric salt.[7] This involves reacting the diol with a chiral acid to form two diastereomeric salts, which may have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer can then be recovered by neutralizing the salt.
Q5: What are the key analytical techniques for characterizing the final product and its impurities?
A5: The following table summarizes the key analytical techniques:
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation of the main product and identification of impurities by analyzing chemical shifts and coupling constants.[2][3] |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product and impurities. |
| Chiral HPLC | Separation and quantification of diastereomers and enantiomers.[2][3] |
| FT-IR Spectroscopy | Identification of functional groups, such as the hydroxyl groups and the ether linkage. |
| Elemental Analysis | Confirmation of the elemental composition of the final product. |
Summary of Potential Impurities and Side Products:
| Impurity/Side Product | Formation Pathway | Identification | Troubleshooting/Removal |
| Unreacted Starting Material | Incomplete reduction. | TLC, LC-MS, NMR. | Optimize reaction conditions (reagent stoichiometry, temperature, time). |
| Diastereomers | Non-selective reduction of the ketone. | NMR, Chiral HPLC. | Use bulky reducing agents, chelation control, or purify by chromatography/crystallization. |
| Over-reduction Product | Reduction of the C3-hydroxyl group. | TLC, GC-MS, NMR. | Use a milder reducing agent, control reaction conditions, purify by chromatography. |
| Ring-Opened Byproducts | Acid-catalyzed ring-opening. | LC-MS, NMR. | Use mild acidic work-up, control temperature, use buffers. |
| Borate Salts | Byproducts from borohydride reduction. | Insoluble in many organic solvents. | Aqueous work-up and extraction. |
Reaction Pathway and Potential Side Reactions:
Sources
- 1. Deoxyribose - Wikipedia [en.wikipedia.org]
- 2. (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | High-Purity [benchchem.com]
- 3. (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | 204509-32-0 | Benchchem [benchchem.com]
- 4. cms.chempoint.com [cms.chempoint.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Polar Tetrahydrofuran Diols
Welcome to the technical support center for the purification of polar tetrahydrofuran diols. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-purity polar tetrahydrofuran diols. The unique combination of the polar hydroxyl groups and the tetrahydrofuran ring structure often presents specific purification hurdles. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
Introduction: The Challenge of Purifying Polar Tetrahydrofuran Diols
Polar tetrahydrofuran diols are valuable building blocks in medicinal chemistry and materials science. However, their purification is often complicated by several factors:
-
High Polarity: The presence of two hydroxyl groups makes these compounds highly polar, leading to strong interactions with polar stationary phases in chromatography and high solubility in polar solvents. This can result in poor separation from polar impurities and difficulties in crystallization.
-
Water Solubility & Azeotropes: Many polar tetrahydrofuran diols are highly soluble in water, making its removal challenging. Furthermore, tetrahydrofuran and its derivatives can form azeotropes with water and other solvents, complicating purification by distillation.[1][2]
-
Presence of Isomers: The synthesis of tetrahydrofuran diols can often result in mixtures of cis and trans isomers, which can be difficult to separate due to their similar physical properties.[3][4][5][6]
-
Thermal Instability: Some diols may be sensitive to high temperatures, limiting the use of distillation as a primary purification method.
This guide will address these challenges in a practical, question-and-answer format, providing you with the expertise to overcome them.
Troubleshooting Guide
Column Chromatography Issues
Question: Why am I seeing broad peaks, tailing, or poor separation of my polar tetrahydrofuran diol on a silica gel column?
Answer: This is a common issue stemming from the strong interaction between the polar diol and the acidic silica gel.[7][8] Here’s a breakdown of the causes and solutions:
-
Cause 1: Strong Adsorption to Silica Gel. The hydroxyl groups of your diol form strong hydrogen bonds with the silanol groups on the silica surface, leading to slow elution and peak tailing.
-
Solution 1: Use a More Polar Mobile Phase. A more polar solvent system will compete more effectively for the binding sites on the silica gel, allowing your diol to elute more quickly and with better peak shape.[8][9][10]
-
Recommended Solvent Systems: Start with a solvent system like 5-10% methanol in dichloromethane or ethyl acetate.[8][9] You can gradually increase the methanol concentration, but be aware that using more than 10% methanol can risk dissolving the silica gel.[9]
-
Gradient Elution: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective for separating compounds with a wide range of polarities.[10]
-
-
Cause 2: Acid Sensitivity of the Compound. The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Solution 2: Deactivate the Silica Gel. You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonia in methanol.[8] This is particularly useful if your diol has any acid-labile functional groups.
-
Cause 3: Inappropriate Stationary Phase. For very polar compounds, standard silica gel may not be the optimal choice.
-
Solution 3: Consider Alternative Stationary Phases.
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica, especially for compounds that are sensitive to acid.[8]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an excellent technique for purifying highly polar compounds, as they will elute earlier.[8] Common mobile phases are mixtures of water and acetonitrile or methanol.
-
Table 1: Recommended Starting Solvent Systems for Flash Column Chromatography of Polar Tetrahydrofuran Diols on Silica Gel
| Polarity of Diol | Recommended Solvent System (v/v) | Notes |
| Moderately Polar | 20-50% Ethyl Acetate/Hexane | A standard system for compounds of intermediate polarity.[9] |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane | Good starting points for more polar compounds.[9] |
| Very Polar | 10-20% Methanol/Dichloromethane | For highly polar diols that do not move with less polar systems.[8][9] |
| Acid-Sensitive | Add 1% Triethylamine to the chosen solvent system | Neutralizes the silica gel to prevent compound degradation.[8] |
dot
Caption: A general workflow for the purification of polar tetrahydrofuran diols.
Recrystallization and Water Removal Issues
Question: I'm struggling to recrystallize my polar tetrahydrofuran diol. It either oils out or remains soluble even at low temperatures. What should I do?
Answer: Recrystallization of highly polar compounds can be challenging because "like dissolves like".[11] A solvent that is polar enough to dissolve the diol when hot is often too good a solvent to allow it to crystallize upon cooling.
-
Solution 1: Use a Solvent Pair. A solvent pair consists of two miscible solvents, one in which your diol is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[12]
-
Procedure: Dissolve your diol in a minimal amount of the hot "good" solvent. Then, slowly add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly.
-
Common Solvent Pairs for Polar Compounds:
-
-
Solution 2: Consider Anti-Solvent Precipitation. This is a variation of using a solvent pair. Dissolve your compound in a good solvent at room temperature, then add a large excess of a bad solvent to "crash out" your product. While this is often faster than recrystallization, it may result in a less pure, more amorphous solid.
-
Solution 3: Try a More Exotic Solvent. For very polar compounds that are insoluble even in methanol, you might need to explore more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[14] However, be aware that these high-boiling point solvents can be difficult to remove.
Question: How can I effectively remove residual water from my final product?
Answer: Due to their polarity, tetrahydrofuran diols can retain significant amounts of water.
-
Solution 1: Azeotropic Distillation. If your diol is thermally stable, you can remove water by azeotropic distillation with a solvent like toluene. The toluene-water azeotrope boils at a lower temperature than water, allowing for its removal.
-
Solution 2: High-Vacuum Drying. Drying your sample under high vacuum for an extended period, possibly with gentle heating, can remove residual water and other volatile solvents.
-
Solution 3: Lyophilization (Freeze-Drying). If your diol is dissolved in water, lyophilization is an excellent method for removing the water without heating, which is ideal for heat-sensitive compounds.[15]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude tetrahydrofuran diol sample?
A1: Common impurities can include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Byproducts: Such as incompletely cyclized precursors or over-reduced products.
-
Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove.[16]
-
Water: As discussed, water is a common and persistent impurity.[1]
Q2: How can I separate cis and trans isomers of my tetrahydrofuran diol?
A2: The separation of diastereomers can be challenging.
-
Chromatography: Careful optimization of column chromatography, often with a less polar solvent system to maximize the small differences in polarity between the isomers, can sometimes be effective.[3][4] Preparative HPLC, especially on a chiral column if the diol is chiral, can also be a powerful tool.[3]
-
Derivatization: In some cases, the diol can be derivatized (e.g., as an ester or acetal) to create diastereomers with more significant differences in their physical properties, facilitating separation. The protecting groups can then be removed.
Q3: What are the best analytical techniques to assess the purity of my polar diol?
A3: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your diol and identifying any organic impurities. For chiral diols, NMR with a chiral derivatizing agent can be used to determine enantiomeric purity.[17][18][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace impurities and confirming the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating your diol from its impurities.
Q4: My polar diol seems to be "streaking" on the TLC plate. What does this mean and how can I fix it?
A4: Streaking on a TLC plate is analogous to peak tailing in column chromatography and is usually caused by strong binding to the stationary phase. To resolve this, you need to use a more polar eluent for your TLC development. Try adding a small percentage of methanol or a few drops of acetic acid or triethylamine to the developing solvent to improve the spot shape.
Experimental Protocols
Protocol 1: Step-by-Step Guide for Flash Column Chromatography of a Polar Tetrahydrofuran Diol
-
Choose the Right Solvent System:
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should give your desired compound an Rf value of approximately 0.2-0.4.
-
Start with a mixture of ethyl acetate and hexanes. If the compound does not move from the baseline, switch to a more polar system like methanol in dichloromethane.[8][9]
-
-
Pack the Column:
-
Select a column size appropriate for the amount of crude material (typically a 20-50 fold excess of silica gel by weight).[7]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.
-
-
Load the Sample:
-
Dissolve your crude diol in a minimal amount of a polar solvent (e.g., dichloromethane, methanol).
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute and Collect Fractions:
-
Begin eluting with your chosen solvent system, collecting fractions.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Monitor the elution of your compound by TLC.
-
-
Combine and Concentrate:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Protocol 2: General Procedure for Recrystallization using a Solvent Pair
-
Select the Solvent Pair:
-
Identify a "good" solvent that readily dissolves your diol when hot.
-
Find a "bad" solvent in which your diol is poorly soluble, even when hot. The two solvents must be miscible.
-
-
Dissolve the Crude Product:
-
Place the crude diol in an Erlenmeyer flask.
-
Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
-
-
Induce Crystallization:
-
While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness.
-
If necessary, gently reheat the mixture until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
References
[1] Process for the purification of tetrahydrofuran. Google Patents. [17] Simple protocol for NMR analysis of the enantiomeric purity of diols. PubMed. [Link] [9] Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link] [16] How do I remove DMF from a product sensitive to hydrolysis? ResearchGate. [Link] [21] Process for the separation and purification of a mixed diol stream. Google Patents. [20] Recrystallization. [Link] [22] Method of preparing 2,5-furandimethanol and 2,5-tetrahydrofuran dimethanol from 5-hydroxymethylfurfural. Google Patents. [23] Stereoselective Tetrahydrofuran Synthesis by Duncan Edward Shaw. Nottingham ePrints. [Link] [3] Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health. [Link] [12] Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link] [24] Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. National Institutes of Health. [Link] [18] Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. PubMed. [Link] [4] Separation of cis and trans isomers of 1,4-disilacyclohexadienes and related 9,10-dihydro-9,10-disilaanthracenes. [Link] [25] Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link] [7] Column chromatography. [Link] [26] Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. [Link] [13] Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link] [27] False Results Caused by Solvent Impurity in Tetrahydrofuran for MALDI TOF MS Analysis of Amines. PubMed. [Link] [2] Zero-Discharge Process for Recycling of Tetrahydrofuran–Water Mixtures. MDPI. [Link] [28] Extraction Protocol for Polar Solvents. University of Rochester Department of Chemistry. [Link] [19] NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Royal Society of Chemistry. [Link] [29] Highly selective one-pot production of 2,5-furandimethanol from saccharides. Royal Society of Chemistry. [Link] [5] Separation of cis and trans isomers. Google Patents. [10] Column chromatography. Columbia University. [Link] [30] Polytetrahydrofuran diol and its preparation and purification method. Google Patents. [31] Workup Diol Extraction 2015. YouTube. [Link] [32] 2,5-tetrahydrofuran dimethanol (THFDM), CAS 104-80-3. GS Biomats. [Link] [8] Column Chromatography Notes. Membrane Solutions. [Link] [11] Recrystallization. Wired Chemist. [Link] [33] Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. ACS Publications. [Link] [34] Tetrahydrofuran purification. Google Patents. [6] Separation of cis/trans isomers. Chromatography Forum. [Link] [14] How do I make a crystal of highly polar compounds? ResearchGate. [Link] [35] Synthesis of chiral tetrahydrofuran derivatives. ResearchGate. [Link] [36] Diol Separations. [Link] [37] A-level Chemistry 7405 Specification. AQA. [Link] [38] tetrahydrofuran thf solvent: Topics by Science.gov. [Link] [39] Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link] [15] How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [Link]
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- 1. US4919765A - Process for the purification of tetrahydrofuran - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
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- 8. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
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- 24. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tetrahydrofuran synthesis [organic-chemistry.org]
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- 29. Highly selective one-pot production of 2,5-furandimethanol from saccharides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. CN1884339A - Polytetrahydrofuran diol and its preparation and purification method - Google Patents [patents.google.com]
- 31. m.youtube.com [m.youtube.com]
- 32. 2,5-tetrahydrofuran dimethanol (THFDM), CAS 104-80-3 | GS Biomats [gsbiomats.com]
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- 39. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Optimizing reaction conditions for the stereoselective synthesis of 5-(Hydroxymethyl)tetrahydrofuran-3-ol
Technical Support Center: Optimizing Stereoselective Synthesis of 5-(Hydroxymethyl)tetrahydrofuran-3-ol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in this valuable chiral building block. The inherent stereochemical challenges at the C3 and C5 positions demand a nuanced approach to reaction design and optimization. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to enhance the yield, diastereoselectivity, and enantioselectivity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic decisions you will face when designing your synthetic route.
Q1: What are the primary strategies for achieving a stereochemically pure product?
A1: There are two dominant and philosophically different approaches to obtaining enantiopure this compound:
-
Chiral Pool Synthesis: This is the most established method, leveraging the inherent chirality of readily available natural products. Starting materials like L-glutamic acid, L-malic acid, or carbohydrates such as L-xylose possess pre-defined stereocenters that are carried through the synthetic sequence.[1][2] For instance, the (S)-stereocenter of L-glutamic acid can be converted via diazotization and subsequent reduction to form the (R)-alcohol at the C5 position.[1] This strategy is often cost-effective and reliable, as the key stereocenter is set from the beginning.
-
Catalytic Asymmetric Synthesis: This modern approach introduces chirality using a chiral catalyst on an achiral or racemic substrate. Methods like the Sharpless Asymmetric Dihydroxylation (AD) of a suitable vinylfuran precursor can install the vicinal diol functionality with high enantioselectivity.[3][4][5] This route offers flexibility but requires careful optimization of the catalyst system and reaction conditions.
Q2: My goal is the cis-diastereomer. What is the most critical stereocenter to control, and how is it typically done?
A2: The most common and pivotal step for controlling the relative stereochemistry is the diastereoselective reduction of the ketone precursor, 5-(hydroxymethyl)dihydrofuran-3(2H)-one . The facial selectivity of this reduction directly determines the cis or trans relationship between the C3-hydroxyl and the C5-hydroxymethyl groups.
To achieve the desired cis configuration, the hydride reducing agent must attack the carbonyl from the face trans to the existing hydroxymethyl substituent at C5. This is typically achieved by using a sterically demanding reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride) . The bulk of the reagent forces the approach from the less sterically hindered face of the molecule, leading to the formation of the cis-alcohol. Conversely, less bulky reagents like sodium borohydride (NaBH₄) often give lower diastereoselectivity or may even favor the trans product depending on the substrate and conditions.[6]
Q3: From a process development perspective, is it better to use a chiral pool or an asymmetric catalysis approach?
A3: The choice depends on several factors, including scale, cost, and available expertise.
-
Chiral Pool: Generally preferred for large-scale synthesis due to the low cost and availability of starting materials like L-glutamic acid. The procedures are well-established, though they may involve more steps compared to some catalytic routes.[1]
-
Asymmetric Catalysis: Highly attractive due to its elegance and potential for shorter routes. However, the catalysts, particularly those based on precious metals like osmium or rhodium, can be expensive.[7][8] Catalyst loading, turnover number, and sensitivity to impurities become critical parameters that require rigorous process optimization.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Low Diastereoselectivity in the Reduction of 5-(hydroxymethyl)dihydrofuran-3(2H)-one.
-
Question: I am attempting to synthesize cis-5-(hydroxymethyl)tetrahydrofuran-3-ol via reduction of the corresponding ketone, but my reaction yields a nearly 1:1 mixture of cis and trans isomers. What is going wrong?
-
Answer & Solution: This is a classic selectivity challenge. The low diastereomeric ratio (d.r.) points directly to the choice of reducing agent and the reaction conditions, which are not sufficiently differentiating between the two faces of the carbonyl.
-
Underlying Cause: Small, unhindered reducing agents (e.g., NaBH₄) are often not selective enough for this substrate. Furthermore, higher temperatures can erode selectivity by providing enough thermal energy to overcome the small activation energy difference between the two diastereomeric transition states.[9]
-
Troubleshooting Steps:
-
Change the Reducing Agent: Switch to a bulkier hydride source. L-Selectride® or K-Selectride® are the industry standards for directing hydride attack to the face opposite a substituent at an adjacent stereocenter.
-
Lower the Reaction Temperature: Perform the reduction at low temperatures (e.g., -78 °C). This exaggerates the energy difference between the competing transition states, favoring the path of least steric resistance and thus enhancing the formation of the kinetic (cis) product.[9]
-
Solvent Choice: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Anhydrous THF is the most common and reliable solvent for Selectride reductions. Ensure it is completely dry.
-
-
| Reducing Agent | Typical Diastereoselectivity (cis:trans) | Temperature | Notes |
| Sodium Borohydride (NaBH₄) | Low (1:1 to 3:1) | 0 °C to RT | Poorly selective for this substrate. |
| Lithium Aluminium Hydride (LiAlH₄) | Moderate | -20 °C to 0 °C | More reactive than NaBH₄, but selectivity can be variable. |
| L-Selectride® | High (>10:1) | -78 °C | The reagent of choice for high cis selectivity due to its steric bulk. |
| K-Selectride® | High (>10:1) | -78 °C | Similar to L-Selectride®, offers high selectivity. |
Problem 2: My Sharpless Asymmetric Dihydroxylation (AD) reaction is sluggish and gives low enantiomeric excess (ee).
-
Question: I am using an AD-mix-β to synthesize the diol from a vinylfuran precursor, but the reaction is very slow and the product has a low ee. How can I optimize this?
-
Answer & Solution: The efficiency of the Sharpless AD reaction is highly substrate-dependent and sensitive to reaction conditions.[5][10]
-
Underlying Cause & Solutions:
-
Catalyst Turnover: The catalytic cycle may have stalled. The Sharpless AD mechanism involves the re-oxidation of the osmium catalyst.[10] Adding a co-catalyst like methanesulfonamide (CH₃SO₂NH₂) is known to accelerate the hydrolysis of the osmate ester intermediate, which can significantly improve the reaction rate and turnover, especially for non-terminal alkenes.[10]
-
Ligand Mismatch: While the AD-mix provides a pre-packaged formulation, the ligand-to-substrate fit is crucial. Ensure you are using the correct ligand for the desired enantiomer. For most substrates, (DHQD)₂-PHAL (in AD-mix-β) and (DHQ)₂-PHAL (in AD-mix-α) deliver opposite enantiomers.[5]
-
Solvent System: The standard t-BuOH/H₂O (1:1) system is critical. The presence of water is essential for the hydrolysis step. Ensure the reagents are fully dissolved and the mixture is stirred vigorously to overcome phase separation.
-
Reaction Temperature: While many AD reactions run well at room temperature, some substrates require 0 °C to maximize enantioselectivity. Try lowering the temperature.
-
-
Problem 3: I am observing significant byproduct formation, possibly from furan ring degradation, during my synthesis.
-
Question: My reaction workup involves acidic or basic conditions, and I am seeing a significant loss of my desired product and the formation of dark, polymeric material. What is happening?
-
Answer & Solution: Furan rings are notoriously sensitive to harsh conditions, particularly strong acids.[11]
-
Underlying Cause: The furan nucleus is an electron-rich aromatic system that is prone to polymerization or degradation under strong acidic conditions. Protic acids can protonate the ring, initiating electrophilic chain reactions.
-
Troubleshooting Steps:
-
Use Buffered/Mild Conditions: Avoid strong acids (e.g., HCl, H₂SO₄) during workup. If an acidic wash is necessary, use a buffered solution or a weak acid like saturated ammonium chloride (NH₄Cl).
-
Optimize Purification: Standard silica gel chromatography can be acidic enough to cause degradation of sensitive compounds. Consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine) and then flushing with the eluent alone before loading your sample. Alternatively, use a different stationary phase like alumina (neutral or basic).
-
Protecting Groups: If subsequent steps require harsh conditions, consider protecting the hydroxyl groups (e.g., as silyl ethers) to increase the stability of the molecule.
-
-
Section 3: Optimized Experimental Protocols
Protocol 1: Diastereoselective Reduction of 5-(Hydroxymethyl)dihydrofuran-3(2H)-one for cis-Product
This protocol is optimized for achieving high diastereoselectivity in favor of the cis-isomer.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-(hydroxymethyl)dihydrofuran-3(2H)-one (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of 3 M aqueous sodium hydroxide (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This quench is exothermic.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield cis-5-(hydroxymethyl)tetrahydrofuran-3-ol.
Section 4: Visualizations and Data
Diagram 1: General Synthetic Workflow
This diagram illustrates a common synthetic pathway from a ketone precursor.
Caption: Key stereodetermining reduction step.
Diagram 2: Troubleshooting Low Diastereoselectivity
A decision tree to guide optimization efforts.
Caption: Decision tree for improving diastereoselectivity.
References
- Thieme E-Books & E-Journals. Sharpless Asymmetric Dihydroxylation on α,β-Unsaturated Diazoketones: A New Entry for the Synthesis of Disubstituted Furanones.
-
O'Doherty, G. A., & Balachari, D. (2000). Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. Organic Letters, 2(6), 863–866. Available from: [Link]
-
Wolfe, J. P., & Rossi, M. A. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 38(8), 641–653. Available from: [Link]
-
MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions for the selective formation of 2a or 3a, respectively. Available from: [Link]
-
ResearchGate. Asymmetric Dihydroxylation of Vinyl Sulfones: Routes to Enantioenriched ??-Hydroxyaldehydes and the Enantioselective Syntheses of Furan-2(5H)-ones. Available from: [Link]
-
ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. Available from: [Link]
-
Frontiers in Chemistry. (2020). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. Available from: [Link]
-
Synfacts. (2025). Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives. Available from: [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. Available from: [Link]
-
DSpace. (2014). Stereoselective synthesis of Bis-Tetrahydrofurans. Available from: [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
Bode Research Group. Key Concepts in Stereoselective Synthesis. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Available from: [Link]
-
PubMed Central. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Available from: [Link]
-
ResearchGate. The mechanistic pathway of forming: A HMF from glucose and B FF from xylose. Available from: [Link]
-
MDPI. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Available from: [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]
-
ResearchGate. (2009). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Available from: [Link]
-
PubMed Central. (2010). Synthesis of Furfural from Xylose and Xylan. Available from: [Link]
-
PubMed. (2015). A Synthesis of Dihydrofuran-3(2H)-ones. Available from: [Link]
-
RSC Publishing. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Available from: [Link]
-
PubMed Central. (2012). Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for incomplete conversion in furan ring hydrogenation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during the catalytic hydrogenation of furan rings. As Senior Application Scientists, we have compiled this resource based on both fundamental chemical principles and extensive field experience to help you navigate the complexities of your experiments and achieve successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific and critical issue of incomplete conversion.
Primary Issue: My furan ring hydrogenation is not going to completion. What are the likely causes and how can I resolve this?
Incomplete conversion in furan ring hydrogenation is a frequent challenge that can stem from a variety of factors, ranging from catalyst issues to suboptimal reaction conditions. Below, we dissect the most common culprits and provide systematic troubleshooting strategies.
Is Your Catalyst the Problem? Deactivation and Inappropriate Choice
The catalyst is the heart of your hydrogenation reaction. Its health and suitability are paramount for achieving high conversion.
Question 1.1: My reaction started well but then stalled. Could my catalyst be deactivated?
Answer: Yes, catalyst deactivation is a primary suspect when a reaction begins efficiently but then slows or stops prematurely. Deactivation can occur through several mechanisms:
-
Poisoning: Trace impurities in your starting material, solvent, or hydrogen gas can irreversibly bind to the active sites of your catalyst, rendering them inactive. Sulfur and nitrogen compounds are notorious poisons for noble metal catalysts like Palladium (Pd) and Platinum (Pt).[1][2][3][4][5]
-
Coking/Fouling: Polymeric or carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking the active sites. This is more common at higher reaction temperatures.[1]
-
Leaching: The active metal may leach from the support into the reaction medium, particularly under harsh conditions or with incompatible solvents, leading to a loss of active sites.[6][7]
-
Sintering: At elevated temperatures, fine metal nanoparticles on the support can agglomerate into larger particles, reducing the active surface area.[1]
Troubleshooting Protocol for Catalyst Deactivation:
-
Purity Check:
-
Substrate & Solvent: Analyze your starting furan derivative and solvent for potential poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis.
-
Hydrogen Source: Ensure you are using high-purity hydrogen gas.
-
-
Catalyst Handling:
-
Always handle catalysts under an inert atmosphere (e.g., in a glovebox) to prevent oxidation of the active metal.
-
Use fresh catalyst for critical experiments to establish a baseline.
-
-
Catalyst Regeneration:
-
For deactivation by coking, a carefully controlled calcination (heating in air or oxygen) can sometimes burn off the carbonaceous deposits.[8][9] However, this may also lead to sintering if not performed correctly.
-
Regeneration from poisoning is often more difficult and may require specific chemical treatments.[2]
-
Question 1.2: I'm using a standard catalyst (e.g., Pd/C), but the conversion is still low. Is it the right choice for my specific furan derivative?
Answer: While Palladium on carbon (Pd/C) is a versatile catalyst, the optimal choice is highly dependent on the specific substituents on the furan ring and the desired product.[7][10]
-
Noble Metals (Pd, Pt, Ru, Rh): These are generally highly active for furan ring hydrogenation.[11][12]
-
Palladium (Pd): Often favored for the hydrogenation of the furan ring.[10][13][14]
-
Platinum (Pt): Can be more active than Pd but may also be more prone to ring opening side reactions.[12][15]
-
Ruthenium (Ru): Can be effective, particularly for hydrogenolysis of C-O bonds, which may or may not be desirable.[10][15]
-
-
Non-Noble Metals (Ni, Co, Cu): These are often used in industrial processes due to lower cost but may require more forcing reaction conditions (higher temperature and pressure).[6][10][11]
Key Considerations for Catalyst Selection:
-
Substituent Effects: Electron-donating or withdrawing groups on the furan ring can influence its interaction with the catalyst surface, affecting reactivity.
-
Support Effects: The catalyst support (e.g., carbon, alumina, silica) can influence the dispersion of the metal and the overall catalytic activity.[4][10] Acidic supports, for instance, can sometimes promote undesired side reactions.[18]
Are Your Reaction Conditions Optimized? The Critical Role of Temperature, Pressure, and Solvent
Even with the right catalyst, suboptimal reaction conditions can lead to incomplete conversion.
Question 2.1: How do I determine the optimal temperature and hydrogen pressure for my reaction?
Answer: Temperature and pressure are critical parameters that must be carefully optimized. There is often a trade-off between reaction rate and selectivity.
-
Temperature:
-
Too Low: The reaction may be too slow to reach completion in a reasonable timeframe.
-
Too High: Can lead to side reactions such as hydrogenolysis (ring opening), decarbonylation, or polymerization, as well as catalyst sintering.[15][19] For some substrates, higher temperatures favor hydrogenation of functional groups over the furan ring.[15]
-
-
Hydrogen Pressure:
-
Too Low: Insufficient hydrogen availability on the catalyst surface will limit the reaction rate.
-
Too High: While generally favoring hydrogenation, excessively high pressures can sometimes lead to over-hydrogenation or other undesired reactions.[10]
-
Experimental Protocol for Optimization:
A Design of Experiments (DoE) approach is highly recommended. A simple matrix varying temperature and pressure can efficiently identify the optimal window.
| Parameter | Low Level | Mid Level | High Level |
| Temperature (°C) | Ambient | 50 | 80 |
| H₂ Pressure (bar) | 1 | 10 | 50 |
Monitor conversion at set time points for each condition.
Question 2.2: Can the choice of solvent affect the conversion?
Answer: Absolutely. The solvent plays multiple roles, including dissolving the substrate and hydrogen, and influencing the interaction of the substrate with the catalyst surface.
-
Polar vs. Non-polar: Polar solvents can sometimes facilitate more efficient hydrogenation and may favor hydrogenation of the furan ring over other functional groups.[10]
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols) can act as hydrogen donors in some catalytic systems (transfer hydrogenation) but can also participate in side reactions.[10] Water can be an environmentally friendly solvent and can influence selectivity.[13]
Commonly Used Solvents for Furan Hydrogenation:
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol)
-
Ethers (e.g., Tetrahydrofuran (THF), Dioxane)
-
Hydrocarbons (e.g., Hexane, Toluene)
-
Water[13]
It is crucial to ensure your chosen solvent is stable under the reaction conditions and does not compete with the substrate for active sites on the catalyst.
Visualizing the Troubleshooting Process
To aid in your diagnostic process, the following workflow outlines a logical approach to identifying and resolving the cause of incomplete conversion.
Caption: A logical workflow for troubleshooting incomplete furan ring hydrogenation.
Advanced Troubleshooting: Uncovering Hidden Variables
If you've addressed the common issues above and are still facing incomplete conversion, consider these more nuanced factors.
Question 3.1: Could stable intermediates be forming and accumulating in my reaction?
Answer: Yes, the hydrogenation of furan to tetrahydrofuran is a stepwise process. Dihydrofuran (DHF) is a known stable intermediate in this reaction.[14] The accumulation of such intermediates can give the appearance of an incomplete reaction.
-
Mechanism Insight: The hydrogenation typically proceeds sequentially around the ring. The specific pathway and the stability of intermediates can be influenced by the catalyst and reaction conditions.[14]
Diagnostic Approach:
-
Time-Course Study: Take aliquots from your reaction at various time points and analyze them by GC-MS or NMR. This will reveal the concentration profiles of the starting material, product, and any intermediates over time.
-
Reaction Pathway Analysis: Understanding the potential reaction pathway for your specific substrate can help you anticipate and identify likely intermediates.
Caption: Simplified reaction pathway showing a stable intermediate.
Question 3.2: My substrate is a complex molecule. Could steric hindrance be a factor?
Answer: Yes, bulky substituents on the furan ring or elsewhere in the molecule can sterically hinder the approach of the ring to the catalyst surface. This can significantly slow down the rate of hydrogenation.
-
Catalyst Site Blocking: In some cases, other functional groups on the molecule might preferentially adsorb to the catalyst, effectively blocking the furan ring from accessing the active sites.[20]
Mitigation Strategies:
-
Catalyst Choice: Consider catalysts with different pore structures or supports that might better accommodate a sterically demanding substrate.
-
Linker Chemistry: If synthesizing a complex molecule, consider hydrogenating the furan ring at an earlier stage before bulky groups are introduced.
-
Homogeneous Catalysis: In some challenging cases, a switch to a homogeneous hydrogenation catalyst might offer a solution, as the active sites are more accessible.
By systematically working through these potential issues, you can effectively diagnose the root cause of incomplete conversion and develop a robust protocol for the successful hydrogenation of your furan derivatives.
References
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Gong, W., Chen, C., & Zhang, H. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. [Link]
- Ota, A., Ide, Y., & Sadaki, T. (2012). Method of producing tetrahydrofuran derivatives by hydrogenation of furans.
-
Sitthisa, S., Sooknoi, T., & Ma, Y. (2011). Understanding Activity Trends in Furfural Hydrogenation on Transition Metal Surfaces. ACS Catalysis. [Link]
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Lange, J. P., van der Heide, E., van Buijtenen, J., & Price, R. (2012). Furfural—A Promising Platform for Lignocellulosic Biofuels. ChemSusChem. [Link]
-
Mironenko, R. M., Belskaya, O. B., & Talsi, V. P. (2016). Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(iv) oxide without addition of hydrogen gas. RSC Publishing. [Link]
-
Karakaya, C., & Kee, R. J. (2016). Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(IV) oxide without addition of hydrogen gas. ResearchGate. [Link]
-
Nakagawa, Y., Tamura, M., & Tomishige, K. (2013). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews. [Link]
-
Li, H., Song, J., & Zhang, J. (2020). Hydrogenation of furan derivatives. ResearchGate. [Link]
-
Gong, W., Chen, C., & Zhang, H. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. ResearchGate. [Link]
-
Aldosari, O., Iqbal, J., & Al-Muhaish, F. (2019). Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives and value-added chemicals. ResearchGate. [Link]
-
Pescarmona, P. P., & Verboekend, D. (2021). FUR hydrogenation products and side reactions. ResearchGate. [Link]
-
Li, H., Song, J., & Zhang, J. (2020). Selective hydrogenation of furfural for high-value chemicals: effect of catalysts and temperature. ResearchGate. [Link]
-
Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Publishing. [Link]
-
MacIntosh, K. L., & Beaumont, S. (2020). Comparison of different supports during furfural hydrogenation. a... ResearchGate. [Link]
-
Vuyyuru, K. R., & Strasser, P. (2018). Strategies to Control Electrochemical Hydrogenation and Hydrogenolysis of Furfural and Minimize Undesired Side Reactions. ResearchGate. [Link]
-
Taylor, M. J., Jiang, L., & Queen, W. L. (2017). Catalytic Hydrogenation of Furan Compounds. Industrial & Engineering Chemistry. [Link]
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Vlachos, D. G., & Nikolakis, V. (2020). Continuous Hydrogenation of Aqueous Furfural Using a Metal-Supported Activated Carbon Monolith. ACS Omega. [Link]
-
Oestreich, M. (2021). Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. Organic Letters. [Link]
-
Zhang, J., Liu, Y., & Liu, X. (2021). Selective hydrogenolysis of the Csp 2 –O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. RSC Publishing. [Link]
-
Wang, T., Zhang, J., & Li, W. (2018). Transfer Hydrogenation of Biomass-Derived Furfural to 2-Methylfuran over CuZnAl Catalysts. Industrial & Engineering Chemistry Research. [Link]
-
Gong, W., Chen, C., & Zhang, H. (2019). Recent Advances in Catalytic Hydrogenation of Furfural over Non-noble Metal Catalysts. ResearchGate. [Link]
-
Pescarmona, P. P., & Verboekend, D. (2021). The furfural hydrogenation reaction pathway presented by the literature. 1,57,61…. ResearchGate. [Link]
- Xiong, K., Lee, W. S., & Bhan, A. (2014). Catalyst for hydrogenation of furfurol and furfuryl alcohol to 2-methylfuran.
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Li, H., Song, J., & Zhang, J. (2020). Deactivation and Regeneration Study of Co Promoted MoO3 Catalyst in Hydrogenolysis of Dibenzofuran. ResearchGate. [Link]
-
Xu, L., Nie, R., & Chen, X. (2022). Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Mediation. MDPI. [Link]
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Vlachos, D. G., & Nikolakis, V. (2018). Schematic depicting furan activation to deoxygenates, oxygenates and…. ResearchGate. [Link]
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Bitemirova, A. (n.d.). Regeneration of Spent Catalysts for Furfural Decarbonylation. Bitemirova. [Link]
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Al-NIZARI, A. A., & Al-Saeedi, J. N. (2020). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
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Chen, B., Li, F., & Huang, Z. (2021). Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. Reaction Chemistry & Engineering (RSC Publishing). [Link]
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Dumesic, J. A., & Huber, G. W. (2013). Kinetics of hydrogenation and hydrogenolysis of 2,5-dimethylfuran over noble metals catalysts under mild conditions. ResearchGate. [Link]
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Resasco, D. E., & Crossley, S. (2011). Kinetics and mechanism of hydrogenation of furfural on Cu/SiO2 catalysts. The University of Oklahoma. [Link]
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Lee, J., Kim, D., & Kim, Y. T. (2022). Gas-phase hydrogenation of furfural into value-added chemicals: The critical role of metal-based catalysts. ResearchGate. [Link]
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findus361 (2023). Hydrogenation troubleshooting. Reddit. [Link]
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Barbier, J., & Marecot, P. (1995). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]
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N.A. (1984). Sulfate as a precursor of catalyst poisoning. OSTI.GOV. [Link]
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Escandón, L. S., Ordóñez, S., & Vega, A. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. PubMed. [Link]
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Escandón, L. S., Ordóñez, S., & Vega, A. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. [Link]
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Technical Support Center: A Guide to the Stability and Proper Storage of 5-(Hydroxymethyl)tetrahydrofuran-3-ol
Welcome to the Technical Support Center for 5-(Hydroxymethyl)tetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral building block. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the stability and integrity of this compound throughout your experimental workflows. Our aim is to equip you with the necessary knowledge to anticipate and resolve challenges, thereby ensuring the reliability and reproducibility of your results.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the handling, storage, and use of this compound. Each problem is analyzed from a mechanistic perspective, with actionable solutions provided.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Symptoms:
-
Lower than expected yield in reactions where the compound is a starting material.
-
Appearance of unexpected spots on TLC or peaks in LC-MS/GC-MS analysis of the crude reaction mixture.
Potential Causes and Solutions:
-
Cause A: Degradation of the Starting Material. this compound is susceptible to degradation, which can introduce impurities into your reaction.
-
Solution: Before use, always assess the purity of the compound, especially if the container has been opened previously or stored for an extended period. A quick purity check via NMR, LC-MS, or GC-MS is recommended. For routine checks, FT-IR can confirm the presence of hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1120 cm⁻¹) functional groups.[1]
-
-
Cause B: Suboptimal Reaction Conditions. The presence of two hydroxyl groups with different steric environments and the ether linkage in the tetrahydrofuran ring necessitates careful selection of reaction conditions.
-
Solution:
-
pH Control: The compound is known to degrade at a pH above 7.5.[2] For aqueous reactions, use phosphate or acetate buffers to maintain a pH between 4.5 and 6.5.[2]
-
Protecting Group Strategy: In multi-step syntheses, the two hydroxyl groups may react non-selectively. A well-defined protecting group strategy is crucial.[3] For instance, silyl ethers (e.g., TBDMS) or acetals can be employed to selectively protect one or both hydroxyl groups.[2] Inadequate protection can lead to a mixture of products.
-
Temperature Control: Aggressive heating can lead to side reactions or epimerization of chiral centers.[3] It is advisable to conduct reactions at the lowest effective temperature and monitor progress closely.
-
-
-
Cause C: Incompatible Reagents. The ether and alcohol functionalities can react with a range of reagents, leading to undesired side reactions.
-
Solution: Avoid strong oxidizing agents, as they can lead to over-oxidation or ring cleavage.[4] Strong acids can catalyze ring-opening or dehydration reactions. When performing reactions such as nucleophilic substitution on the hydroxyl groups, ensure that the reagents are compatible with the tetrahydrofuran ring.
-
Experimental Workflow for Troubleshooting Low Yields:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Observable Changes in the Physical Appearance of the Compound
Symptoms:
-
The typically colorless or white solid/liquid develops a yellow or brown tint.
-
Appearance of cloudiness, suspended particles, or crystal formation in the liquid form.[5]
Potential Causes and Solutions:
-
Cause A: Oxidation and Peroxide Formation. Like its parent compound, tetrahydrofuran, this compound can undergo oxidation upon exposure to air, especially over prolonged periods.[2] Furfural, a related compound, is known to turn from colorless to brown upon air oxidation.[6] This can also lead to the formation of explosive peroxides.
-
Solution:
-
Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen).[2]
-
Peroxide Testing: If peroxide formation is suspected, test for peroxides using commercially available test strips. Caution: Do not handle containers with visible crystal formation, as these may be highly explosive peroxides.[5][7] Contact your institution's Environmental Health and Safety department for disposal.
-
-
-
Cause B: Photolytic Degradation. Exposure to UV light can cause photolytic cleavage of the hydroxyl groups and the tetrahydrofuran ring.[2]
-
Solution: Store the compound in amber vials or in a dark place to protect it from light.[2]
-
-
Cause C: Hygroscopicity. The presence of hydroxyl groups makes the compound hygroscopic, meaning it can absorb moisture from the air. This can affect its reactivity and physical state.
-
Solution: Store in a tightly sealed container in a desiccator or a dry, controlled environment.
-
II. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for solid this compound?
-
Q2: How should I store solutions of this compound?
-
Solutions in anhydrous DMSO have shown greater than 90% stability over 6 months when stored at -80°C.[2]
-
-
Q3: Is there a difference in stability between the stereoisomers of this compound?
-
While enantiomers like (3S,5R) and (3R,5S) have identical functional groups and are expected to have similar chemical stability, their biological activities may differ.[2] Currently, there is limited public data directly comparing the chemical stability of the different stereoisomers. It is prudent to handle all stereoisomers with the same precautions regarding storage and handling.
-
Stability and Degradation
-
Q4: What are the primary degradation pathways for this compound?
-
The main degradation pathways include:
-
Oxidation: The primary alcohol (hydroxymethyl group) can be oxidized to a carboxylic acid.[1][2]
-
pH-mediated degradation: The compound is unstable in alkaline conditions (pH > 7.5).[2]
-
Photolysis: UV light can induce cleavage of the hydroxyl groups and the ether ring.[2]
-
Peroxide formation: As a tetrahydrofuran derivative, it is susceptible to the formation of explosive peroxides upon exposure to air.
-
-
-
Q5: What are the likely degradation products?
-
Based on the degradation pathways, potential degradation products include the corresponding carboxylic acid from oxidation, and ring-opened products such as olefinic alcohols and carbonyl compounds from photolysis.
-
Analytical and Purity Assessment
-
Q6: How can I check the purity of my this compound sample?
-
Several analytical techniques can be used:
-
HPLC: High-Performance Liquid Chromatography with UV or mass spectrometric detection is a reliable method. For related furan compounds, reversed-phase columns with mobile phases consisting of acidified water and methanol or acetonitrile have been used.[8][9][10]
-
GC-MS: Gas Chromatography-Mass Spectrometry can also be employed, often requiring derivatization of the hydroxyl groups to increase volatility.[11]
-
NMR: Nuclear Magnetic Resonance spectroscopy can provide a detailed structural confirmation and purity assessment.
-
FT-IR: Fourier-Transform Infrared spectroscopy can be used for a quick functional group analysis.[1]
-
-
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Protection | Duration |
| Solid (Lyophilized) | -20°C | Inert (Argon/Nitrogen) | Amber vial/Dark | Long-term |
| Solid | Room Temperature | Tightly sealed, dry | Amber vial/Dark | Short-term |
| Solution (in anhydrous DMSO) | -80°C | Inert (Argon/Nitrogen) | Amber vial/Dark | > 6 months |
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
III. References
-
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol - Benchchem. (n.d.). Retrieved January 22, 2026, from
-
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol - Benchchem. (n.d.). Retrieved January 22, 2026, from
-
Determination of 5-hydroxymethylfurfural (5-HMF) in Expired Pharmaceutical Syrups by Using HPLC-DAD Method. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. (2023). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Comparing the stability of geminal diols. (2020). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]
-
HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA) in same mobile phase. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The aldehyde (Furfural) color? (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Peroxide Formation. (n.d.). Department of Chemistry and Biochemistry. Retrieved January 22, 2026, from [Link]
-
Tetrahydrofuran (THF). (n.d.). Monument Chemical. Retrieved January 22, 2026, from [Link]
-
Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. (2011). Applied Microbiology and Biotechnology. Retrieved January 22, 2026, from [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Production of 4-Hydroxymethylfurfural from Derivatives of Biomass-Derived Glycerol for Chemicals and Polymers. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Chemical Compatibility Chart. (n.d.). Retrieved January 22, 2026, from [Link]
-
3,5-dihydroxypentyl nucleoside analogs from 1-amino-5-(benzyloxy)pentan-3-ol and their antiviral evaluation. (1990). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
Protecting Groups. (n.d.). Organic Synthesis. Retrieved January 22, 2026, from [Link]
-
THF has an incredibly short shelf life when not stabilized. (2020). Reddit. Retrieved January 22, 2026, from [Link]
-
Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
ANALYTICAL METHOD DEVLOPMENT FOR DETERMINATION OF TENOFOVIR DISPROXIL FUMARATE BY HPLC. (2023). IJCRT.org. Retrieved January 22, 2026, from [Link]
-
DS Fact Sheet on Managing Peroxide Formers in the Lab. (n.d.). ORS. Retrieved January 22, 2026, from [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. (n.d.). ACS Omega. Retrieved January 22, 2026, from [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation. Retrieved January 22, 2026, from [Link]
-
Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). (2012). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. (n.d.). ddd-UAB. Retrieved January 22, 2026, from [Link]
-
Chapter 6: Identifying Peroxide-Forming Chemicals. (n.d.). University of Nevada, Reno. Retrieved January 22, 2026, from [Link]
-
Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved January 22, 2026, from [Link]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Tips & Tricks: Protecting Groups. (n.d.). University of Rochester. Retrieved January 22, 2026, from [Link]
-
The Analogous Degradation Pathways of Oxidative Hair dyes and Melanin. (2025). ChemRxiv. Retrieved January 22, 2026, from [Link]
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Sample Preparation Techniques for Gas Chromatography. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
-
Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
An HPLC-MS-Based Method for Determination of the D- and L- 5-Methytetrahydrofolate Isomer Ratio in Dietary Supplements. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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Protecting Groups. (n.d.). Retrieved January 22, 2026, from [Link]
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FactSheet - GU LAB. (n.d.). Retrieved January 22, 2026, from [Link]
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GC-MS Sample Preparation Guide. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
-
Validated RP-HPLC method for the determination of Meprobamate in bulk and pharmaceutical formulations. (2016). International Journal of Chemical Studies. Retrieved January 22, 2026, from [Link]
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]
-
Polyurethane. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chapter 6, Chemical Hygiene Plan: Identifying Peroxide-Forming Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
How to control the diastereoselectivity in the synthesis of substituted tetrahydrofurans
Welcome to the technical support center for the stereoselective synthesis of substituted tetrahydrofurans (THFs). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in these vital heterocyclic scaffolds. Substituted tetrahydrofurans are prevalent in a vast array of natural products and biologically active molecules, making their stereocontrolled synthesis a critical endeavor in modern organic chemistry.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your synthetic efforts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter. Each issue is followed by potential causes and actionable solutions grounded in established chemical principles.
Problem 1: Low Diastereoselectivity (Poor d.r.) in Cyclization Reactions
You've successfully synthesized your substituted tetrahydrofuran, but the diastereomeric ratio (d.r.) is disappointingly low.
Potential Causes & Solutions:
-
Lack of Stereochemical Control in the Transition State: The transition state of your cyclization may not have a strong energetic preference for one diastereomer over another.
-
Solution 1: Employ Lewis Acids for Increased Organization. Lewis acids can coordinate to heteroatoms in the substrate, leading to a more rigid and organized transition state. This can enhance facial selectivity during the cyclization. For example, in radical cyclizations, the addition of a Lewis acid can significantly influence the cis/trans selectivity.[4] Chelation control with Lewis acids like TiCl₄ or SnCl₄ has been shown to be effective in directing the stereochemical outcome in reactions involving epoxides or allylsilanes.[1]
-
Solution 2: Modify the Substrate to Introduce Steric Bias. The strategic placement of bulky substituents on your starting material can create a strong steric preference for a specific approach trajectory during ring closure, thereby improving the diastereoselectivity.[5]
-
Solution 3: Re-evaluate Your Solvent Choice. The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) to find the optimal conditions for your specific reaction. For instance, in Pd-catalyzed oxidative cyclizations, THF and toluene have been identified as effective solvents for achieving high diastereoselectivity.[6]
-
-
Thermodynamic vs. Kinetic Control: Your reaction conditions might be favoring a thermodynamic mixture of diastereomers, which may be less selective than the kinetically controlled product.
-
Solution: Adjust Reaction Temperature and Time. Lowering the reaction temperature often favors the kinetic product, which can lead to higher diastereoselectivity. Conversely, if the desired diastereomer is the thermodynamic product, running the reaction at a higher temperature for a longer duration might be beneficial, provided the product is stable under these conditions. Some reactions are believed to be thermodynamically controlled, where the diastereomers can interconvert under the reaction conditions.[1]
-
Problem 2: Formation of the Unexpected Diastereomer
Your reaction has produced the opposite diastereomer to the one you predicted or desired.
Potential Causes & Solutions:
-
Incorrect Mechanistic Assumption: Your prediction might be based on a flawed understanding of the reaction mechanism and its governing stereochemical models.
-
Solution 1: Re-examine the Prevailing Stereochemical Model. Different reactions follow different stereochemical rules. For instance, an Sₙ2 cyclization will proceed with inversion of configuration at the electrophilic center, while a radical cyclization might follow a chair-like transition state model. Carefully review the literature for the specific class of reaction you are performing. For reductive cyclizations of keto-β-lactones, Woerpel's model for "inside attack" of oxocarbeniums can be used to rationalize the stereochemical outcome.[7]
-
Solution 2: Consider the Possibility of Reagent-Controlled Diastereoselectivity. The choice of reagents can sometimes override the inherent substrate bias. For example, in the formation of 2-vinyl-3-hydroxytetrahydrofurans from γ-alkoxyallylstannanes, a BF₃·OEt₂-catalyzed reaction can lead to the trans-disubstituted product, while thermal conditions can favor the cis-disubstituted product.[1]
-
-
Influence of Additives or Catalysts: The presence of certain additives or the specific catalyst system employed can invert the expected stereoselectivity.
-
Solution: Investigate the Role of Each Reagent. Systematically vary the components of your reaction mixture to pinpoint the source of the unexpected stereochemical outcome. For instance, in radical cyclizations of 3-oxa-5-hexenyl radicals, the unperturbed reaction may yield the trans-isomer as the major product, while the addition of trialkylaluminums can reverse the diastereoselectivity to favor the cis-isomer.[4]
-
Problem 3: Poor Yield in a Diastereoselective Reaction
While you may be achieving the desired diastereoselectivity, the overall yield of your reaction is too low for practical application.
Potential Causes & Solutions:
-
Side Reactions Competing with the Desired Cyclization: Your starting material may be undergoing alternative, non-productive reaction pathways.
-
Solution 1: Optimize Reaction Concentration. In some cases, side reactions can be minimized by adjusting the concentration. For example, in certain cyclizations, competing intermolecular reactions can be suppressed by running the reaction at high dilution to favor the intramolecular pathway. Conversely, some reactions benefit from higher concentrations to minimize competing pathways like deprotonation and alternative cyclizations.[1]
-
Solution 2: Scrutinize the Purity of Your Starting Materials. Impurities in your starting materials can sometimes catalyze or participate in undesired side reactions. Ensure all reagents and solvents are of high purity.
-
-
Suboptimal Reaction Conditions for the Chosen Method: The temperature, pressure, or reaction time may not be ideal for the specific transformation.
-
Solution: Systematic Optimization of Reaction Parameters. Perform a systematic optimization of reaction conditions, including temperature, reaction time, and catalyst loading. For instance, some dehydrative diol cyclizations may not proceed at room temperature but work efficiently at moderately elevated temperatures (e.g., 45 °C).[8]
-
-
Instability of the Product or Intermediates: The desired product or key intermediates might be degrading under the reaction conditions.
-
Solution: Monitor the Reaction Progress and Consider Milder Conditions. Use techniques like TLC or LC-MS to monitor the reaction over time. If product degradation is observed, consider using milder reagents, lower temperatures, or shorter reaction times.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high diastereoselectivity in the synthesis of substituted tetrahydrofurans?
A1: Several powerful strategies exist, and the best choice depends on the specific substitution pattern of the target THF. Key approaches include:
-
Intramolecular Sₙ2 Reactions: Cyclization of a tethered hydroxyl group onto an electrophilic carbon bearing a good leaving group is a classic and reliable method. The stereochemistry is controlled by the pre-existing stereocenters in the acyclic precursor.[1]
-
[3+2] Cycloaddition Reactions: These are highly convergent methods that can form the THF ring and up to two new stereocenters in a single step with often high stereocontrol.[1]
-
Radical Cyclizations: 5-exo-trig cyclizations of radicals are a common and effective way to form the THF ring. Diastereoselectivity can often be controlled by the stereochemistry of the starting material and the use of Lewis acids.[4]
-
Oxonium Ylide Rearrangements: Transition metal-catalyzed reactions of α-diazocarbonyl compounds with ethers can generate oxonium ylides, which undergo[2][9]-sigmatropic rearrangements to form substituted THFs.[1]
-
Reactions Involving Oxocarbenium Ions: The stereoselective trapping of cyclic oxocarbenium ion intermediates is a powerful modern strategy for constructing substituted THFs.[7][10]
Q2: How does the choice of starting material influence diastereoselectivity?
A2: The starting material is often the primary determinant of the final product's stereochemistry. This is known as substrate-controlled diastereoselectivity . The existing stereocenters in the acyclic precursor will dictate the facial bias of the cyclization. For example, in an intramolecular Sₙ2 reaction, the stereochemistry of the nucleophilic hydroxyl group and the electrophilic carbon center are critical. Similarly, the geometry of a double bond in the precursor for an iodocyclization will determine the relative stereochemistry of the newly formed stereocenters.[11]
Q3: Can I control the formation of cis vs. trans isomers in 2,5-disubstituted tetrahydrofurans?
A3: Yes, the relative stereochemistry of substituents at the C2 and C5 positions can often be controlled. The choice of reaction conditions and reagents is crucial. For instance, as mentioned earlier, certain Lewis acid-catalyzed reactions of γ-alkoxyallylstannanes favor the trans product, while thermal conditions can lead to the cis product.[1] Radical cyclizations can also be influenced to favor one isomer over the other through the use of additives like Lewis acids.[4] A recently developed method utilizing acyl chlorides and alkenes with sterically encumbered Hantzsch esters as reducing agents provides excellent diastereoselectivity for cis-2,5-disubstituted THFs.[10][12]
Q4: What role do catalysts play in controlling diastereoselectivity?
A4: Catalysts, particularly transition metal catalysts and Lewis acids, play a pivotal role in controlling diastereoselectivity.
-
Lewis Acid Catalysts: They can pre-organize the substrate through chelation, leading to a more rigid transition state and enhanced stereoselectivity.[1][4]
-
Transition Metal Catalysts: In reactions like palladium-catalyzed cyclizations, the metal center orchestrates the bond-forming events, and the ligands attached to the metal can create a chiral environment that influences the stereochemical outcome.[6] Chiral catalysts can be used to achieve high levels of both diastereoselectivity and enantioselectivity.[2][13]
Q5: Are there any general guidelines for choosing a solvent to improve diastereoselectivity?
A5: While solvent effects can be highly system-dependent, some general principles apply:
-
Non-coordinating, non-polar solvents (e.g., toluene, hexanes) often minimize interference with the catalyst or substrate, which can be beneficial in reactions where a well-defined transition state is desired.
-
Coordinating solvents like THF can sometimes participate in the reaction mechanism or coordinate to the catalyst, altering its reactivity and selectivity.[14]
-
Polar solvents can influence the stability of charged intermediates or transition states.
The best approach is to screen a range of solvents to empirically determine the optimal choice for your specific reaction.
Visualizing Key Concepts
Generalized Workflow for Troubleshooting Diastereoselectivity
Caption: A flowchart for troubleshooting poor diastereoselectivity.
Controlling cis/trans Selectivity via Reagent Choice
Caption: Reagent control of diastereoselectivity in THF synthesis.[1]
Data Summary
Table 1: Comparison of Selected Methods for Diastereoselective THF Synthesis
| Method | Key Features | Typical Diastereoselectivity | Reference |
| Intramolecular Sₙ2 | Reliable, substrate-controlled. | High, dependent on precursor. | [1] |
| Lewis Acid-Mediated Epoxide Opening | Convergent, good for highly substituted THFs. | Moderate to excellent. | [1] |
| Radical Cyclization (with Lewis Acid) | Forms C-C bond, tolerant of various functional groups. | Can be high, tunable with Lewis acid. | [4] |
| Pd-Catalyzed Oxidative Cyclization | Mild conditions, good functional group tolerance. | Can be high (e.g., 6:1 d.r.). | [6] |
| [3+2] Annulation | Convergent, forms multiple bonds and stereocenters. | Can be very high (up to 99:1 d.r.). | [9] |
| Reductive Cyclization of Keto-β-Lactones | Access to complex THFs from simple aldehydes. | Can be excellent (>19:1 d.r.). | [7] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Mediated Cyclization of an Epoxy Alcohol
This protocol is a generalized representation based on principles discussed in the literature.[1]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the epoxy alcohol substrate (1.0 equiv) and dissolve it in a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF).
-
Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using a dry ice/acetone or ice/water bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at the low temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[6]
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
References
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]
-
Belusa, V. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]
-
Shaw, A. W., et al. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Hudlicky, T., et al. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Niu, Z.-J., et al. (2025). Charge Relocation Enables a Modular and Diastereoselective Synthesis of cis‐Substituted Tetrahydrofurans. Angewandte Chemie International Edition, Wiley. [Link]
-
Malacria, M., & Ollivier, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]
-
Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Shaw, D. E. (n.d.). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints. [Link]
-
Romo, D., et al. (2011). Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process. PMC, National Institutes of Health. [Link]
-
Schkeryantz, J. M., et al. (2018). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]
-
Rychnovsky, S. D., & Griesgraber, G. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]
-
Green, J. R., et al. (2006). Tetrahydrofuran-Mediated Stereoselective Radical C−C Bond Formation in Dicobalthexacarbonyl−Propargyl Complexes. Organometallics, ACS Publications. [Link]
-
ResearchGate. (n.d.). Diastereoselectivity for the formation of THF and THP. [Link]
-
Opatz, T., et al. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. Chemistry – A European Journal, Wiley. [Link]
-
Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, American Chemical Society. [Link]
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- 4. diva-portal.org [diva-portal.org]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
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- 7. Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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- 12. researchgate.net [researchgate.net]
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- 14. pubs.acs.org [pubs.acs.org]
Minimizing byproduct formation during the oxidation of 5-(hydroxymethyl)furfural
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the oxidation of 5-(hydroxymethyl)furfural (HMF). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical chemical transformation. Our goal is to provide you with the expert insights and practical troubleshooting strategies needed to maximize the yield of your desired product, primarily 2,5-furandicarboxylic acid (FDCA), by minimizing the formation of unwanted byproducts.
Section 1: Understanding the Reaction Landscape
The oxidation of HMF is not a simple, linear process. It is a network of competing reactions where intermediates can be diverted into multiple pathways. A successful experiment hinges on directing the reaction flow towards the desired product while suppressing side reactions.
The two primary pathways for HMF oxidation to FDCA are dictated by reaction conditions, particularly pH.[1]
-
The HMFCA Pathway (Alkaline Conditions): The aldehyde group of HMF is oxidized first to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). This is subsequently oxidized to 5-formyl-2-furancarboxylic acid (FFCA), and finally to FDCA.[1][2] Alkaline conditions (pH ≥ 13) favor this route because the high concentration of hydroxide ions (OH⁻) facilitates the hydration of the aldehyde group, making it more susceptible to oxidation.[1][3]
-
The DFF Pathway (Acidic Conditions): The hydroxymethyl group is oxidized first to yield 2,5-diformylfuran (DFF). The two aldehyde groups are then oxidized, passing through the FFCA intermediate, to form FDCA.[1]
However, several off-pathway reactions can significantly reduce your yield and complicate purification. These include:
-
Humin Formation: HMF is unstable in basic solutions and at high temperatures, leading to polymerization into black, insoluble solids known as humins.[4] An effective catalyst must convert HMF more rapidly than it degrades.[4]
-
Cannizzaro Reaction: Under strongly alkaline conditions, HMF, an aldehyde lacking an alpha-hydrogen, can undergo disproportionation to yield HMFCA and 2,5-bis(hydroxymethyl)furan (BHMF).[5][6] While HMFCA is a productive intermediate, BHMF is a byproduct.
-
Furan Ring Opening: Aggressive oxidation conditions or the presence of non-selective radical species (like hydroxyl radicals) can lead to the cleavage of the furan ring, forming small dicarboxylic acids such as maleic acid and formic acid.[7][8]
The following diagram illustrates this complex reaction network.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Stabilization of alkaline 5-HMF electrolytes via Cannizzaro reaction for the electrochemical oxidation to FDCA - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04732B [pubs.rsc.org]
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- 7. mdpi.com [mdpi.com]
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Technical Support Center: Overcoming Challenges in the Scale-Up of 5-(Hydroxymethyl)tetrahydrofuran-3-ol Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis and scale-up of 5-(Hydroxymethyl)tetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. The information provided herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.
Introduction
This compound is a valuable chiral building block in medicinal and organic chemistry.[1] Its stereochemically defined tetrahydrofuran core is a prevalent motif in numerous natural products and biologically active molecules.[2] While laboratory-scale synthesis can be straightforward, scaling up production presents a unique set of challenges that can impact yield, purity, and process efficiency.[3] This guide provides a structured approach to troubleshooting these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: The most common methods involve the reduction of furan-based precursors. Key strategies include:
-
Catalytic Hydrogenation: This is a widely used industrial method employing catalysts like Palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[1] This approach is efficient for large-scale production.[1]
-
Borohydride Reduction: For lab-scale synthesis, milder conditions can be achieved using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether-based solvent.[1]
-
Biocatalytic Approaches: Engineered enzymes, such as ketoreductases (KREDs), offer high stereoselectivity, yielding the desired product with excellent enantiomeric excess under mild conditions.[1]
-
From Biomass: There is growing interest in synthesizing furan derivatives from biomass-derived platform molecules like 5-hydroxymethylfurfural (HMF).[4][5][6]
Q2: How is the stereochemistry of this compound controlled during synthesis?
A2: Achieving the desired diastereomer is critical. Stereocontrol can be managed through several techniques:
-
Chiral Starting Materials: Beginning with an optically pure precursor is a common strategy.
-
Stereoselective Synthesis: The use of chiral catalysts or reagents can induce stereoselectivity during the reaction.[7][8] For example, certain hydrogenation catalysts can favor the formation of one diastereomer over another.
-
Chiral Resolution: If a racemic or diastereomeric mixture is produced, it can be separated. A common method is diastereomeric salt formation, where the mixture is reacted with a chiral acid or base to form salts with different solubilities, allowing for separation by crystallization.[1]
Q3: What are the critical safety precautions for catalytic hydrogenation at scale?
A3: Catalytic hydrogenation involves flammable solvents, a pyrophoric catalyst (especially Pd/C and Raney Nickel), and flammable hydrogen gas. Key safety measures include:
-
Inert Atmosphere: Always handle the dry catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition upon contact with air.[9]
-
Proper Purging: Ensure the reaction vessel is thoroughly purged with an inert gas to remove all oxygen before introducing hydrogen.[9]
-
Wet Catalyst Handling: After the reaction, the catalyst should be filtered through a pad of Celite and kept wet with solvent or water to prevent it from catching fire upon exposure to air.[9]
-
Pressure and Temperature Monitoring: Use a reactor rated for the intended pressure and monitor both temperature and pressure throughout the reaction, as hydrogenations can be exothermic.[3]
Troubleshooting Guide for Scale-Up Production
This section addresses specific problems that may arise during the scale-up of this compound synthesis.
Category 1: Low Yield and Incomplete Reactions
Problem: My catalytic hydrogenation reaction is sluggish or stalls, resulting in low conversion, even with extended reaction times.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Catalyst Poisoning | Rationale: Trace impurities in the starting material or solvent, such as sulfur-containing compounds (thiols, thioethers) or heavy metals, can irreversibly bind to the active sites of the palladium or nickel catalyst, rendering it inactive.[10] Solution: 1. Purify Starting Materials: Ensure the precursor and solvent are of high purity. Consider passing the starting material solution through a plug of activated carbon or silica gel to remove potential poisons. 2. Increase Catalyst Loading: While not ideal from a cost perspective, a higher catalyst loading can sometimes overcome the effects of minor impurities. 3. Use a Guard Bed: In a continuous flow setup, a pre-column with a less expensive catalyst can be used to trap poisons before the main reactor. |
| Inefficient Mass Transfer | Rationale: Hydrogenation is a gas-liquid-solid phase reaction. For the reaction to proceed, hydrogen gas must dissolve in the solvent and diffuse to the surface of the solid catalyst where the substrate is adsorbed. At larger scales, inefficient mixing can lead to hydrogen starvation at the catalyst surface, slowing the reaction rate.[3] Solution: 1. Improve Agitation: Switch from magnetic stirring to a more robust overhead mechanical stirrer with an appropriate impeller design (e.g., gas-entraining impeller) to create a good vortex and enhance gas dispersion. 2. Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen in the solvent, which can improve the reaction rate.[10] However, ensure the reactor is rated for the higher pressure. 3. Optimize Baffling: In larger reactors, baffles are crucial to prevent the formation of a single large vortex and to promote better mixing and gas dispersion. |
| Catalyst Deactivation | Rationale: The catalyst can lose activity over time due to sintering (agglomeration of metal particles at high temperatures) or coking (deposition of carbonaceous material on the surface).[11] Solution: 1. Control Temperature: Avoid excessive reaction temperatures that could lead to catalyst sintering. 2. Solvent Selection: Choose a solvent in which the starting material and product are highly soluble to prevent deposition on the catalyst surface. |
Troubleshooting Workflow for Low Hydrogenation Yield
Caption: Decision tree for troubleshooting low hydrogenation yields.
Category 2: Impurity Profile and Stereoselectivity
Problem: My final product is a mixture of diastereomers, and the ratio is difficult to control upon scale-up.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Lack of Stereocontrol in Reduction | Rationale: The reduction of the ketone precursor can lead to different diastereomers depending on the facial selectivity of the hydride attack. This selectivity is influenced by steric hindrance and the reaction conditions.[12] Solution: 1. Catalyst Screening: Different hydrogenation catalysts (e.g., Pd/C vs. PtO₂) can exhibit different diastereoselectivities. A screening of catalysts is recommended. 2. Directed Hydrogenation: If there is another functional group in the molecule, it may be possible to use a catalyst that coordinates to it, directing the hydrogen delivery from a specific face. 3. Chiral Reducing Agents: For stoichiometric reductions, consider using a stereoselective reducing agent. |
| Temperature Gradients | Rationale: On a larger scale, inefficient heat removal can create localized hot spots within the reactor.[3] Reaction selectivity is often temperature-dependent, and these thermal gradients can lead to a loss of stereocontrol and the formation of undesired byproducts. Solution: 1. Improve Heat Transfer: Ensure the reactor has adequate cooling capacity (e.g., jacketed vessel with a circulating coolant). 2. Control Reagent Addition Rate: For exothermic reactions, add reagents slowly and sub-surface to allow the cooling system to manage the heat load effectively. 3. Monitor Internal Temperature: Use a temperature probe placed in the reaction mixture, not just monitoring the jacket temperature, to get an accurate reading of the internal conditions. |
Problem: I am observing significant byproduct formation, particularly from over-reduction or ring opening.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Hydrogenolysis of C-O Bonds | Rationale: The conditions used for hydrogenation, especially with catalysts like palladium, can also promote hydrogenolysis, which is the cleavage of C-O bonds.[13][14] This can lead to the opening of the tetrahydrofuran ring or the removal of hydroxyl groups, resulting in undesired byproducts. Solution: 1. Milder Conditions: Reduce the hydrogen pressure and/or reaction temperature. 2. Catalyst Choice: Screen for a less aggressive catalyst. For example, Raney Nickel might be less prone to causing hydrogenolysis than Pd/C in some cases.[1] 3. Reaction Monitoring: Carefully monitor the reaction progress (e.g., by GC or HPLC) and stop the reaction as soon as the starting material is consumed to prevent over-reduction of the product. |
Category 3: Product Isolation and Purification
Problem: During the aqueous workup, I am struggling with persistent emulsions that make phase separation difficult and time-consuming.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Surfactant-like Impurities | Rationale: Partially reacted starting materials or certain byproducts can act as surfactants, stabilizing the interface between the aqueous and organic layers. Solution: 1. Add Brine: Add a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components. 2. Change Solvent: If possible, switch to an extraction solvent with a significantly different density and polarity. 3. Filtration: Pass the emulsified mixture through a pad of Celite or glass wool, which can help to coalesce the dispersed droplets. 4. Centrifugation: For smaller to medium scales, a centrifuge can be highly effective at separating the layers. |
Problem: The final product is difficult to purify by distillation and contains residual solvent or high-boiling impurities.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Azeotrope Formation | Rationale: The product may form an azeotrope with the solvent or an impurity, making separation by simple distillation impossible. Solution: 1. Solvent Selection: Choose an extraction and reaction solvent with a boiling point significantly different from the product's boiling point. 2. Vacuum Distillation: Purifying under reduced pressure lowers the boiling points and can sometimes break azeotropes or prevent thermal degradation of the product. |
| High-Boiling Impurities | Rationale: Side reactions can form impurities with boiling points close to or higher than the product. Solution: 1. Fractional Distillation: Use a distillation column with sufficient theoretical plates (e.g., a Vigreux or packed column) to achieve better separation. 2. Chromatography: While less common for large-scale production due to cost, column chromatography may be necessary if distillation is ineffective. |
Experimental Protocols
Protocol 1: Scaled-Up Catalytic Hydrogenation
This protocol describes a general procedure for the hydrogenation of a suitable furan precursor.
Safety: This procedure must be conducted in a pressure-rated reactor within a well-ventilated fume hood. All handling of the dry catalyst must be done under an inert atmosphere.
-
Reactor Preparation:
-
Charge a pressure reactor with the furan precursor (1.0 eq) and a suitable solvent (e.g., Ethanol or THF, ~5-10 mL per gram of substrate).
-
Begin vigorous overhead stirring.
-
-
Inerting:
-
Seal the reactor and purge the system by pressurizing with nitrogen to ~2 bar and then venting. Repeat this cycle 5 times to ensure an oxygen-free atmosphere.
-
-
Catalyst Addition:
-
Under a positive flow of nitrogen, quickly add Palladium on Carbon (5% w/w, 50% wet) to the reaction mixture. The amount may need optimization (typically 1-5 mol%).
-
Immediately seal the reactor.
-
-
Hydrogenation:
-
Purge the reactor with hydrogen gas by pressurizing to ~2 bar and venting (away from the fume hood exhaust). Repeat this cycle 3-5 times.
-
Pressurize the reactor to the desired pressure (e.g., 3-5 bar).
-
Heat the reaction to the target temperature (e.g., 25-50 °C).[1]
-
Monitor the reaction by hydrogen uptake and/or periodic sampling and analysis (GC or HPLC).
-
-
Workup:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the system with nitrogen (5 cycles).
-
Under nitrogen, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Crucially, do not allow the catalyst filter cake to dry.
-
Wash the filter cake with additional solvent.
-
The resulting filtrate, containing the product, can then be concentrated and purified.
-
Diagram: General Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
References
- Benchchem. (n.d.). (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol.
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- MDPI. (n.d.). Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Relationship.
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- ResearchGate. (n.d.). Catalytic Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural to 2,5‐Dimethylfuran | Request PDF.
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- ResearchGate. (2022, August 8). (PDF) Scale-Up of production of 5-hydroxymethylfurfural-rich adhesive precursors and structural features of humin side products.
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Validation & Comparative
Validating the enantiomeric purity of 5-(Hydroxymethyl)tetrahydrofuran-3-ol by chiral HPLC
A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of 5-(Hydroxymethyl)tetrahydrofuran-3-ol by Chiral HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is a critical quality attribute. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous control and analysis of enantiomeric purity for chiral drug substances and products.[2] This guide provides an in-depth, experience-driven approach to developing and validating a robust chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of this compound, a key chiral building block in the synthesis of various pharmaceutical agents.
The Imperative of Chiral Separation
This compound possesses two stereocenters, giving rise to four possible stereoisomers. The biological activity of a final drug product can be critically dependent on the specific stereoisomer of this precursor used in its synthesis.[3] Therefore, a highly selective and sensitive analytical method is essential to ensure the correct enantiomer is used and to quantify any unwanted enantiomeric impurities. Chiral HPLC stands as the preeminent technique for this purpose due to its high resolution, accuracy, and adaptability.[4][5]
A Logic-Driven Approach to Chiral Method Development
The cornerstone of a successful chiral separation is the selection of the appropriate Chiral Stationary Phase (CSP).[1] For a polar analyte like this compound, which contains two hydroxyl groups, polysaccharide-based CSPs are a logical starting point due to their broad applicability and ability to engage in hydrogen bonding and dipole-dipole interactions, which are crucial for chiral recognition.[6][7]
Our method development strategy will be a systematic screening process, exploring different polysaccharide-based columns and mobile phase compositions to achieve optimal separation.
Experimental Workflow: Method Development
Caption: Chiral HPLC Method Development Workflow
Step-by-Step Protocol for Chiral HPLC Method Development
-
Column Selection:
-
Rationale: Polysaccharide-based CSPs, such as those from the Daicel CHIRALPAK® series (e.g., IA, IB, IC), are excellent starting points for polar analytes like diols.[6][8] These columns offer a high probability of resolving enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[7]
-
Procedure:
-
Procure several polysaccharide-based chiral columns (e.g., CHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC).
-
Install the first column into the HPLC system.
-
-
-
Mobile Phase Screening:
-
Rationale: The choice of mobile phase mode (Normal Phase, Polar Organic, or Reversed-Phase) dramatically influences chiral recognition.[9] A screening approach across these modes is the most efficient way to identify promising separation conditions.
-
Procedure:
-
Normal Phase (NP): Start with a mobile phase of Hexane/Ethanol (90:10 v/v). This is a common starting point for polysaccharide CSPs.
-
Polar Organic (PO): Use 100% Methanol or Acetonitrile. The PO mode can offer unique selectivity.[10]
-
Reversed-Phase (RP): Use a mobile phase of Water/Acetonitrile (50:50 v/v). This is generally less common for polysaccharide CSPs but can be effective for some polar compounds.[11]
-
Inject a solution of the racemic this compound standard under each condition and evaluate the chromatograms for any signs of separation.
-
-
-
Method Optimization:
-
Rationale: Once partial separation is observed, fine-tuning the mobile phase composition, flow rate, and temperature can significantly improve resolution.[9]
-
Procedure:
-
Mobile Phase Ratio: If separation is observed in NP mode, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% ethanol in hexane).
-
Flow Rate: Lower flow rates often enhance resolution in chiral separations. Evaluate flow rates between 0.5 mL/min and 1.0 mL/min.
-
Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Analyze at different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal balance between resolution and analysis time.[9]
-
-
Method Validation: A Self-Validating System
Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose, in accordance with regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[12][13][14]
Key Validation Parameters
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, other stereoisomers). | Baseline resolution of all stereoisomers. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the analyte. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; precision and accuracy criteria should be met. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in resolution or quantitation when parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) are varied. |
Comparative Analysis of Chiral Separation Techniques
While chiral HPLC is often the method of choice, other techniques can also be employed for enantiomeric purity analysis.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Broad applicability, high resolution, robust, well-established.[4] | Can require significant method development. | Excellent: High polarity is well-suited for polysaccharide-based CSPs. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High efficiency, fast analysis times. | Requires analyte to be volatile or derivatized. | Possible with Derivatization: The hydroxyl groups would need to be derivatized to increase volatility. |
| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase with a chiral stationary phase. | Faster separations and lower solvent consumption than HPLC.[15] | Requires specialized equipment. | Excellent: SFC is well-suited for the separation of polar compounds on polysaccharide CSPs.[15] |
| NMR with Chiral Shift Reagents | A chiral lanthanide complex is added to the sample, inducing chemical shift differences between enantiomers. | No separation required, provides structural information. | Lower sensitivity and accuracy for purity determination compared to chromatography. | Feasible for qualitative assessment: Not ideal for precise quantification of low-level enantiomeric impurities. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. | High efficiency, low sample and reagent consumption. | Can be less robust than HPLC, lower loading capacity. | Possible: Would require method development to find a suitable chiral selector for the buffer. |
Conclusion
The validation of the enantiomeric purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A systematic and scientifically sound approach to chiral HPLC method development, centered on the logical selection of chiral stationary phases and a thorough optimization of chromatographic parameters, is paramount. By following the detailed protocol and validation guidelines presented in this guide, researchers, scientists, and drug development professionals can establish a reliable and robust method that meets stringent regulatory requirements. The comparative analysis of alternative techniques further reinforces that for this particular polar analyte, chiral HPLC or SFC represent the most effective and practical solutions.
References
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Stalcup, A. M. (2010). Chiral separations. Annual Review of Analytical Chemistry, 3, 341-363. Available from: [Link].
- Layton, S. E. (2000). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. University of North Carolina Wilmington.
- Fountain, K. J., Yin, J., & Diehl, D. M. (2003). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection.
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Diva-Portal.org. (2023). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. Available from: [Link].
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ResearchGate. Chiral separations on polysaccharide stationary phases using polar organic mobile phases. Available from: [Link].
-
Hichrom. Daicel CHIRALPAK ID SFC Analytical Column, 5 um, ID 4.6 mm x L 100 mm. Hichrom. Available from: [Link].
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National Institutes of Health. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(8), 2185. Available from: [Link].
- American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1616.
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Daicel. Method development with CHIRALPAK IA. Daicel. Available from: [Link].
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Wikipedia. Chiral column chromatography. Wikipedia. Available from: [Link].
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LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link].
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- American Chemical Society. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 7(30), 26265-26282.
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Daicel Corporation. Chiral Columns. Daicel Corporation. Available from: [Link].
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Daicel Chiral Technologies. CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK-3, IM-3, and IN-3
. Daicel Chiral Technologies. Available from: [Link]. -
Daicel Chiral Technologies. Chiralpak IA to IG SFC Mode. Daicel Chiral Technologies. Available from: [Link].
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Daicel. Method development with CHIRALPAK® IB. Daicel. Available from: [Link].
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U.S. Food and Drug Administration. (1994). Validation of Chromatographic Methods. Available from: [Link].
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Howei Pharm. (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol ≥95%. Howei Pharm. Available from: [Link].
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PubChem. (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. PubChem. Available from: [Link].
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A Comparative Guide to Bio-Based Monomers: 5-(Hydroxymethyl)tetrahydrofuran-3-ol vs. Isosorbide
An Objective Comparison for Polymer and Materials Scientists
The transition from petrochemical feedstocks to renewable resources is a cornerstone of modern materials science. In this shift, bio-derived monomers are critical building blocks for creating sustainable polymers with novel properties. This guide offers an in-depth comparative analysis of two promising diol monomers: the well-established, rigid molecule isosorbide, and the more flexible, emerging monomer, 5-(hydroxymethyl)tetrahydrofuran-3-ol (HTHFO).
This document is designed for researchers and drug development professionals, providing the technical insights and experimental frameworks necessary to evaluate these monomers for applications ranging from high-performance plastics and coatings to biomedical materials.
The Monomers: A Structural and Physicochemical Overview
At the heart of their differing performance characteristics are the distinct molecular architectures of isosorbide and HTHFO.
Isosorbide is a bicyclic diol produced through the dehydration of D-sorbitol, which is derived from glucose.[1][2] Its defining feature is a rigid, V-shaped structure with two secondary hydroxyl groups. This rigidity is known to impart high thermal stability and increase the glass transition temperature (Tg) of the polymers it forms.[3][4][5][6]
This compound (HTHFO) , a derivative of tetrahydrofuran, can be synthesized from various biomass precursors.[7][8] Unlike isosorbide, it features a more flexible single-ring structure. Crucially, it possesses two different types of hydroxyl groups: one primary and one secondary. This structural variance suggests different polymerization kinetics and is expected to result in polymers with greater flexibility compared to their isosorbide-based counterparts.
Table 1: Comparative Physicochemical Properties
| Property | This compound (HTHFO) | Isosorbide |
| Molar Mass ( g/mol ) | 118.13[9] | 146.14[2] |
| Structure | Monocyclic, flexible tetrahydrofuran ring | Bicyclic, rigid fused furan rings[2] |
| Hydroxyl Groups | One primary, one secondary | Two secondary[5][10] |
| Source | Biomass-derived sugars (e.g., via HMF)[11][12] | Starch via glucose and sorbitol[1] |
| Expected Polymer Traits | Increased flexibility, potentially lower Tg | High rigidity, high Tg, thermal stability[5][13] |
Polymerization Kinetics and Processability: A Tale of Two Reactivities
The nature and position of the hydroxyl groups in each monomer are paramount in dictating their behavior during polymerization.
Isosorbide's two secondary hydroxyl groups exhibit different levels of reactivity, which can complicate polymerization and make it challenging to achieve high molecular weights without optimized conditions or specialized catalysts.[5][10] Its high melting point (62-63 °C) also influences the processing temperatures required for melt polycondensation.[2]
Conversely, HTHFO 's combination of a primary and a secondary alcohol offers a potential advantage. Primary alcohols are generally more reactive in esterification reactions than secondary alcohols. This differential reactivity can be exploited to better control the polymerization process, potentially leading to more uniform polymer chains or enabling the synthesis of specific architectures like block copolymers.
Logical Framework: From Monomer Structure to Polymer Performance
Caption: The relationship between monomer structure and resulting polymer properties.
Experimental Guide: Polyester Synthesis and Characterization
To provide a tangible basis for comparison, this section details a standardized experimental protocol for synthesizing polyesters from these diols and subsequently characterizing them.
Protocol: Polyester Synthesis via Two-Stage Melt Polycondensation
This widely-used method is suitable for producing polyesters from either HTHFO or isosorbide with a diacid like bio-based succinic acid or 2,5-furandicarboxylic acid (FDCA).
Experimental Workflow Diagram
Caption: A typical two-stage melt polycondensation workflow for polyester synthesis.
Step-by-Step Methodology:
-
Reactor Charging: A glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet is charged with equimolar amounts of the diol (isosorbide or HTHFO) and a dicarboxylic acid. A catalyst, such as Titanium(IV) butoxide (~250 ppm), is added.
-
Esterification (Stage 1): The mixture is heated to 180-200°C under a slow stream of nitrogen. The water formed during the reaction is continuously removed via distillation. This stage proceeds for 2-4 hours until the majority of the theoretical water is collected.
-
Polycondensation (Stage 2): The temperature is increased to 220-250°C, and a high vacuum (<1 mbar) is gradually applied. These conditions facilitate the removal of the diol byproduct and drive the reaction toward higher molecular weight. The reaction is monitored by measuring the stirrer's torque, which correlates with the melt viscosity.
-
Polymer Recovery: Once the desired viscosity is reached (typically after 3-5 hours), the reactor is cooled under nitrogen, and the solid polymer product is extruded and collected.
Essential Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the polymer structure, verify monomer incorporation, and determine composition in copolyesters.[14][15]
-
Gel Permeation Chromatography (GPC): GPC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ) of the synthesized polymers.
-
Differential Scanning Calorimetry (DSC): DSC analysis reveals key thermal properties, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[15]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[6][15]
-
Mechanical Testing: Tensile tests on molded bars or films provide crucial data on the material's stiffness (Young's Modulus), strength (Ultimate Tensile Strength), and ductility (Elongation at Break).[16]
Comparative Performance and Application Potential
The structural differences between the monomers translate directly into the performance of the final polymers.
Table 2: Typical Performance Data for Polyesters (vs. Succinic Acid)
| Property | Poly(HTHFO Succinate) (Expected) | Poly(isosorbide Succinate) (PISSU) |
| Glass Transition Temp. (Tg) | Lower, more dependent on MW | High, often >80°C[5] |
| Thermal Stability (Td,5%) | Good (~300-350°C) | Excellent (>350°C) |
| Mechanical Profile | Flexible, ductile, tougher | Rigid, high modulus, potentially brittle[5][16] |
| Biodegradability | Expected to be biodegradable | Limited, highly dependent on co-monomers[17][18][19] |
| Potential Applications | Flexible films, coatings, elastomers, adhesives | Rigid packaging, engineering plastics, high-temp containers[4][13][20] |
Concluding Analysis and Future Directions
The choice between isosorbide and this compound is a clear example of how monomer selection dictates material properties.
-
Isosorbide is the monomer of choice for creating strong, rigid, and thermally resistant bio-based plastics. Its proven performance makes it a leading candidate for replacing fossil-based polymers like polycarbonate and PET in applications where stiffness and heat resistance are critical.[4][5] The primary research challenge remains overcoming its lower reactivity to consistently produce high molecular weight polymers.[10]
-
This compound represents a gateway to a different class of materials: tougher, more flexible bio-polymers. Its potential to lower the glass transition temperature and increase ductility makes it highly attractive for applications such as bio-based elastomers, adhesives, and flexible packaging. The differential reactivity of its hydroxyl groups is a compelling area for research into creating advanced polymer architectures.
As the bio-based economy matures, both monomers will play crucial roles. Isosorbide will continue to push the boundaries of high-performance rigid bioplastics, while HTHFO and similar flexible furanics will open new avenues for sustainable materials that are both renewable and resilient.
References
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Pergher, B., et al. (2024). Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content. Polymer Chemistry. Available: [Link]
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Gruter, G-J. M., et al. (2021). Barrier and mechanical properties of isosorbide-based polyesters. ResearchGate. Available: [Link]
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Zhang, Y., et al. (2023). Synthesis of Functional Isosorbide-Based Polyesters and Polyamides by Passerini Three-Component Polymerization. Chemistry – A European Journal, 29(70). Available: [Link]
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Hong, S. H., et al. (2019). High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Green Chemistry. Available: [Link]
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Sauthier, M., & Suisse, I. (2022). Isosorbide:Structure and Properties, Syntheses and Applications. Techniques de l'Ingénieur. Available: [Link]
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Alam, M., et al. (2020). Synthesis of dimer acid and isosorbide-based polyester. ResearchGate. Available: [Link]
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Ferreira, I., et al. (2022). Isosorbide and 2,5-Furandicarboxylic Acid Based (Co)Polyesters: Synthesis, Characterization, and Environmental Degradation. MDPI. Available: [Link]
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A Comparative Guide to Furan-Based Diols for High-Performance Polymers: A Focus on 5-(Hydroxymethyl)tetrahydrofuran-3-ol
Introduction
The imperative shift towards a circular economy has catalyzed significant research into bio-based polymers as sustainable alternatives to their petroleum-derived counterparts. Furan-based monomers, derived from renewable biomass, are at the forefront of this transition, offering the potential to create polymers with novel properties and reduced environmental impact.[1] Among these, furan-based diols are critical building blocks for high-performance polyesters, polyurethanes, and other polycondensates.[2][3]
This guide provides an in-depth comparison of polymers derived from various furan-based diols, with a special focus on the less-explored 5-(Hydroxymethyl)tetrahydrofuran-3-ol. Unlike its aromatic counterparts, this diol features a saturated tetrahydrofuran ring, which imparts fundamentally different characteristics to the resulting polymer backbone. We will objectively compare its projected performance with established furan-based diols like 2,5-Bis(hydroxymethyl)furan (BHMF) and the widely adopted bio-based benchmark, isosorbide. This analysis, supported by experimental data and detailed protocols, is designed to equip researchers, scientists, and material developers with the insights needed to select and design next-generation sustainable polymers.
The Monomers: A Structural Overview
The geometry, rigidity, and functionality of a monomer are primary determinants of the final polymer's properties. The diols discussed herein, while all bio-derivable, possess distinct structural features that lead to significant performance variations.
-
This compound: This diol is unique due to its saturated, non-aromatic tetrahydrofuran ring.[4] This saturation removes the planarity and rigidity characteristic of the furan ring, resulting in a more flexible, three-dimensional structure. Its primary applications to date have been as a chiral intermediate in medicinal and organic chemistry.[5] Its potential as a "flexibilizing" co-monomer in polymers is a key area for exploration.
-
2,5-Bis(hydroxymethyl)furan (BHMF/FDM): BHMF is arguably the most prominent furan-based diol, synthesized via the reduction of 5-hydroxymethylfurfural (HMF), a key platform chemical from biomass.[6][7] It features a rigid, planar aromatic furan core with two primary hydroxyl groups. This structure is analogous to terephthalate derivatives, making it a prime candidate for creating high-strength, high-barrier polymers intended to replace materials like polyethylene terephthalate (PET).[7]
-
3,4-Bis(hydroxymethyl)furan (3,4-BHMF): An isomer of BHMF, 3,4-BHMF also possesses a rigid furan ring. However, the different substitution pattern of the hydroxymethyl groups can disrupt chain packing and crystallinity compared to its 2,5-substituted counterpart. Studies have shown that polyesters derived from 3,4-BHMF can exhibit higher thermal stability than those from 2,5-BHMF, though often with lower molecular weights and yields in enzymatic polymerizations.[8][9]
-
Isosorbide (Benchmark): Though not a furan derivative, isosorbide is a crucial benchmark in the field of rigid bio-based diols.[10] Derived from starch, this dianhydrohexitol has a rigid, V-shaped bicyclic structure.[11] Its incorporation into polymer chains is well-documented to significantly increase glass transition temperature (Tg), thermal stability, and mechanical strength, making it a valuable point of comparison.[11][12][13]
Caption: Structural and functional comparison of key bio-based diols.
Impact on Polymer Properties: A Comparative Analysis
The structural differences outlined above translate directly into the macroscopic properties of the resulting polymers. By synthesizing polyesters with a common diacid (e.g., succinic acid or 2,5-furandicarboxylic acid), we can isolate the effect of the diol structure.
Thermal Properties
The thermal stability and glass transition temperature (Tg) are critical for defining a polymer's processing window and application range. Monomer rigidity is a key factor; rigid monomers restrict chain mobility, leading to higher Tg values.
| Property | Polymer with this compound (Projected) | Polymer with 2,5-BHMF | Polymer with Isosorbide | Rationale & References |
| Glass Transition Temp. (Tg) | Lower | High | Very High | The flexible, saturated ring of the tetrahydrofuran diol allows for greater chain mobility. The rigid aromatic ring of BHMF and the V-shaped structure of isosorbide severely restrict it. Isosorbide-based polyesters can achieve Tg > 90 °C.[11][13] |
| Melting Temperature (Tm) | Likely amorphous or low Tm | Moderate to High | Amorphous or low Tm | The symmetric and planar structure of BHMF promotes chain packing and crystallinity. The asymmetric nature of the tetrahydrofuran diol and the V-shape of isosorbide tend to inhibit crystallization, resulting in amorphous materials.[13][14] |
| Decomposition Temp. (Td) | Moderate | Moderate-High | High | The stability of the furan ring and the bicyclic ether structure generally lead to higher decomposition temperatures compared to aliphatic ethers. BHMF shows degradation onset around 120-130°C, while its polymers are more stable.[6] Isosorbide polymers can have Td > 338 °C.[11] |
Mechanical Properties
Mechanical performance dictates the structural integrity and durability of a material. A trade-off often exists between strength/stiffness and toughness/flexibility.
| Property | Polymer with this compound (Projected) | Polymer with 2,5-BHMF | Polymer with Isosorbide | Rationale & References |
| Tensile Modulus (Stiffness) | Low | High | Very High | Modulus is directly related to monomer rigidity. The flexible tetrahydrofuran backbone will result in a less stiff material. BHMF and isosorbide create stiff polymer chains, with isosorbide-based polyesters achieving moduli >1850 MPa.[6][13] |
| Tensile Strength | Low to Moderate | High | High | Rigid monomers contribute to high tensile strength. Polyurethanes from BHMF can reach tensile strengths up to 50 MPa.[6] Isosorbide-based polycarbonates can exceed 63 MPa.[11] |
| Elongation at Break (Ductility) | High | Low | Low | The increased chain mobility afforded by the flexible tetrahydrofuran diol should allow for greater elongation before failure, indicating higher toughness. The rigidity of BHMF and isosorbide often leads to more brittle materials with lower elongation.[13][15] |
Experimental Validation: Synthesis and Characterization Protocols
To ensure reproducibility and validate the structure-property claims, standardized experimental protocols are essential. The following describes a common and robust method for synthesizing and characterizing furan-based polyesters.
Protocol 1: Two-Step Melt Polycondensation for Polyester Synthesis
This method is widely used for its efficiency and scalability, avoiding the need for large volumes of solvents.[14]
Rationale: The first stage, transesterification, creates low-molecular-weight oligomers at a moderate temperature. The second stage, polycondensation, requires high temperature and a high vacuum to remove the condensation byproduct (e.g., methanol or ethylene glycol), driving the reaction equilibrium towards the formation of a high-molecular-weight polymer.
Step-by-Step Methodology:
-
Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with dimethyl 2,5-furandicarboxylate (DMFDCA) (1.0 eq), the selected diol (e.g., 2,5-BHMF, isosorbide, or this compound) (2.2 eq), and a catalyst such as titanium(IV) isopropoxide (Ti(OiPr)₄) (approx. 250-500 ppm).
-
Causality Note: An excess of the diol is used to compensate for its potential loss through volatilization during the high-temperature second stage.
-
-
Inerting: Purge the reactor with dry nitrogen for 15-20 minutes to remove oxygen, which can cause degradation and discoloration at high temperatures.
-
Stage 1: Transesterification:
-
Heat the reactor to 160-180°C under a gentle nitrogen flow.
-
Increase the temperature to 190-210°C over 2 hours while stirring. Methanol will begin to distill off.
-
Continue this stage until ~90% of the theoretical amount of methanol has been collected.
-
-
Stage 2: Polycondensation:
-
Gradually reduce the pressure in the reactor to below 1 mbar over 30-60 minutes.
-
Simultaneously, increase the temperature to 230-250°C.
-
Causality Note: A slow increase in temperature and vacuum prevents the violent boiling of oligomers out of the reactor.
-
Maintain these conditions for 2-4 hours. The viscosity of the melt will visibly increase.
-
-
Polymer Isolation: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it. Pelletize the resulting strands for subsequent analysis.
Caption: Workflow for two-step melt polycondensation of furan-based polyesters.
Protocol 2: Polymer Characterization
-
Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Heat a 5-10 mg sample of the dried polymer from room temperature to ~30°C above its melting point (or estimated Tg) at a rate of 10°C/min under a nitrogen atmosphere.
-
Hold for 2 minutes to erase thermal history.
-
Cool the sample to -50°C at 10°C/min.
-
Heat the sample again to the upper temperature at 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.
-
-
Mechanical Analysis (Tensile Testing):
-
Injection mold or compression mold the dried polymer pellets into standardized dumbbell-shaped test bars (e.g., ASTM D638 Type V).
-
Condition the bars at 23°C and 50% relative humidity for at least 24 hours.
-
Conduct the tensile test using a universal testing machine at a specified crosshead speed (e.g., 5 mm/min).
-
Record the stress-strain curve to determine Tensile Modulus, Tensile Strength, and Elongation at Break.
-
Discussion and Future Outlook
The evidence and projections clearly delineate distinct roles for these bio-based diols in polymer design.
-
2,5-BHMF and Isosorbide are established as rigidifying monomers . Their incorporation leads to polymers with high Tg, high strength, and high modulus.[6][11] This makes them suitable for applications demanding structural integrity and thermal resistance, such as automotive parts, electronics housings, and as alternatives to BPA-based polycarbonates or PET for packaging.[7][12] The primary challenge with these monomers is often brittleness, which can be mitigated by copolymerization with flexible diols or diacids.[13]
-
This compound , in contrast, should be viewed as a flexibilizing monomer . Its non-planar, saturated ring structure is expected to disrupt chain packing and increase segmental mobility. This will likely result in polymers with lower Tg, lower modulus, and significantly improved ductility and toughness. While not ideal for applications requiring high rigidity, it holds immense promise as a co-monomer. By strategically incorporating it into formulations with rigid monomers like BHMF or isosorbide, formulators can precisely tune properties, enhancing impact strength and reducing brittleness without fully sacrificing the bio-based content.
Future research should focus on:
-
Systematic Copolymerization Studies: Synthesizing a series of copolyesters with varying ratios of this compound and 2,5-BHMF or isosorbide to quantify the trade-offs between thermal properties and mechanical toughness.
-
Polyurethane Synthesis: Exploring the use of these diols in polyurethane formulations, where the flexible nature of the tetrahydrofuran ring could create novel bio-based soft segments for elastomers and coatings.[16][17]
-
Biodegradability: Investigating the enzymatic and hydrolytic degradation profiles of polymers containing the tetrahydrofuran diol, as the saturated ether linkages may offer different degradation pathways compared to the aromatic furan ring.[18]
Conclusion
The family of furan-based diols offers a versatile toolbox for the creation of sustainable polymers. While 2,5-BHMF provides a pathway to rigid, high-strength materials analogous to petroleum incumbents, this compound presents a new avenue for designing inherently tougher and more flexible bio-polymers. Understanding the fundamental structure-property relationships is key: aromatic, planar furan rings impart rigidity, while saturated, non-planar tetrahydrofuran rings impart flexibility. The true potential of these monomers will be realized through intelligent copolymer design, enabling the creation of advanced bio-based materials with performance profiles tailored to a wide spectrum of applications, from rigid packaging to flexible films and elastomers.
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Wang, H., et al. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. ACS Publications. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-(Hydroxymethyl)tetrahydrofuran-3-ol Derivatives in Anticancer Research
For researchers and drug development professionals navigating the complex landscape of anticancer agent discovery, the 5-(hydroxymethyl)tetrahydrofuran-3-ol scaffold presents a compelling starting point. This chiral diol, a key synthetic intermediate, serves as a versatile building block for a variety of bioactive molecules, most notably nucleoside and nucleotide analogues.[1] Its inherent stereochemistry and functional groups offer a rich playground for medicinal chemists to explore structure-activity relationships (SAR) and optimize for therapeutic efficacy. This guide provides an in-depth analysis of the SAR of this compound derivatives, with a focus on their cytotoxic activities, supported by comparative experimental data and detailed protocols.
The this compound Scaffold: A Foundation for Bioactivity
The tetrahydrofuran ring is a prevalent structural motif in numerous biologically active natural products.[2] The this compound core, in particular, acts as a mimic of the natural ribose or deoxyribose sugars found in nucleosides. This mimicry allows derivatives to interact with key cellular machinery involved in nucleic acid synthesis and metabolism, leading to potential therapeutic effects such as antiviral and antiproliferative activities.[1] The two hydroxyl groups on the tetrahydrofuran ring are crucial for both its biological activity and its utility as a synthetic precursor, allowing for selective chemical modifications.[1]
Structure-Activity Relationship Analysis: The Impact of the Nucleobase
A seminal study by Yu et al. (1996) provides critical insights into the SAR of nucleoside analogues derived from a specific stereoisomer, 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuran.[2] By coupling various purine and pyrimidine bases to this scaffold, they systematically evaluated the impact of the nucleobase on cytotoxic activity against human promyelocytic leukemia (HL-60) cells.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of a series of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purine and pyrimidine derivatives against HL-60 cells.
| Compound ID | Nucleobase | IC50 (µM) against HL-60 cells |
| 6a | Adenine | 25 |
| 6b | Guanine | >100 |
| 6c | 6-Mercaptopurine | 25 |
| 7a | Uracil | >100 |
| 7b | Thymine | 50 |
| 7c | 5-Fluorouracil | >100 |
Data sourced from Yu et al., 1996.[2]
Key SAR Insights:
-
Purine vs. Pyrimidine: The nature of the attached nucleobase significantly influences cytotoxicity. Purine derivatives, specifically those containing adenine (6a) and 6-mercaptopurine (6c), demonstrated the most potent activity with IC50 values of 25 µM.[2]
-
Guanine Inactivity: The guanine derivative (6b) was largely inactive, suggesting that the specific arrangement of hydrogen bond donors and acceptors on the purine ring is critical for activity.[2]
-
Thymine's Moderate Activity: Among the pyrimidine derivatives, only the thymine-containing compound (7b) showed moderate activity (IC50 = 50 µM).[2]
-
Lack of Activity for Uracil and 5-Fluorouracil: The uracil (7a) and 5-fluorouracil (7c) analogues were inactive, indicating that the 5-methyl group of thymine may play a crucial role in the interaction with the biological target.[2]
This data strongly suggests that the cytotoxic effect of these this compound derivatives is not a general property of the scaffold itself, but rather a result of the specific combination of the sugar mimic and the attached nucleobase.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, the following provides a detailed methodology for a key experiment used to evaluate the cytotoxicity of these derivatives.
Cytotoxicity Assay against HL-60 Cells (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
HL-60 (human promyelocytic leukemia) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Structure-activity relationship of this compound derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The analysis of the structure-activity relationship of this compound derivatives reveals critical determinants for their cytotoxic activity. The identity of the nucleobase attached to the tetrahydrofuran scaffold is a primary factor, with purine analogues generally exhibiting greater potency than pyrimidine analogues against the HL-60 cell line.
Future research should expand on these findings by:
-
Exploring a wider range of nucleobase modifications: Introducing substituents on the purine and pyrimidine rings could further enhance activity and selectivity.
-
Investigating modifications on the tetrahydrofuran ring: Altering the stereochemistry or substituting the hydroxyl groups could provide valuable SAR insights.
-
Elucidating the mechanism of action: Understanding the specific cellular targets of the most active compounds will guide rational drug design efforts.
-
Evaluating activity in a broader panel of cancer cell lines: This will determine the spectrum of activity and potential for selective cancer cell targeting.
By systematically building upon the foundational knowledge of the SAR of this versatile scaffold, the scientific community can continue to develop novel and effective anticancer agents.
References
-
Yu, H. W., Zhang, L. R., Zhou, J. C., Ma, L. T., & Zhang, L. H. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Bioorganic & medicinal chemistry, 4(4), 609–614. [Link]
Sources
- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different catalytic systems for the synthesis of 5-(Hydroxymethyl)tetrahydrofuran-3-ol
For researchers, medicinal chemists, and professionals in drug development, the synthesis of chiral scaffolds from renewable resources is a cornerstone of modern sustainable chemistry. Among these, 5-(hydroxymethyl)tetrahydrofuran-3-ol is a valuable building block, offering a stereochemically rich tetrahydrofuran core. This guide provides an in-depth comparison of various catalytic systems for its synthesis, primarily focusing on the hydrogenolysis of isosorbide, a readily available bio-derived platform chemical. We will delve into the performance of different catalysts, the mechanistic rationale behind their efficacy, and provide detailed experimental protocols to support your research endeavors.
Introduction: The Significance of this compound
This compound, a chiral diol, serves as a critical intermediate in the synthesis of a wide array of complex molecules, including nucleoside analogues and other pharmacologically active compounds. Its synthesis from isosorbide, a derivative of glucose, represents an attractive green chemistry pathway. The core challenge in this transformation lies in the selective cleavage of one of the C-O bonds within the bicyclic ether structure of isosorbide, a process known as hydrogenolysis. The choice of catalyst is paramount in achieving high yield and selectivity towards the desired product.
Catalytic Hydrogenolysis of Isosorbide: A Comparative Analysis
The primary route to this compound is the hydrogenolysis of isosorbide. This section compares the performance of various heterogeneous catalysts for this reaction.
Caption: General reaction scheme for the catalytic hydrogenolysis of isosorbide.
Noble Metal Catalysts: The Workhorses of Hydrogenolysis
Noble metal catalysts, particularly those based on rhodium, ruthenium, and platinum, are the most extensively studied for the hydrogenolysis of isosorbide due to their high activity in C-O bond cleavage.
Rhodium-Based Catalysts:
Silica-supported rhodium (Rh/SiO₂) has emerged as a highly effective and reusable catalyst for this transformation.[1][2][3][4] It demonstrates superior hydrogenolysis activity for both C-OH and C-O-C bonds compared to other noble metals.[1] In a comparative study of various silica-supported noble metal catalysts, Rh/SiO₂ exhibited the highest conversion of isosorbide with a significant selectivity towards diols and triols.[1]
Ruthenium-Based Catalysts:
Ruthenium supported on carbon (Ru/C) is another active catalyst for isosorbide hydrogenolysis. However, it tends to favor the formation of alkanes and isomers of isosorbide, indicating a higher propensity for over-hydrogenolysis and rearrangement reactions compared to rhodium.[1] While Ru/C is effective for C-C bond cleavage in other contexts, this can be a disadvantage when targeting the selective C-O bond cleavage required for the synthesis of this compound.[2]
Platinum-Based Catalysts:
Platinum-based catalysts are also employed in hydrogenolysis reactions. However, for isosorbide conversion, their activity is generally lower than that of rhodium and ruthenium under similar conditions.[1]
Performance Data of Noble Metal Catalysts:
| Catalyst (4 wt% on SiO₂) | Isosorbide Conversion (%) | Selectivity to Diols & Triols (%) | Key Byproducts | Reference |
| Rh/SiO₂ | 85 | 68 | Isomers of isosorbide, Alkanes | [1] |
| Ru/SiO₂ | High | Lower (not specified) | Alkanes (51%), Isomers of isosorbide (34%) | [1] |
| Ir/SiO₂ | Moderate | Moderate | Isomers of isosorbide | [1] |
| Pt/SiO₂ | Low | Low | Isomers of isosorbide | [1] |
| Pd/SiO₂ | Low | Low | Isomers of isosorbide | [1] |
Mechanistic Insights:
The selectivity of these catalysts is intricately linked to the mechanism of C-O bond cleavage. The reaction is believed to proceed through the adsorption of isosorbide onto the metal surface, followed by the dissociative adsorption of hydrogen. The nature of the metal influences the strength of adsorption of the substrate and the activation energy for C-O bond scission. Rhodium's superior performance suggests an optimal balance of these factors, favoring the desired hydrogenolysis pathway over competing reactions. The support material also plays a crucial role; inert supports like silica are preferred as they do not strongly interact with the hydroxyl groups of isosorbide, allowing for better access to the active metal sites.[1]
Non-Noble Metal Catalysts: A Cost-Effective Alternative?
While noble metals are highly active, their cost is a significant drawback. Research into non-noble metal catalysts, such as those based on nickel, copper, and cobalt, is ongoing. These catalysts often require higher temperatures and pressures to achieve comparable activity to their noble metal counterparts. While data specifically for the synthesis of this compound from isosorbide using non-noble metals is limited in the available literature, their potential for C-O hydrogenolysis in related biomass conversion processes suggests they are a promising area for future research.
Biocatalytic Approaches: The Green Frontier
Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. While specific enzymes for the direct hydrogenolysis of isosorbide to this compound are not yet widely reported, the use of oxidoreductases for the reduction of related furanic compounds demonstrates the potential of this approach. Biocatalysis operates under mild conditions (ambient temperature and pressure) and can exhibit exquisite stereo- and regioselectivity, which is often difficult to achieve with chemocatalysts. Further research in enzyme discovery and engineering is needed to develop efficient biocatalysts for this specific transformation.
Experimental Protocols
This section provides representative, detailed experimental procedures for the synthesis of this compound using a rhodium-based catalyst.
Catalyst Preparation: 4 wt% Rh/SiO₂
Caption: A typical workflow for the preparation of a supported noble metal catalyst.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·nH₂O)
-
Silica gel (SiO₂, high surface area)
-
Deionized water
Procedure:
-
Impregnation: Dissolve an appropriate amount of RhCl₃·nH₂O in deionized water to achieve a final metal loading of 4 wt%. Add the silica gel support to the solution and stir for several hours at room temperature to ensure uniform impregnation.
-
Drying: Remove the excess water using a rotary evaporator. Further dry the impregnated support in an oven at 110°C overnight.
-
Calcination: Calcine the dried material in a furnace under a flow of air. Ramp the temperature to 500°C and hold for 3 hours. This step converts the rhodium precursor to rhodium oxide.
-
Reduction: Place the calcined catalyst in a tube furnace. Reduce the catalyst under a flow of hydrogen gas (e.g., 5% H₂ in Ar) at 400°C for 3 hours to obtain the active metallic rhodium nanoparticles on the silica support.
-
Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert gas flow (e.g., argon or nitrogen) to prevent rapid oxidation of the rhodium nanoparticles upon exposure to air. Store the catalyst under an inert atmosphere.
Hydrogenolysis of Isosorbide in a Batch Reactor
Materials:
-
Isosorbide
-
Deionized water (solvent)
-
4 wt% Rh/SiO₂ catalyst
-
High-pressure batch reactor equipped with a magnetic stirrer and temperature control
Procedure:
-
Reactor Loading: To a glass liner for the batch reactor, add isosorbide (e.g., 4 g), deionized water (e.g., 2 g), and the 4 wt% Rh/SiO₂ catalyst (e.g., 0.6 g).[1]
-
Sealing and Purging: Place the glass liner inside the high-pressure batch reactor and seal it. Purge the reactor several times with hydrogen gas to remove any air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 MPa at room temperature).[1] Begin stirring and heat the reactor to the reaction temperature (e.g., 180°C or 453 K).[1]
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4 hours).[1] The progress of the reaction can be monitored by taking periodic samples (if the reactor is equipped for it) and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Product Isolation and Analysis: Open the reactor and recover the reaction mixture. Separate the catalyst by filtration or centrifugation. The liquid product mixture can be analyzed by GC and GC-MS to determine the conversion of isosorbide and the selectivity to this compound and other products.
Conclusion and Future Outlook
The catalytic hydrogenolysis of isosorbide is a promising route for the sustainable production of this compound. Among the currently studied heterogeneous catalysts, Rh/SiO₂ demonstrates the most favorable balance of activity and selectivity for the desired diol and triol products.[1][2][3][4] While Ru/C is also active, it tends to promote over-hydrogenolysis.[1]
Future research should focus on several key areas to advance this field:
-
Development of Non-Noble Metal Catalysts: The design of cost-effective and highly selective non-noble metal catalysts is crucial for the large-scale industrial viability of this process.
-
Mechanistic Understanding: Deeper mechanistic studies are needed to elucidate the precise reaction pathways on different catalyst surfaces, which will enable the rational design of more selective catalysts.
-
Biocatalyst Development: The exploration and engineering of enzymes for the direct and stereoselective conversion of isosorbide would represent a significant breakthrough in green synthesis.
-
Process Optimization: Further optimization of reaction conditions, including solvent effects and reactor design, will be important for improving the overall efficiency and sustainability of the process.
By addressing these challenges, the scientific community can unlock the full potential of biomass-derived platform molecules like isosorbide for the synthesis of valuable chiral building blocks for the pharmaceutical and chemical industries.
References
Sources
- 1. Hydrogenolysis of isosorbide to diols and triols over a heterogeneous SiO 2 -supported Rh catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00266K [pubs.rsc.org]
- 2. Catalytic performance of Rh/SiO2 in glycerol reaction under hydrogen - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. Hydrogenolysis of isosorbide to diols and triols over a heterogeneous SiO2-supported Rh catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stereochemical Assignment of 5-(Hydroxymethyl)tetrahydrofuran-3-ol Isomers
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical science. The stereoisomers of a chiral molecule, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive comparison of key analytical techniques for unambiguously confirming the absolute configuration of 5-(hydroxymethyl)tetrahydrofuran-3-ol stereoisomers, a critical chiral building block in the synthesis of various bioactive molecules.[2][3]
We will delve into the mechanistic underpinnings and practical applications of three powerful methodologies: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, and Vibrational Circular Dichroism (VCD). This guide is structured to provide not only the "how" but also the "why," offering field-proven insights into experimental design and data interpretation.
The Stereoisomers of this compound
The structure of this compound contains two stereocenters at the C3 and C5 positions. This gives rise to four possible stereoisomers: (3R,5S), (3S,5R), (3S,5S), and (3R,5R). Understanding the precise spatial arrangement of the hydroxyl and hydroxymethyl groups is paramount for its application as a chiral synthon.[4]
Part 1: A Comparative Analysis of Key Methodologies
The choice of method for determining absolute configuration is dictated by several factors, including the physical state of the sample, the quantity available, and the instrumentation at hand. Each technique offers a unique set of advantages and limitations.
| Parameter | Single-Crystal X-ray Crystallography | NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. | Formation of diastereomers with distinct NMR spectra. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. |
| Sample Requirement | High-quality single crystal (typically 0.1-0.5 mm).[2] Difficult for oils or amorphous solids. | Milligram quantities of the sample, which can be recovered. | 2-15 mg of sample, recoverable. Can be a neat liquid, oil, or solution. |
| Success Rate | High, provided a suitable crystal can be obtained. | High for molecules with suitable functional groups (e.g., alcohols, amines). | High for molecules amenable to computational analysis. |
| Analysis Time | Days to weeks, highly dependent on crystallization success. | Hours to a day for derivatization and NMR analysis. | Data collection and analysis can be rapid (hours). |
| Key Advantage | Provides the unambiguous absolute configuration. | Applicable to non-crystalline samples and provides structural information in solution. | Does not require crystallization or derivatization; provides solution-state conformational information.[5] |
| Limitations | Crystallization can be a significant bottleneck. | Requires chemical modification and careful analysis of complex NMR spectra. Not applicable to all molecules. | Requires comparison with computationally predicted spectra, which can be complex for highly flexible molecules. |
Part 2: In-Depth Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for each of the primary techniques, along with the causal reasoning behind the experimental choices.
Method 1: Single-Crystal X-ray Crystallography - The Gold Standard
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be grown. The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal lattice to determine the precise three-dimensional arrangement of the atoms.
Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Experimental Protocol:
-
Crystal Growth (The Critical Step):
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. This often requires extensive screening of conditions.
-
Procedure:
-
Start with highly pure this compound stereoisomer.
-
Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, hexane) for solubility.
-
Employ techniques such as slow evaporation, vapor diffusion (e.g., hexane diffusing into an ethyl acetate solution of the compound), or cooling crystallization to promote the growth of single crystals.
-
-
-
Data Collection:
-
Rationale: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.
-
Procedure:
-
Select a well-formed, single crystal and mount it on a cryoloop.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage.
-
Collect a full sphere of diffraction data.
-
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction data is used to generate an electron density map, from which the positions of the atoms are determined.
-
Procedure:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters to obtain the best fit between the calculated and observed diffraction data.
-
-
-
Absolute Configuration Determination:
-
Rationale: The absolute configuration is determined by analyzing the anomalous scattering effects, typically quantified by the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.
-
Self-Validation: The final refined structure should have low residual electron density and reasonable bond lengths and angles. The Flack parameter provides a statistical measure of the confidence in the absolute structure assignment.
-
Method 2: NMR Spectroscopy with Mosher's Method
For non-crystalline samples, the modified Mosher's method is a powerful NMR technique for determining the absolute configuration of secondary alcohols.[6][7] It involves the formation of diastereomeric esters with the chiral derivatizing agents (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[8]
Workflow for Mosher's Method
Caption: Workflow for Mosher's method for determining the absolute configuration of diols.
Experimental Protocol:
-
Derivatization:
-
Rationale: The two hydroxyl groups of this compound are esterified with both (R)- and (S)-MTPA chloride to form two diastereomeric bis-MTPA esters. These diastereomers will have non-identical ¹H NMR spectra.[8]
-
Procedure (for each enantiomer of MTPA):
-
Dissolve the this compound stereoisomer (1 equivalent) in anhydrous pyridine or dichloromethane.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add (R)- or (S)-MTPA chloride (2.2 equivalents) and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting bis-MTPA ester by column chromatography.
-
-
-
NMR Data Acquisition:
-
Rationale: High-resolution ¹H NMR spectra are required to accurately determine the chemical shifts of the protons in both diastereomeric esters.
-
Procedure:
-
Dissolve each purified bis-MTPA ester in a deuterated solvent (e.g., CDCl₃).
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters. 2D NMR experiments like COSY and HSQC may be necessary for unambiguous assignment of all proton signals.
-
-
-
Data Analysis and Configuration Assignment:
-
Rationale: The anisotropic effect of the phenyl ring in the MTPA moiety causes different shielding/deshielding of the protons on either side of the stereocenter in the two diastereomers. By calculating the difference in chemical shifts (Δδ = δS - δR), the absolute configuration can be determined based on established models. For a secondary alcohol, protons on one side of the carbon backbone will have a positive Δδ, while those on the other side will have a negative Δδ.
-
Procedure:
-
Carefully assign the chemical shifts (δ) for all corresponding protons in the ¹H NMR spectra of the (S)- and (R)-MTPA esters.
-
Calculate the difference in chemical shifts: Δδ = δ(S-ester) - δ(R-ester).
-
Map the positive and negative Δδ values onto the structure of the molecule.
-
Apply the established mnemonic for Mosher's method to assign the absolute configuration at each stereocenter.
-
-
Self-Validation: The consistency of the sign of Δδ across multiple protons on each side of the stereocenter provides a self-validating system. A clear and consistent pattern of positive and negative Δδ values is a strong indicator of a correct assignment.
Method 3: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is particularly powerful for determining the absolute configuration of molecules in solution, without the need for crystallization or derivatization.[9][10]
Workflow for VCD Analysis
Caption: Workflow for VCD-based absolute configuration determination.
Experimental Protocol:
-
Experimental VCD Spectrum Measurement:
-
Rationale: An experimental VCD spectrum of the enantiomerically pure sample is recorded.
-
Procedure:
-
Dissolve the this compound stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference in the IR region.[5]
-
Acquire the VCD and IR spectra on a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
-
Computational Prediction of VCD Spectrum:
-
Rationale: The VCD spectrum of one of the possible enantiomers is calculated using quantum mechanical methods, typically Density Functional Theory (DFT).
-
Procedure:
-
Perform a thorough conformational search for the chosen stereoisomer (e.g., (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol) to identify all low-energy conformers.
-
Optimize the geometry and calculate the vibrational frequencies and rotational strengths for each low-energy conformer using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.
-
-
-
Comparison and Assignment:
-
Rationale: The experimental VCD spectrum is compared to the computationally predicted spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.
-
Procedure:
-
Visually compare the experimental and calculated VCD spectra.
-
If the spectra match, the absolute configuration of the sample is that of the calculated enantiomer.
-
If the spectra are mirror images (opposite signs for all bands), the absolute configuration of the sample is the opposite of the calculated enantiomer.[9]
-
-
Self-Validation: The agreement between the experimental and calculated IR spectra serves as a validation of the computational model. A good correlation between both the VCD and IR spectra provides high confidence in the assignment.
Conclusion
The determination of the absolute configuration of this compound stereoisomers is a critical step in its application for chiral synthesis in drug development. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant hurdle. NMR spectroscopy using Mosher's method offers a robust alternative for samples in solution, providing detailed structural information. Vibrational Circular Dichroism has emerged as a powerful and versatile technique that circumvents the need for both crystallization and chemical derivatization.
The optimal choice of methodology will depend on the specific circumstances of the research project. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately elucidate the stereochemistry of this important chiral building block, ensuring the stereochemical integrity of their downstream applications.
References
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
-
American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]
-
Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]
-
PubChemLite. (n.d.). (3r,5s)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
-
ResearchGate. (n.d.). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Retrieved from [Link]
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (2002). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. Chirality, 14(1), 72-80. [Link]
-
ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Nature protocols, 2(10), 2451–2458. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]
-
PubChem. (n.d.). (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Stereoisomers – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (3S,4S,5S)-4-Hydroxy-3-methyl-5-[(2S,3R)-3-methylpent-4-en-2-yl]-4,5-dihydrofuran-2(3H)-one. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Retrieved from [Link]
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A Comparative Review of Synthetic Routes to Chiral Tetrahydrofuran Diols
Chiral tetrahydrofuran (THF) diols are pivotal structural motifs in a multitude of biologically active natural products and pharmaceutical agents. Their defined stereochemistry is often crucial for therapeutic efficacy, making their stereoselective synthesis a significant challenge and a primary focus in medicinal and process chemistry. This guide provides an in-depth comparative analysis of the three principal strategies for synthesizing these valuable building blocks: Asymmetric Dihydroxylation, Enzymatic Kinetic Resolution, and Diastereoselective Reduction of chiral precursors. We will delve into the mechanistic underpinnings, practical applications, and inherent advantages and limitations of each approach, supported by experimental data and protocols.
Asymmetric Dihydroxylation: Direct Stereocontrol
This approach introduces both hydroxyl groups simultaneously onto a prochiral alkene precursor, such as 2,3-dihydrofuran, with high stereocontrol. The premier method in this category is the Sharpless Asymmetric Dihydroxylation (AD).
The Sharpless Asymmetric Dihydroxylation
The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand to effect the enantioselective dihydroxylation of an alkene.[1] A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, regenerates the Os(VIII) catalyst, making the process economical despite the high cost and toxicity of osmium.[2]
Mechanism: The reaction proceeds through the formation of a complex between the OsO₄ and the chiral ligand. This chiral complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate.[3] Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then re-oxidized to complete the catalytic cycle.[2] The choice of the dihydroquinine (DHQ) or dihydroquinidine (DHQD) based ligand dictates which face of the alkene is hydroxylated, allowing for predictable access to either enantiomer of the diol product.[3]
Advantages:
-
High Enantioselectivity: Often achieves excellent enantiomeric excess (ee), frequently exceeding 95%.[4]
-
Predictable Stereochemistry: The facial selectivity is well-established and dictated by the choice of the AD-mix ligand (AD-mix-α vs. AD-mix-β).[2][5]
-
Directness: Forms the desired diol in a single, atom-economical step from a simple alkene.
Limitations:
-
Substrate Scope: The reactivity and selectivity can be sensitive to the electronic properties and substitution pattern of the alkene.[5]
-
Toxicity: Requires the use of highly toxic osmium tetroxide, necessitating careful handling and waste disposal.
-
Cost: The osmium catalyst and chiral ligands can be expensive, although catalytic loading mitigates this.
Experimental Example: Synthesis of (2S,3R)-3-Hydroxymethylproline Intermediate
A key step in the synthesis of (2S,3R)-3-hydroxy-3-methylproline involved a Sharpless Asymmetric Dihydroxylation to establish the required stereocenters.[6]
Protocol:
-
To a stirred solution of the alkene substrate in a t-BuOH/H₂O (1:1) mixture, add AD-mix-β.
-
Stir the resulting slurry vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding sodium sulfite and stir for an additional hour.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired chiral diol.
This method established the crucial stereochemistry with high efficiency, demonstrating the power of the Sharpless AD in complex molecule synthesis.[6]
Kinetic Resolution: Separating Enantiomers
Kinetic resolution is a powerful strategy that relies on the differential rate of reaction of two enantiomers in a racemic mixture with a chiral catalyst or reagent.[7] This results in the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer, both in enantioenriched form.[7] A significant drawback is the theoretical maximum yield of 50% for each enantiomer from the racemate.[8]
Enzymatic Kinetic Resolution (EKR)
Enzymes, particularly lipases, are highly effective catalysts for kinetic resolutions due to their exquisite stereoselectivity.[9] Lipase-catalyzed transesterification (or acylation) is a common method for resolving racemic alcohols.[10]
Mechanism: In a typical lipase-catalyzed resolution, a racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase, such as Candida antarctica lipase B (CAL-B). The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other.[9] This process involves the formation of a tetrahedral intermediate within the enzyme's active site, where the chirality of the active site dictates the enantiopreference.[9] The reaction is stopped at approximately 50% conversion, allowing for the separation of the enantioenriched acylated product and the unreacted enantioenriched alcohol.[11]
Advantages:
-
Exceptional Enantioselectivity: Enzymes can exhibit very high enantioselectivity (E > 200), leading to products with very high ee.[11]
-
Mild Conditions: Reactions are typically run under mild, environmentally benign conditions (room temperature, neutral pH).[12]
-
Broad Substrate Scope: Lipases are versatile and can accommodate a wide range of substrates.[9]
Limitations:
-
50% Yield Limit: The maximum theoretical yield for the desired enantiomer is 50%.[8]
-
Separation Required: Requires a separation step (e.g., chromatography) to isolate the product from the unreacted starting material.
-
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, a dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomeric product.[13][14]
Experimental Example: Lipase-Catalyzed Resolution of a Furanosteroid Precursor
In the synthesis of the A-ring of furanosteroids, a lipase-catalyzed kinetic resolution was a key step to obtain an enantiomerically enriched building block.[15]
Protocol:
-
Dissolve the racemic 1-(3-bromofuran-2-yl)-2-chloroethanol and a suitable acrylate in a solvent like tert-butyl methyl ether.
-
Add the immobilized lipase (e.g., Amano Lipase PS-C II).
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Filter off the enzyme.
-
Concentrate the filtrate and separate the resulting enantiomerically enriched ester and the unreacted alcohol by column chromatography.
This protocol successfully provided the desired chiral intermediate with an excellent enantiomeric ratio (99:1), which was crucial for the subsequent diastereoselective intramolecular Diels-Alder reaction.[15]
Diastereoselective Reduction of Chiral Precursors
This strategy involves using a pre-existing chiral center in the molecule to direct the stereochemical outcome of a subsequent reduction, typically of a ketone. The synthesis of the chiral precursor can be achieved through various methods, including the use of a chiral auxiliary or starting from a chiral pool material.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[16][17] It employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF).[18]
Mechanism: The reaction is initiated by the coordination of the borane to the nitrogen atom of the CBS catalyst.[19] This enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone's carbonyl oxygen. The ketone orients itself to minimize steric interactions, placing its larger substituent away from the catalyst's chiral framework.[17] Hydride is then delivered from the borane complex to the carbonyl carbon via a six-membered ring transition state, leading to the formation of the chiral alcohol with high enantioselectivity.[18]
Advantages:
-
High Enantioselectivity: Can achieve very high ee for a wide range of ketones.[4]
-
Catalytic: The chiral oxazaborolidine is used in catalytic amounts.
-
Predictable Stereochemistry: The stereochemical outcome is predictable based on the catalyst's stereochemistry.
Limitations:
-
Moisture Sensitive: The reaction must be conducted under anhydrous conditions as water can significantly decrease enantioselectivity.[18]
-
Multi-step: This approach requires the prior synthesis of the chiral ketone precursor, adding steps to the overall sequence.
Workflow: General Approach
This approach was utilized in a study on the stereoselective reduction of chiral 2-furoic acid derivatives, where a chiral auxiliary attached to the furan ring directed a Birch reduction to yield dihydrofuran products with high enantiomeric excess after auxiliary removal.[20]
Comparative Summary
| Synthetic Route | Core Strategy | Typical Yield | Typical ee/dr | Key Advantages | Key Disadvantages |
| Sharpless AD | Asymmetric Dihydroxylation | Good to Excellent | >95% ee | Direct, predictable stereochemistry, high ee. | OsO₄ toxicity, cost, substrate sensitivity. |
| Enzymatic Resolution | Kinetic Resolution | Max 50% (or ~100% with DKR) | >99% ee | Mild conditions, high selectivity, green. | 50% yield limit (EKR), requires separation. |
| Diastereoselective Reduction | Substrate Control | Good to Excellent | >95% dr | High stereocontrol, reliable methods (CBS). | Multi-step, requires chiral precursor synthesis. |
Conclusion
The selection of an optimal synthetic route to chiral tetrahydrofuran diols is highly dependent on the specific target molecule, available starting materials, and project constraints such as scale, cost, and environmental impact.
-
The Sharpless Asymmetric Dihydroxylation offers a powerful and direct route when a suitable alkene precursor is available and high enantioselectivity is paramount.
-
Enzymatic Kinetic Resolution stands out as a green and highly selective method, particularly valuable when both enantiomers are of interest or when combined with a racemization step in a dynamic kinetic resolution process.
-
Diastereoselective Reduction provides a robust and predictable pathway when the synthesis can accommodate a multi-step sequence involving the preparation of a chiral ketone precursor.
Each method presents a unique set of advantages and challenges. A thorough understanding of these strategies enables researchers and drug development professionals to make informed decisions, efficiently accessing the chiral tetrahydrofuran diols essential for advancing their scientific endeavors.
References
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NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]
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Wikipedia. Corey–Itsuno reduction. Available at: [Link]
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Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]
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Grokipedia. Corey–Itsuno reduction. Available at: [Link]
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Tauseef, S., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(21), 7229. Available at: [Link]
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Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Heterocyclic Chemistry, 9, 1-37. Available at: [Link]
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Donohoe, T. J., et al. (2000). Stereoselective reduction of chiral 2-furoic acid derivatives using group I metals in ammonia. Journal of the Chemical Society, Perkin Transactions 1, (22), 3724-3731. Available at: [Link]
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Persson, B. A., Huerta, F. F., & Bäckvall, J. E. (2001). Dynamic Kinetic Resolution of Secondary Diols via Coupled Ruthenium and Enzyme Catalysis. The Journal of Organic Chemistry, 66(15), 5245-5250. Available at: [Link]
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ResearchGate. Scheme 6. Enzymatic kinetic resolution of E-10. Reagents and conditions. Available at: [Link]
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Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]
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Dar'in, D., & Kochetkov, K. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]
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Wikipedia. Sharpless asymmetric dihydroxylation. Available at: [Link]
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Semantic Scholar. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Available at: [Link]
- El-Ghezal, N., et al. (2007). Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. In Asymmetric Synthesis and Application of α-Amino Acids.
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Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 73(1), 35-42. Available at: [Link]
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Slideshare. Asymmetric Synthesis. Available at: [Link]
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Moberg, C. (2011). Recycling in Asymmetric Catalysis. Accounts of Chemical Research, 44(5), 325-335. Available at: [Link]
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Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link]
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ResearchGate. (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Available at: [Link]
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Taylor, R. A., et al. (2018). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Angewandte Chemie International Edition, 57(42), 13749-13753. Available at: [Link]
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Wikipedia. Kinetic resolution. Available at: [Link]
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Wang, Y., et al. (2020). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Chemical Science, 11(26), 6720-6728. Available at: [Link]
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Asymmetric-Synthesis. Available at: [Link]
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Wang, D., et al. (2018). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. Organic Letters, 20(10), 2912-2916. Available at: [Link]
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Kyushu University. Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Available at: [Link]
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Almac. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Available at: [Link]
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Takahashi, S., et al. (2020). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. Molecules, 25(18), 4296. Available at: [Link]
- Google Patents. US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g].
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Schepmann, D., et al. (2017). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. Bioorganic & Medicinal Chemistry, 25(13), 3384-3395. Available at: [Link]
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Shen, J. W., et al. (2003). Studies on the Synthesis of (2S,3R)-3-hydroxy-3-methylproline via C2-N Bond Formation. The Journal of Organic Chemistry, 68(19), 7479-7484. Available at: [Link]
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A Senior Application Scientist's Guide to the Performance of Polymers Derived from 5-(Hydroxymethyl)tetrahydrofuran-3-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Charting a New Course in Bio-based Polymers
The imperative to transition from a fossil-fuel-based economy to a sustainable, circular one has catalyzed significant innovation in polymer science. Within this movement, biomass-derived monomers present a compelling pathway to novel materials that not only reduce our carbon footprint but also offer unique functionalities. 5-(Hydroxymethyl)tetrahydrofuran-3-ol, a chiral diol derived from renewable resources, stands out as a promising, yet underexplored, building block.[1][2]
This guide provides a comprehensive performance evaluation of polyesters derived from this monomer. Its structure, featuring a saturated tetrahydrofuran (THF) ring with both a primary and a secondary hydroxyl group, imparts a distinct combination of flexibility, chirality, and hydrophilicity.[1][3] These characteristics suggest a performance profile that diverges significantly from both rigid aromatic biopolymers and purely linear aliphatic polyesters.
We will objectively compare the projected performance of these novel polymers against three critical benchmarks: the petroleum-based incumbent, Poly(ethylene terephthalate) (PET); the leading commercial bioplastic, Polylactic Acid (PLA); and polymers derived from the closely related aromatic furan monomer, 2,5-bis(hydroxymethyl)furan (BHMF). Through an analysis of experimental data and foundational polymer science principles, this guide will illuminate the unique potential of this compound derivatives in applications ranging from specialty packaging to advanced biomedical devices.
Caption: Chemical structure of the bio-derived monomer.
Polymerization Strategies: The Causality Behind Synthesis Choices
The successful synthesis of high-molecular-weight polyesters from this compound hinges on navigating the monomer's specific reactivity and thermal stability. Unlike the aromatic furanics, which require high temperatures for melt polycondensation, saturated structures like this THF-diol can be more sensitive.[4]
Melt Polycondensation vs. Enzymatic Catalysis
-
Melt Polycondensation: This is a conventional and scalable method for polyester synthesis.[5][6] It typically involves two stages: an initial esterification or transesterification followed by a high-temperature, high-vacuum polycondensation step to build molecular weight.
-
Expert Rationale: While effective, the high temperatures (often >200 °C) required for the second stage pose a risk of monomer degradation, a known challenge for furan-based building blocks.[4] Furthermore, the secondary hydroxyl group on the C3 position of the THF ring exhibits lower reactivity than the primary hydroxyl on the hydroxymethyl group.[7] This disparity can lead to challenges in achieving high conversion and high molecular weight, potentially requiring more aggressive catalysts like antimony or titanium compounds.
-
-
Enzymatic Polymerization: This approach utilizes isolated enzymes, such as Candida antarctica Lipase B (CALB), as catalysts.[8][9] The reactions are conducted under much milder conditions (typically 60-100 °C) and without the need for metallic catalysts.
-
Expert Rationale: The primary advantage is the preservation of the monomer's structural integrity, avoiding thermal degradation and side reactions.[9] This "green chemistry" approach is highly selective and can effectively polymerize sensitive monomers.[10] The main trade-off is often a lower reaction rate and the higher cost of the biocatalyst, making it ideal for high-value applications like biomedical materials where purity and precise synthesis are paramount.
-
Caption: A generalized workflow for two-stage melt polycondensation.
Comparative Performance Evaluation
To provide a robust performance assessment, we will compare the anticipated properties of a polyester made from this compound and a generic diacid (e.g., succinic or adipic acid), hereafter referred to as Poly(THF-ester) . Data from its structural isomer, 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), will be used as a close proxy where direct data is unavailable, alongside established data for PET, PLA, and BHMF-based polyesters.[3]
Thermal Properties: Defining the Operational Window
Thermal properties dictate the material's processing conditions and its suitable application temperature range. The glass transition temperature (Tg) marks the shift from a rigid, glassy state to a softer, rubbery state, while the melting temperature (Tm) defines the solid-to-liquid transition for semi-crystalline polymers.
| Polymer | Monomer Origin | Tg (°C) | Tm (°C) | Decomposition (Td, 5%) (°C) |
| Poly(THF-ester) (Projected) | Bio-based | ~10 - 20 | ~140 - 160 | ~300 - 320 |
| PET | Fossil-based | ~75 | ~260 | ~400 |
| PLA | Bio-based | ~60 | ~170 | ~330 |
| PEF (from BHMF/FDCA) | Bio-based | ~85 | ~215 | ~350 |
Data compiled and extrapolated from sources[3][4][9][11][12][13]. Note: Poly(THF-ester) values are projections based on analogous BHMTHF polymers.
Trustworthiness Analysis:
-
Poly(THF-ester) vs. PET: The flexible, non-planar THF ring in the Poly(THF-ester) backbone severely restricts the close chain packing necessary for high crystallinity and thermal resistance.[3] This results in a significantly lower Tg and Tm compared to PET, which contains a rigid benzene ring. This flexibility is an asset for applications requiring ductility but limits its use in high-temperature environments.
-
Poly(THF-ester) vs. PLA: The projected Tg of Poly(THF-ester) is considerably lower than that of PLA. This suggests that at room temperature, it would be a much softer and more flexible material, potentially serving as a bio-based toughening agent or elastomer rather than a rigid plastic.
-
Poly(THF-ester) vs. PEF: The comparison with Poly(ethylene furanoate) (PEF), the aromatic counterpart, is stark. The hydrogenation of the furan ring (from BHMF to BHMTHF/our THF-diol) breaks the planarity and rigidity, drastically lowering both Tg and Tm.[3][4] This demonstrates how a simple hydrogenation step can fundamentally alter a polymer's character from a high-performance rigid plastic to a semi-crystalline flexible material.
Mechanical Properties: From Rigidity to Ductility
Mechanical properties determine a material's suitability for load-bearing or flexible applications. The structural differences highlighted above directly translate to distinct mechanical profiles.
| Property | Poly(THF-ester) (Projected) | PET | PLA | PEF |
| Young's Modulus (GPa) | 0.2 - 0.5 | 2.8 - 3.1 | 3.5 - 4.0 | ~2.1 |
| Tensile Strength (MPa) | 20 - 40 | 55 - 75 | 50 - 70 | ~70 |
| Elongation at Break (%) | >300% | 50 - 150% | <10% | ~10-30% |
Data compiled and extrapolated from sources[4][13][14][15]. Note: Poly(THF-ester) values are projections based on analogous flexible aliphatic-cyclic polyesters.
Expertise & Causality:
-
High Flexibility: The low projected modulus and high elongation at break for Poly(THF-ester) are direct consequences of its low Tg and reduced crystallinity. The flexible THF backbone allows polymer chains to uncoil and align under stress easily, characteristic of a ductile or elastomeric material.
-
A Niche Alternative to PET and PLA: While PET and PLA are valued for their rigidity and strength in applications like bottles and rigid packaging, Poly(THF-ester) is not a direct replacement.[12][15] Instead, its performance profile positions it as a bio-based alternative to flexible polymers like certain polyolefins or thermoplastic elastomers. For drug development professionals, this could translate to applications in flexible medical tubing, soft-touch device components, or as a matrix for flexible transdermal patches.
Biodegradability: Designing for End-of-Life
For a bio-based polymer, biodegradability is a critical performance metric. Polyesters are generally susceptible to hydrolysis of their ester linkages, a process that can be abiotically or enzymatically driven.
-
Poly(THF-ester): As an aliphatic polyester, it is expected to be biodegradable.[8] The presence of ester bonds provides clear sites for enzymatic attack by common hydrolases (e.g., lipases).[16] The hydrophilic character imparted by the ether oxygen in the THF ring may further enhance water uptake and facilitate hydrolysis.[16] The degradation rate will be highly dependent on the degree of crystallinity; the more amorphous regions, the faster the degradation.[4]
-
PLA: Is a well-established biodegradable and compostable polymer, serving as a positive benchmark.[12]
-
PET: Its aromatic structure and high crystallinity render it highly resistant to microbial degradation, making it a persistent environmental pollutant.[12]
-
PEF: While derived from biomass, the rigid furan ring reduces chain mobility and enzymatic access, making it significantly less biodegradable than its aliphatic counterparts.[4] Copolymerization with aliphatic units is a known strategy to improve its degradation rate.[4]
Mandatory Experimental Protocols
To ensure verifiable and reproducible results, the following standardized protocols are essential for evaluating any new polymer from this family.
Protocol 1: Thermal Analysis via Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition (Tg), crystallization (Tc), and melting (Tm) temperatures.
-
Methodology (based on ASTM D3418):
-
Accurately weigh 5-10 mg of the polymer into a standard aluminum DSC pan and seal it.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature approximately 30 °C above the expected Tm (e.g., 200 °C) at a rate of 10 °C/min. This step erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 200 °C down to a temperature below the expected Tg (e.g., -50 °C) at a controlled rate of 10 °C/min.
-
Second Heating Scan: Heat the sample again from -50 °C to 200 °C at 10 °C/min.
-
Analysis: Determine Tg as the midpoint of the step change in heat capacity during the second heating scan. Tm is identified as the peak of the melting endotherm.
-
Protocol 2: Thermal Stability via Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of thermal degradation (Td).
-
Methodology:
-
Place 10-15 mg of the polymer sample into a TGA crucible.
-
Heat the sample from ambient temperature to 600 °C at a constant rate of 10 °C/min.
-
Maintain a constant inert atmosphere (e.g., nitrogen gas) with a flow rate of 50 mL/min to prevent oxidative degradation.
-
Analysis: Record the sample weight as a function of temperature. Td is typically reported as the temperature at which 5% weight loss occurs (Td, 5%).
-
Protocol 3: Enzymatic Degradation Assay
-
Objective: To quantify the biodegradability of the polymer in the presence of a specific enzyme.
-
Methodology:
-
Prepare thin polymer films (e.g., ~100 µm thickness) by solvent casting or melt pressing. Cut samples into uniform dimensions (e.g., 1x1 cm) and record their initial dry weight (W_initial).
-
Prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Prepare the enzyme solution by dissolving a lipase (e.g., from Pseudomonas cepacia or Candida antarctica) in the buffer at a concentration of ~1 mg/mL.
-
Place one polymer film in a vial containing 10 mL of the enzyme solution. As a control, place another film in a vial containing only the buffer solution.
-
Incubate all vials at a constant temperature (e.g., 37 °C) with gentle shaking.
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove the films, rinse them thoroughly with deionized water to remove residual enzyme and buffer salts, and dry them in a vacuum oven to a constant weight (W_final).
-
Analysis: Calculate the percentage weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100. Analyze the surface morphology of the degraded films using Scanning Electron Microscopy (SEM) for qualitative evidence of degradation.
-
Caption: Logical workflow for comprehensive polymer performance evaluation.
Conclusion and Outlook
Polymers derived from this compound represent a compelling new class of bio-based materials. The inherent flexibility of the saturated THF ring positions them not as direct replacements for rigid polyesters like PET or PLA, but as novel, ductile materials with a strong potential for biodegradability. Their projected performance—a low glass transition temperature, high elongation, and susceptibility to hydrolysis—makes them prime candidates for applications where flexibility and environmental benignity are paramount.
For researchers and drug development professionals, this translates to opportunities in flexible medical devices, biodegradable elastomeric components, and as toughening agents to mitigate the brittleness of other biopolymers like PLA. The chirality of the monomer offers an additional, sophisticated design parameter for creating materials with specific stereochemistry for advanced applications. Further research should focus on optimizing polymerization to achieve high molecular weights and conducting detailed degradation studies to fully validate their end-of-life credentials.
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Al-Azzawi, M., et al. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. MDPI. Retrieved from [Link]
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Nozaki, K., et al. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Publications. Retrieved from [Link]
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Leibold, F., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications. Retrieved from [Link]
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De Clippel, F., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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UBE Corporation Europe. (n.d.). A new bio-based ETERNACOLL® BIO polycarbonate diol series. Retrieved from [Link]
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NWO. (n.d.). Biodegradation of furan-based composite resin by novel enzymes. Retrieved from [Link]
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Arvanitaki, A., et al. (2025). Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters. Green Chemistry. Retrieved from [Link]
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Hong, S., et al. (n.d.). High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Green Chemistry. Retrieved from [Link]
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Jiang, Y., et al. (2020). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. ACS Publications. Retrieved from [Link]
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Patsnap Eureka. (2025). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. Retrieved from [Link]
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Maniar, D., et al. (2019). Furan-Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties. ChemSusChem. Retrieved from [Link]
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Arvanitaki, A., et al. (2024). Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters. University of Groningen Research Portal. Retrieved from [Link]
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Tsanaktsis, V., et al. (2021). Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate). MDPI. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chembase.cn. (n.d.). (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol ≥95%. Retrieved from [Link]
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ResearchGate. (n.d.). Renewable Polymers: Synthesis, Processing, and Technology. Retrieved from [Link]
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Voet, V., et al. (2025). Panoramic view of biobased BHMTHF-based polymers. Polymer Chemistry. Retrieved from [Link]
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PubChem. (n.d.). (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Retrieved from [Link]
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Jiang, Y., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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A Comparative Guide to the Stereochemistry-Driven Reactivity of 5-(Hydroxymethyl)tetrahydrofuran-3-ol Isomers
Introduction
In the landscape of modern drug discovery and chiral synthesis, the precise control and understanding of stereochemistry are not merely academic exercises; they are critical determinants of biological activity and synthetic efficiency. The 5-(hydroxymethyl)tetrahydrofuran-3-ol scaffold, a key building block derived from carbohydrate sources, represents a quintessential example of this principle. Possessing two stereocenters at the C3 and C5 positions, this molecule exists as four distinct stereoisomers. While chemically similar, their spatial arrangements impart profoundly different reactive properties.
This guide provides an in-depth comparison of the reactivity of the cis and trans diastereomers of this compound. We will move beyond simple observation to explore the underlying mechanistic principles—namely intramolecular hydrogen bonding and steric hindrance—that govern their differential reactivity. By synthesizing data from analogous systems and foundational organic chemistry principles, this document serves as a predictive tool for researchers, scientists, and drug development professionals aiming to leverage this versatile chiral synthon for targeted applications.
The Stereoisomers: Defining the Players
The two chiral centers at C3 and C5 give rise to two pairs of enantiomers: a cis pair and a trans pair. The key differentiator for reactivity is the relative orientation of the C3 hydroxyl and the C5 hydroxymethyl groups.
-
cis-isomers : ((3R,5S)- and (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol). In this configuration, the two functional groups are on the same face of the tetrahydrofuran ring.
-
trans-isomers : ((3R,5R)- and (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol). Here, the functional groups reside on opposite faces of the ring.
This seemingly subtle difference in topology has profound consequences for the molecule's conformational preferences and the accessibility of its reactive centers.
Fundamental Principles Governing Differential Reactivity
The reactivity of the hydroxyl groups in these isomers is dictated by a delicate interplay of two primary stereochemical factors.
Intramolecular Hydrogen Bonding in cis-Isomers
The defining feature of the cis isomers is the spatial proximity of the C3-OH and C5-CH₂OH groups, allowing for the formation of a stabilizing intramolecular hydrogen bond.[1] This non-covalent interaction creates a pseudo-cyclic conformation.
Consequences for Reactivity:
-
Masking Effect: The hydrogen bond can act as a temporary "protecting group," reducing the availability of one or both hydroxyl groups for reaction.
-
Enhanced Nucleophilicity: By locking one hydroxyl group in a hydrogen bond, the oxygen lone pair of the other hydroxyl group may become more available and, therefore, more nucleophilic.
-
Template for Selective Reactions: The fixed orientation can serve as a template for catalysts that can bind to both hydroxyl groups simultaneously, leading to highly selective reactions at one site.
Steric Hindrance in trans-Isomers
In the trans isomers, the hydroxyl groups are on opposite faces of the ring and too far apart to interact. Their reactivity is therefore primarily governed by their conformational position (pseudo-axial vs. pseudo-equatorial) and the steric hindrance presented to an approaching reagent.[2]
Consequences for Reactivity:
-
Accessibility: Generally, a pseudo-equatorial hydroxyl group is more sterically accessible than a pseudo-axial one.
-
Primary vs. Secondary Reactivity: In the absence of directing effects, reactions often favor the less sterically hindered primary hydroxyl (C5-CH₂OH) over the secondary hydroxyl (C3-OH).
-
Lack of Pre-organization: Reactions requiring the cooperation of both hydroxyl groups are disfavored compared to the cis isomers.
Comparative Reactivity in Key Transformations
While direct comparative data for this compound itself is sparse, we can construct a robust predictive model based on extensive studies of analogous cyclic 1,2- and 1,3-diols found in carbohydrate chemistry and other chiral building blocks.[3][4][5][6]
Selective Acylation and Silylation (Protection)
Selective protection of one hydroxyl group is a cornerstone of synthetic strategy. Here, the stereochemical differences are stark.
| Reaction Type | Reagent/Catalyst System | Predicted Outcome for cis-Isomers | Predicted Outcome for trans-Isomers | Mechanistic Rationale |
| Bidentate Catalysis | Dibutyltin Oxide (DBTO), Boronic Acids | Highly selective acylation/silylation, typically at the primary -CH₂OH.[4][5] | Low selectivity or reaction at the primary -CH₂OH based on sterics alone. | The catalyst forms a cyclic intermediate with the cis-diol, activating one hydroxyl over the other. This is geometrically impossible for the trans isomer.[4][6] |
| Enzymatic Acylation | Lipases (e.g., CAL-B) | High enantioselectivity in kinetic resolution. The enzyme's active site will differentiate between the two enantiomers and the two hydroxyls. | High enantioselectivity but potentially different reaction rates and site-selectivity compared to cis. | The rigid active site of the enzyme recognizes the specific 3D shape of the substrate, leading to different binding affinities and reaction rates for each stereoisomer.[7] |
| Sterically Hindered Reagents | Trityl Chloride (TrCl), TBDPSCl | Moderate selectivity for the primary -CH₂OH, but may be slow due to H-bonding. | High selectivity for the less-hindered primary -CH₂OH. | The reaction is governed by steric access. The primary hydroxyl is significantly more accessible than the secondary one, especially in the trans isomer.[2] |
Oxidation Reactions
The selective oxidation of one hydroxyl group to an aldehyde or ketone is another critical transformation where stereochemistry dictates the outcome.
| Reaction Type | Reagent System | Predicted Outcome for cis-Isomers | Predicted Outcome for trans-Isomers | Mechanistic Rationale |
| Primary-Selective Oxidation | TEMPO/BAIB | Selective oxidation of the primary alcohol to an aldehyde. The intramolecular H-bond may influence the rate. | Selective oxidation of the primary alcohol to an aldehyde, often with a faster rate due to better accessibility. | TEMPO-based systems are sensitive to steric hindrance, strongly favoring oxidation of the primary alcohol. |
| Secondary-Selective Oxidation | Reagents requiring protection (e.g., protection of primary, then oxidation) | Oxidation of the C3-OH to a ketone is feasible after protection of the primary hydroxyl. | Oxidation of the C3-OH to a ketone is feasible after protection of the primary hydroxyl. | The relative rates would depend on the accessibility of the C3-OH in the protected intermediate. |
Experimental Protocols
The following protocols are representative methodologies for achieving selective functionalization, based on established procedures for analogous diol systems.
Protocol 4.1: Dibutyltin Oxide-Mediated Regioselective Benzoylation of a cis-Diol
This protocol is adapted from procedures for the selective acylation of carbohydrates containing cis-diol motifs.[4] It leverages the formation of a stannylene acetal to activate one hydroxyl group.
Objective: To selectively benzoylate the primary hydroxyl group of a cis-5-(hydroxymethyl)tetrahydrofuran-3-ol isomer.
Methodology:
-
To a solution of the cis-diol (1.0 eq) in anhydrous toluene (0.1 M), add dibutyltin oxide (1.05 eq).
-
Heat the mixture to reflux with a Dean-Stark trap for 4 hours to remove water and form the stannylene acetal.
-
Cool the reaction mixture to room temperature under an inert atmosphere (N₂ or Ar).
-
Add triethylamine (1.5 eq) followed by the dropwise addition of benzoyl chloride (1.1 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired mono-benzoylated product.
Expected Outcome: High yield (>80%) of the C5-O-benzoyl product with excellent regioselectivity. The trans-isomer, under these conditions, would be expected to give a mixture of products with much lower selectivity.
Protocol 4.2: Lipase-Catalyzed Kinetic Resolution
This protocol outlines a typical enzymatic kinetic resolution for separating a racemic mixture of diols.[7][8]
Objective: To resolve a racemic mixture of a cis or trans diol via enantioselective acylation.
Methodology:
-
To a solution of the racemic diol (1.0 eq) in anhydrous tert-butyl methyl ether (TBME, 0.2 M), add vinyl acetate (3.0 eq) as the acyl donor.
-
Add immobilized Candida antarctica Lipase B (CAL-B) (approx. 20 mg per 100 mg of substrate).
-
Seal the vessel and shake the suspension at a constant temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the unreacted alcohol and the acylated product.
-
Once ~50% conversion is reached, filter off the immobilized enzyme and wash it with fresh solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the remaining alcohol and the newly formed monoacetate by flash column chromatography.
-
Determine the enantiomeric excess of both fractions by chiral chromatography.
Implications for Drug Development and Synthesis
The ability to predict and control the reactivity of these stereoisomers is of paramount importance. In the synthesis of complex molecules, such as carbocyclic nucleoside analogues, the stereochemistry of the tetrahydrofuran core dictates the final conformation of the molecule and its ability to bind to target enzymes like polymerases or kinases.[3]
-
Synthetic Strategy: An understanding of stereochemically-driven reactivity allows for the design of more efficient synthetic routes. For example, a chemist might choose a cis-isomer to exploit a DBTO-mediated selective protection step, whereas a trans-isomer might be chosen when steric hindrance is the desired control element.
-
Access to All Isomers: By leveraging kinetic resolutions or stereoselective reactions, chemists can access all four stereoisomers in high purity from a common precursor, enabling the systematic exploration of structure-activity relationships (SAR).
-
Final Product Conformation: The relative stereochemistry of the hydroxyl groups in the starting material will translate directly to the stereochemistry of subsequent functionalization, ultimately controlling the 3D shape of the final drug candidate.
Conclusion
The stereochemistry of this compound is not a passive feature but an active director of its chemical reactivity. The cis-isomers, pre-organized by intramolecular hydrogen bonding, are amenable to reactions mediated by bidentate catalysts, often leading to exceptional regioselectivity. In contrast, the reactivity of the trans-isomers is a classic study in steric effects, with reactions typically favoring the more accessible primary hydroxyl group. By grasping these fundamental principles, researchers can transform this simple chiral building block into a powerful tool for the efficient and elegant synthesis of complex, stereochemically defined molecules for pharmaceutical and materials science applications.
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A Senior Application Scientist's Guide to Diol Synthesis: Benchmarking Bio-Derived Tetrahydrofurans Against Key Industrial Alternatives
Introduction: The Quest for Sustainable Diol Monomers
In the modern chemical industry, the shift from petrochemical feedstocks to renewable, bio-based alternatives is no longer a niche pursuit but a commercial and environmental imperative. Diols, fundamental building blocks for polyesters, polyurethanes, and specialty chemicals, are at the forefront of this transition. While traditional diols like 1,4-butanediol have long been derived from fossil fuels, a new generation of diols sourced from biomass offers unique structural features and a dramatically improved sustainability profile.
This guide provides an in-depth technical comparison of the synthesis of a key bio-derived diol, 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF) , against two other prominent diols: the rigid, bicyclic Isosorbide and the flexible, linear 1,5-Pentanediol (1,5-PDO) . As researchers and process chemists, selecting a monomer is not merely about its final properties but also about the efficiency, scalability, and sustainability of its synthesis. This document is designed to illuminate the practical realities behind these choices, supported by literature-derived experimental data and process analysis. We will explore the causality behind experimental designs, present self-validating protocols, and benchmark these syntheses on key performance and green chemistry metrics.
The Target Platform: Furan-Based Diols
Tetrahydrofuran-based diols, accessible from the catalytic conversion of C5 and C6 sugars, are a cornerstone of the bio-refinery concept. Our focus molecule, 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF), is a saturated heterocyclic diol that can be produced from 5-hydroxymethylfurfural (HMF), a critical platform chemical derived from carbohydrates[1][2]. The tetrahydrofuran ring imparts a unique combination of flexibility and polarity, making BHMTHF a compelling monomer for creating novel polymers with tailored properties.
Synthesis of 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF)
The synthesis of BHMTHF from HMF is a two-step reductive process. The initial, and more widely studied, step is the selective hydrogenation of the aldehyde group on HMF to produce 2,5-Furandimethanol (FDM). The subsequent, more challenging step involves the hydrogenation of the furan ring itself without causing hydrogenolysis (ring-opening).
Causality of Experimental Design:
-
Two-Step Approach: Selectively reducing the aldehyde before the furan ring is crucial. The aldehyde is more reactive, and mild conditions can achieve this transformation with high selectivity. Ring hydrogenation requires more forcing conditions (higher pressure, more active catalysts), which, if applied directly to HMF, would lead to a mixture of over-reduced and ring-opened byproducts.
-
Catalyst Selection: Noble metals like Platinum (Pt) are highly effective for the hydrogenation of aromatic and heterocyclic rings under mild conditions, which is essential to preserve the diol functionality[1]. Using a support like activated carbon (C) provides high surface area and aids in catalyst recovery.
-
Solvent Choice: Water is an excellent green solvent and is often the medium in which the FDM precursor is synthesized[1]. Running the subsequent hydrogenation in the same solvent improves process efficiency by avoiding solvent-swapping steps.
Experimental Protocol: Synthesis of BHMTHF from HMF
This protocol is a representative two-step procedure based on established catalytic transformations[1].
Step 1: Hydrogenation of HMF to 2,5-Furandimethanol (FDM)
-
Charge a high-pressure autoclave reactor with 5-hydroxymethylfurfural (HMF) and a suitable solvent (e.g., water or methanol).
-
Add a selective hydrogenation catalyst, such as Pt/MCM-41 or a similar supported platinum catalyst[1]. A typical catalyst loading is 1-5 mol% relative to the substrate.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to a moderate pressure (e.g., 8-15 bar)[1].
-
Heat the reaction mixture to a mild temperature (e.g., 35-70 °C) with vigorous stirring[1][3].
-
Monitor the reaction progress by tracking hydrogen uptake or by periodic sampling and analysis (TLC, GC, or HPLC). The reaction is typically complete within 2-16 hours[1][3].
-
Once HMF conversion is complete, cool the reactor, vent the excess hydrogen, and filter the reaction mixture to recover the catalyst.
-
The resulting solution of FDM can be used directly in the next step or purified by solvent evaporation and recrystallization. Yields for this step are typically very high (>95%)[1][3].
Step 2: Hydrogenation of FDM to BHMTHF
-
The FDM solution or purified FDM is charged back into the autoclave with a furan-hydrogenating catalyst, such as Rh-ReOₓ/C or a similar multi-metallic system.
-
The reactor is sealed and purged as described previously.
-
The system is pressurized with hydrogen, typically to a higher pressure than in Step 1 (e.g., 60 atm) to facilitate ring saturation[4].
-
The reaction is heated to a higher temperature (e.g., 120-140 °C)[4].
-
The reaction is monitored until FDM is fully consumed.
-
After cooling and venting, the catalyst is filtered off. The BHMTHF product is isolated by evaporation of the solvent and can be further purified by vacuum distillation or recrystallization.
The Industrial Workhorse: Isosorbide
Isosorbide is a rigid, bicyclic diol produced by the double dehydration of sorbitol, which is itself derived from the hydrogenation of glucose[5]. Its rigidity imparts high thermal stability and strength to polymers, making it a valuable monomer for producing specialty polycarbonates, polyesters (e.g., polyethylene isosorbide terephthalate, PEIT), and polyurethanes.
Causality of Experimental Design:
-
Catalyst: The reaction requires a strong acid catalyst to protonate the hydroxyl groups of sorbitol, facilitating the elimination of water. While mineral acids like H₂SO₄ are effective, they lead to corrosive mixtures and difficult purification[6][7]. Solid acid catalysts like para-toluenesulfonic acid (p-TSA) or sulfated zirconia are often preferred in modern processes for easier separation and reduced waste[8][9].
-
Vacuum: The dehydration is an equilibrium-limited reaction. Applying a vacuum continuously removes the water produced, driving the reaction toward the product according to Le Châtelier's principle[6][9]. This is a critical parameter for achieving high yields.
-
Temperature: The temperature must be high enough to facilitate the sequential dehydration reactions but not so high as to cause degradation or charring of the carbohydrate feedstock. A typical range is 120-150 °C[6][9].
Experimental Protocol: Synthesis of Isosorbide from Sorbitol
This protocol is based on the optimized conditions reported by Fiser et al. (2023)[9].
-
Charge a jacketed glass reactor equipped with a mechanical stirrer and a vacuum distillation setup with D-sorbitol (400 g, 2.2 mol).
-
Heat the reactor to 130 °C while stirring at 500 rpm.
-
Once the sorbitol is molten and homogenized (approx. 15 minutes), apply a vacuum to decrease the pressure to 3.5–5 kPa.
-
Add the acid catalyst, para-toluenesulfonic acid (p-TSA), at a loading of 1.0% w/w relative to the sorbitol.
-
Maintain the reaction at 130 °C under vacuum. Water produced during the reaction will continuously distill off and should be collected in a cooled trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, cool the mixture. The crude isosorbide can be purified by neutralizing the catalyst followed by vacuum distillation or melt crystallization. The reported yield under these conditions is 81.9%[9].
The Flexible Alternative: 1,5-Pentanediol (1,5-PDO)
1,5-Pentanediol is a linear C5 diol that serves as a valuable building block for polyesters, polyurethanes, and plasticizers, imparting flexibility to the polymer backbone. A promising bio-based route starts from furfural, another key platform chemical derived from the hemicellulose fraction of lignocellulosic biomass[10][11].
Causality of Experimental Design:
-
Multi-Step Process: The conversion of furfural to 1,5-PDO is a complex cascade involving multiple catalytic steps: hydrogenation of the aldehyde, hydrogenation of the furan ring to form tetrahydrofurfuryl alcohol (THFA), and finally, the selective hydrogenolysis (ring-opening) of the C-O bond in the THF ring[12].
-
Catalyst Systems: This cascade requires sophisticated catalyst systems. The initial hydrogenation steps can be achieved with Ni- or Cu-based catalysts. The critical ring-opening step often requires more advanced, multi-metallic catalysts, such as Rh-ReOₓ or Pd-Ir-ReOₓ, which are highly selective for C-O bond cleavage over C-C bond cleavage[4][12].
-
High Pressure: Hydrogenolysis is a demanding reaction that requires high hydrogen pressure (often >50 atm) to ensure high catalytic activity and prevent catalyst deactivation[4].
Experimental Protocol: Synthesis of 1,5-PDO from Furfural
This protocol represents a multi-step process for converting furfural to 1,5-PDO with a high overall yield, as described in process analyses by Li et al. (2017)[11][12].
-
Step 1: Furfural to Tetrahydrofurfuryl Alcohol (THFA):
-
Furfural is first hydrogenated in a fixed-bed reactor over a Ni- or Cu-based catalyst. This step typically operates at moderate temperatures (e.g., 100-150 °C) and H₂ pressures (e.g., 30-50 atm) to achieve near-quantitative conversion to THFA.
-
-
Step 2: THFA to 1,5-Pentanediol (1,5-PDO):
-
The purified THFA is fed into a second reactor containing a specialized hydrogenolysis catalyst, such as Rh-ReOₓ/C[12].
-
This step requires more stringent conditions, including higher temperatures (e.g., 120-180 °C) and significantly higher H₂ pressure (e.g., 60-80 atm) to facilitate the ring-opening reaction.
-
The reaction is typically run in a solvent like water.
-
After the reaction, the catalyst is separated, and the 1,5-PDO is purified from the aqueous solution via multi-stage distillation.
-
Integrated processes have reported overall yields of 1,5-PDO from furfural as high as 80-94%[11][12].
-
Comparative Benchmarking
To provide an objective comparison, the three synthesis routes are benchmarked against several key performance and sustainability metrics. The data presented are derived from the cited literature and represent optimized or high-performing examples.
| Metric | BHMTHF Synthesis (from HMF) | Isosorbide Synthesis (from Sorbitol) | 1,5-Pentanediol Synthesis (from Furfural) |
| Starting Material | 5-Hydroxymethylfurfural (HMF) | D-Sorbitol | Furfural |
| Feedstock Source | C6 Sugars (Fructose, Glucose) | C6 Sugars (Glucose) | C5 Sugars (Xylose) |
| Number of Steps | 2 (HMF -> FDM -> BHMTHF) | 1 (Sorbitol -> Isosorbide) | 2 (Furfural -> THFA -> 1,5-PDO) |
| Typical Overall Yield | ~90% (estimated) | 81.9%[9] | ~80%[11][12] |
| Catalyst System | Pt/C; Rh-ReOₓ/C (Noble Metals)[1][4] | p-TSA (Homogeneous Acid)[9] | Ni/Cu; Rh-ReOₓ/C (Base/Noble Metals)[12] |
| Temperature | 35-140 °C[1][4] | 130 °C[9] | 100-180 °C[12] |
| Pressure | 8-60 atm (H₂)[1][4] | 3.5-5 kPa (Vacuum)[9] | 30-80 atm (H₂)[12] |
| Primary Solvent | Water / Methanol | None (Neat/Melt) | Water |
| Key Challenge | Preventing ring-opening; cost of noble metal catalysts. | Efficient water removal; catalyst separation/corrosion. | Selectivity in C-O hydrogenolysis; high pressure operation. |
| Atom Economy (Ideal) | 97.0% (FDM -> BHMTHF) | 80.2% (Sorbitol -> Isosorbide + 2 H₂O) | 100% (THFA -> 1,5-PDO) |
| Process Mass Intensity (PMI) | High (multi-step, solvent use) | Low (neat, single step) | High (multi-step, high pressure, solvent use) |
| E-Factor | Moderate (catalyst/solvent waste) | Low (primarily water waste) | Moderate (catalyst/solvent waste) |
Note: Atom Economy, PMI (Process Mass Intensity), and E-Factor are key green chemistry metrics[13][14][15]. Atom economy calculates the theoretical efficiency of atom conversion. PMI and E-Factor are practical metrics that measure the ratio of total mass input (or waste) to the mass of the final product, providing a real-world assessment of process efficiency and waste generation.
Discussion and Outlook
This comparative analysis reveals a landscape of trade-offs that a research or development professional must navigate.
-
For Simplicity and Efficiency: The synthesis of isosorbide stands out. It is a one-step, solvent-free process that can achieve high yields with a relatively simple setup. Its low Process Mass Intensity and E-Factor make it an attractive green process, assuming efficient catalyst recycling. The primary challenge lies in the energy-intensive vacuum distillation required for purification.
-
For Performance and Functionality: The furan-based routes to BHMTHF and 1,5-PDO offer access to unique molecular architectures. The synthesis of 1,5-PDO is a testament to advanced catalysis, enabling the highly selective ring-opening of a stable THF intermediate to yield a flexible linear diol. While the process is more complex and operates under high pressure, the reported high overall yields make it commercially promising[11]. The synthesis of BHMTHF provides a cyclic diol with different properties than the rigid isosorbide, but its multi-step nature and reliance on expensive noble metal catalysts are significant hurdles to overcome for large-scale production.
-
The Path Forward: The future of bio-based diol synthesis will likely focus on catalyst innovation. For furanics, the development of non-precious metal catalysts that can perform selective hydrogenation and hydrogenolysis under milder conditions is a primary goal[16]. For isosorbide, improving the stability and reusability of solid acid catalysts will further enhance its economic and environmental viability[8].
Conclusion
The choice between synthesizing BHMTHF, isosorbide, or 1,5-pentanediol is not a simple one; it is a function of the desired end-product properties, available feedstock, and tolerance for process complexity and cost.
-
Isosorbide represents a mature, highly efficient route to a rigid, high-performance monomer.
-
1,5-Pentanediol showcases a sophisticated catalytic pathway to a flexible linear diol, with processes achieving impressive yields from a C5 feedstock.
-
BHMTHF remains a promising but less developed target, offering unique structural properties that depend on overcoming the challenges of multi-step catalytic transformations.
By understanding the fundamental chemistry and engineering principles behind each synthesis, researchers can make informed decisions, driving the continued innovation and adoption of sustainable chemistry in the polymer industry.
References
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Agirrezabal-Telleria, I., et al. (2022). One-Pot Production of 1,5-Pentanediol from Furfural Through Tailored Hydrotalcite-Based Catalysts. Catalysis Letters. Retrieved from [Link]
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Li, X., et al. (2017). Conversion of Furfural to 1,5-Pentanediol: Process Synthesis and Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Li, X., et al. (2017). Conversion of Furfural to 1,5-Pentanediol: Process Synthesis and Analysis. ACS Sustainable Chemistry & Engineering, 5(6), 5147-5157. Retrieved from [Link]
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Wang, T., et al. (2022). Direct Conversion of Furfural to 1,5-Pentanediol over Zr-Doped CuCo-Based Catalyst. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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New Drug Approvals. (2017). Synthesis of isosorbide: an overview of challenging reactions. Retrieved from [Link]
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Sankar, M., et al. (2018). Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. ACS Catalysis. Retrieved from [Link]
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Gürbüz, E. I., et al. (2013). Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure–Reactivity Study. ACS Catalysis. Retrieved from [Link]
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Shcherban, N. D., et al. (2021). Dehydration of sorbitol to isosorbide over commercially available sulfonic acid resins. Journal of Chemistry and Technologies. Retrieved from [Link]
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Fiser, A., et al. (2023). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. Molecules. Retrieved from [Link]
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He, Y., et al. (2013). Sorbitol dehydration into isosorbide in a molten salt hydrate medium. Green Chemistry. Retrieved from [Link]
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Du, C., et al. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Bioresources and Bioprocessing. Retrieved from [Link]
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Du, C., et al. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3283968, 5-(Hydroxymethyl)tetrahydrofuran-3-ol. Retrieved from [Link]
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Hu, L., et al. (2017). Method for synthesizing 2,5-furandimethanol by selective hydrogenation of 5-hydroxymethylfurfural. SciSpace. Retrieved from [Link]
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Adibi, H., et al. (2022). Green Chemistry Metrics, A Review. MDPI. Retrieved from [Link]
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Adibi, H., et al. (2022). Green Chemistry Metrics, A Review. ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(Hydroxymethyl)tetrahydrofuran-3-ol
For the diligent researcher, ensuring a safe and compliant laboratory environment is as crucial as the integrity of their experimental results. The proper disposal of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-(Hydroxymethyl)tetrahydrofuran-3-ol (CAS No. 4410-99-5), a combustible liquid utilized in various laboratory applications. This document moves beyond a simple checklist, offering insights into the chemical's properties and the rationale behind each procedural step to foster a culture of safety and environmental stewardship in your laboratory.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as a combustible liquid. While it does not have an official classification for acute toxicity, it is crucial to handle it with care, avoiding contact with skin and eyes, and preventing inhalation of any vapors or mists.[1][2][3]
As a derivative of tetrahydrofuran (THF), there is a potential for the formation of explosive peroxides upon prolonged exposure to air and light.[1][4][5] Peroxide formation is a significant risk with ethers and related compounds, as these peroxides can become concentrated during distillation or evaporation, leading to violent explosions.[4] Therefore, it is imperative to treat this compound as a potential peroxide former.
Key Chemical Properties Summary:
| Property | Value | Source |
| Chemical Formula | C5H10O3 | N/A |
| CAS Number | 4410-99-5 | [6] |
| Appearance | No information available | [2] |
| Flash Point | 82 °C / 179.6 °F | [2] |
| Hazards | Combustible liquid, Potential for peroxide formation | [2][4] |
Personal Protective Equipment (PPE) and Handling Precautions
Adherence to proper PPE protocols is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure. Nitrile or butyl rubber gloves are generally recommended for handling solvents of this nature.[1][7] Always inspect gloves for any signs of degradation before use and change them immediately if contaminated.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required to protect against accidental splashes.[1][4]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a risk of generating aerosols or vapors, or if working in a poorly ventilated area, a NIOSH-approved respirator should be used.[2][3]
Handling Best Practices:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Keep the container tightly closed when not in use to prevent the evaporation of the solvent and to minimize exposure to air, which can lead to peroxide formation.[1][4]
-
Keep away from heat, sparks, open flames, and other ignition sources as this is a combustible liquid.[2][3][8]
-
Date the container upon receipt and upon opening to track its age and potential for peroxide formation.[1][4] It is recommended to dispose of the chemical within one year of opening.[9]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
For Small Spills:
-
Alert personnel in the immediate area.
-
Ensure proper ventilation and eliminate all ignition sources.
-
Wear appropriate PPE , including gloves, goggles, and a lab coat.
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[7]
-
Collect the absorbed material using spark-proof tools and place it in a suitable, labeled container for hazardous waste disposal.[6][7]
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For Large Spills:
-
Evacuate the area immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.[1]
-
Prevent entry into the affected area.
-
If it is safe to do so, increase ventilation and remove any ignition sources .
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous chemical waste. Never dispose of this chemical down the drain or in regular trash.[10]
Step 1: Waste Characterization and Segregation
-
This compound should be classified as a flammable/combustible organic solvent waste.
-
It should be segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]
Step 2: Peroxide Testing (A Critical Safety Check)
Due to the risk of peroxide formation, it is crucial to test for peroxides before preparing the waste for disposal, especially if the container has been open for an extended period (e.g., more than 3-6 months) or if the chemical's history is unknown.[1][4]
-
Use peroxide test strips to check for the presence of peroxides.
-
If the test is positive (typically >50 ppm), do not attempt to handle the container further.[9] Contact your institution's EHS department immediately for guidance on how to proceed with the disposal of the potentially explosive material.[4]
-
If crystals are observed around the cap or in the container, do not touch or move the container. This could indicate the formation of highly unstable peroxides. Immediately contact your EHS department.[1][4]
Step 3: Waste Collection and Labeling
-
Select a proper waste container: Use a container that is compatible with the chemical. Plastic is often preferred.[9] The container must have a secure, tight-fitting lid.
-
Label the container: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[1][11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The approximate concentration and volume
-
The associated hazards (e.g., "Combustible," "Potential Peroxide Former")
-
The date the waste was first added to the container.
-
-
Keep the container closed: The waste container must be kept closed at all times, except when adding waste.[1][9][11]
Step 4: Storage of Waste
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9]
-
The SAA should be in a well-ventilated area, away from heat and ignition sources.
-
Store the waste container in secondary containment to prevent spills.[1][11]
Step 5: Arranging for Disposal
-
Once the waste container is full, or if it has been in storage for a designated period (often 90 days, but check your institution's policy), arrange for a pickup by your institution's EHS or hazardous waste management team.[1]
-
Do not transport hazardous waste yourself.[12]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these detailed procedures, you contribute to a safer laboratory environment for yourself and your colleagues, ensure regulatory compliance, and minimize the environmental impact of your research.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
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Material Safety Data Sheet - 2-Phenylethanethiol . Cole-Parmer. [Link]
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Tetrahydrofuran (THF) :: Internal Plant Instructions . Chemius. [Link]
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Navigating the Safe Handling of 5-(Hydroxymethyl)tetrahydrofuran-3-ol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic landscape of drug development, the introduction of novel chemical entities into a workflow demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for handling 5-(Hydroxymethyl)tetrahydrofuran-3-ol, a substituted tetrahydrofuran derivative. As a chiral building block, its unique stereochemistry is valuable in the synthesis of complex molecules. However, the presence of hydroxyl and hydroxymethyl functional groups on a tetrahydrofuran backbone necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This document is designed to be your preferred source for laboratory safety and chemical handling, fostering a culture of proactive risk mitigation.
Understanding the Hazard Profile: A Data-Driven Approach
Key chemical identifiers for stereoisomers of this compound include:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H10O3 | [2][4][5] |
| Molecular Weight | 118.13 g/mol | [1][2][4][5] |
| Boiling Point | ~275.1 °C (Predicted) | [5] |
The predicted high boiling point suggests that at room temperature, the vapor pressure may be low, reducing the immediate inhalation hazard compared to more volatile solvents like THF. However, heating the substance will increase its volatility and potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to ensure personnel safety. The following recommendations are based on the potential hazards associated with substituted tetrahydrofurans and hydroxylated ethers.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Given the tetrahydrofuran backbone, standard nitrile gloves may offer limited protection. It is advisable to use thicker, chemical-resistant gloves. Since THF permeates nitrile gloves rapidly, consider double-gloving.[6][7] Always inspect gloves for any signs of degradation or contamination before and during use. |
| Eye Protection | Safety goggles | Chemical splash goggles are mandatory to protect against accidental splashes. |
| Face Protection | Face shield | A face shield, worn in conjunction with safety goggles, is strongly recommended when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully fastened. Ensure sleeves are of sufficient length to cover the wrists. |
| Respiratory Protection | NIOSH-approved respirator | While the vapor pressure is likely low at ambient temperatures, a NIOSH-approved respirator with organic vapor cartridges should be readily available and used if the material is heated, aerosolized, or if handling in a poorly ventilated area.[6][8] |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe shoes are a baseline requirement in any laboratory setting to protect against spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it enters the laboratory until its final disposal is paramount.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and date of receipt.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10] The potential for peroxide formation, a known hazard of ethers like THF, must be considered.[7][11] Although the hydroxyl groups may influence this reactivity, it is prudent to store the compound away from light and air.
Handling Procedures
The following workflow is designed to minimize exposure and mitigate risks during routine laboratory operations.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Vapors: If safe to do so, increase ventilation to the area.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: A Commitment to Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including gloves, absorbent pads, and disposable labware, in a clearly labeled, sealed, and chemically compatible waste container.[12]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Storage of Waste: Store the hazardous waste container in a designated, secondary containment area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6]
Emergency Procedures: Preparedness is Key
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[10] |
Ensure that an eyewash station and safety shower are readily accessible and in good working order in any area where this chemical is handled.[12]
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues. Remember, a proactive approach to safety is the cornerstone of scientific excellence.
References
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(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol ≥95%. Howei Pharm. Accessed January 22, 2026. [Link]
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(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. PubChem. Accessed January 22, 2026. [Link]
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Standard Operating Procedure for the use of Tetrahydrofuran. Western Carolina University. Accessed January 22, 2026. [Link]
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Tetrahydrofuran (THF) - Standard Operating Procedure. University of California, Santa Barbara. Accessed January 22, 2026. [Link]
-
Safety Data Sheet - 2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H- purin-6(9H)-one. Angene Chemical. Accessed January 22, 2026. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
